molecular formula C13H28 B1670050 2,5,6-Trimethyldecane CAS No. 62108-23-0

2,5,6-Trimethyldecane

Cat. No.: B1670050
CAS No.: 62108-23-0
M. Wt: 184.36 g/mol
InChI Key: HBEWRUSPWIMDCH-OLZOCXBDSA-N
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Description

Decane, 2,5,6-trimethyl- is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-6-7-8-12(4)13(5)10-9-11(2)3/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEWRUSPWIMDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866911
Record name decane, 2,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-23-0
Record name Decane, 2,5,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name decane, 2,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,5,6-Trimethyldecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trimethyldecane is a branched-chain alkane, a class of saturated hydrocarbons with the general formula CnH2n+2.[1] As a member of this extensive family of organic compounds, its chemical behavior is largely defined by the stable carbon-carbon and carbon-hydrogen single bonds.[2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, offering insights into its structure, potential synthesis, reactivity, and applications, particularly within the pharmaceutical sciences. This document is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Identification

This compound is a constitutional isomer of tridecane, with the molecular formula C13H28.[3][4] Its structure features a ten-carbon decane backbone with three methyl group substituents at the 2, 5, and 6 positions. The presence of these branches significantly influences its physical properties compared to its linear counterpart, n-tridecane.[5]

Key Identifiers:

IdentifierValueReference
IUPAC Name This compound[3]
CAS Number 62108-23-0[3]
Molecular Formula C13H28[3]
Molecular Weight 184.37 g/mol [6]
Canonical SMILES CCCCC(C)C(C)CCC(C)C[3]
InChI Key HBEWRUSPWIMDCH-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical characteristics of this compound are dictated by its branched structure, which affects its intermolecular van der Waals forces.[7] While experimental data for this specific isomer is not widely available, predicted values and properties of similar branched alkanes provide valuable insights.

Table of Physicochemical Properties:

PropertyPredicted ValueNotes
Boiling Point 215.7 ± 7.0 °CBranching generally lowers the boiling point compared to the linear isomer due to reduced surface area.[5][8]
Density 0.754 ± 0.06 g/cm³Alkanes are typically less dense than water.[8]
Appearance Colorless liquidExpected to be a colorless liquid at room temperature and pressure.[7]
Solubility Insoluble in water; Soluble in organic solventsAs a non-polar molecule, it is hydrophobic and lipophilic.[7]
XLogP3-AA 6.4This high value indicates a strong preference for lipophilic environments.[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. While access to full experimental spectra is often limited, predicted data and the analysis of similar compounds can guide researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of multiple, chemically distinct protons. One would expect to see a series of overlapping multiplets in the aliphatic region (typically 0.8-2.0 ppm). The methyl groups would likely appear as doublets or triplets depending on their neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the non-equivalent carbon atoms in the molecule. The chemical shifts would fall within the typical range for alkanes (approximately 10-60 ppm). The signals for the methyl carbons would be expected at the higher field (lower ppm) end of this range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 184. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds, particularly at the branching points, leading to the formation of stable carbocations.

Synthesis and Reactivity

Plausible Synthetic Pathway

A potential retrosynthetic analysis suggests the coupling of two smaller alkyl fragments. For instance, a Grignard reagent derived from a branched haloalkane could react with another haloalkane or a carbonyl compound followed by reduction.

G cluster_0 Retrosynthesis Target This compound Grignard Grignard Reagent (e.g., 2-bromopentane derivative) Target->Grignard C-C Disconnection Electrophile Electrophile (e.g., haloalkane or ketone) Target->Electrophile C-C Disconnection

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Workflow:

  • Formation of Grignard Reagent: React an appropriate branched alkyl halide (e.g., a halogenated pentane derivative) with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the Grignard reagent.

  • Coupling Reaction: Add a suitable electrophile, such as another alkyl halide or a ketone, to the Grignard reagent. The nucleophilic carbon of the Grignard reagent will attack the electrophilic center of the second molecule, forming a new carbon-carbon bond.

  • Work-up and Purification: If a ketone was used, the resulting alkoxide is protonated with a weak acid to yield an alcohol. This alcohol would then need to be deoxygenated to the alkane. The final product would be purified using techniques such as distillation or column chromatography.

G Start Branched Alkyl Halide + Mg Grignard_Formation Formation of Grignard Reagent (in anhydrous ether) Start->Grignard_Formation Coupling Reaction with Electrophile (e.g., Ketone) Grignard_Formation->Coupling Intermediate Alkoxide Intermediate Coupling->Intermediate Workup Acidic Work-up Intermediate->Workup Alcohol Tertiary Alcohol Workup->Alcohol Deoxygenation Deoxygenation Alcohol->Deoxygenation Final_Product This compound Deoxygenation->Final_Product

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity

As a saturated hydrocarbon, this compound is relatively inert under normal conditions.[2] Its reactivity is primarily limited to combustion and free-radical halogenation at high temperatures or in the presence of UV light. It is resistant to attack by most acids, bases, and oxidizing agents.

Potential Applications in Drug Development

While specific applications of this compound in pharmaceuticals are not extensively documented, the properties of highly branched alkanes suggest several potential uses, primarily as excipients.[9]

  • Non-polar Solvent/Vehicle: Its lipophilic nature makes it a candidate for dissolving or dispersing poorly water-soluble active pharmaceutical ingredients (APIs) in non-aqueous formulations.

  • Emollient in Topical Formulations: In creams and ointments, branched alkanes can act as emollients, providing a smooth feel and helping to maintain skin hydration.

  • Component of Self-Emulsifying Drug Delivery Systems (SEDDS): The lipophilicity of this compound could make it a suitable oil phase in SEDDS, which are designed to improve the oral bioavailability of poorly soluble drugs.[10]

The high degree of branching can also influence the viscosity and spreading properties of a formulation.

Safety and Handling

  • General Handling: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Flammability: Alkanes are flammable. Keep away from heat, sparks, and open flames.[12]

  • Toxicity: While generally considered to have low toxicity, inhalation of high concentrations of vapors may cause dizziness and respiratory irritation. Prolonged skin contact may lead to dryness and irritation. Ingestion can be harmful.[11]

It is crucial to consult the MSDS for a closely related compound and to handle this compound with the care appropriate for a flammable organic solvent.

Conclusion

This compound is a branched alkane with distinct physicochemical properties derived from its molecular structure. While a comprehensive set of experimental data is not yet available, predictive models and the study of analogous compounds provide a solid foundation for its characterization. Its lipophilic and inert nature suggests potential applications as a specialized solvent or excipient in pharmaceutical formulations. Further research into its synthesis, experimental properties, and toxicological profile is warranted to fully explore its utility in scientific and industrial applications.

References

An In-depth Technical Guide to 2,5,6-Trimethyldecane (CAS Number: 62108-23-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,5,6-trimethyldecane (CAS No. 62108-23-0), a branched-chain alkane. While specific research on this isomer is limited, this document synthesizes foundational chemical principles with predicted and available data to offer a robust resource for researchers, scientists, and professionals in drug development and analytical chemistry. This guide covers plausible synthetic routes, in-depth spectroscopic analysis, physicochemical properties, and safety considerations. Given the scarcity of data on its direct biological applications, the focus is on its role as a chemical reference standard and a model compound for the study of branched alkanes.

Introduction: Understanding the Molecular Architecture

This compound is a saturated hydrocarbon with the chemical formula C₁₃H₂₈.[1][2] As a branched-chain alkane, its molecular structure, featuring three methyl groups on a decane backbone, results in distinct physical and chemical properties compared to its linear isomer, n-tridecane.[3][4] The branching lowers the surface area, which typically leads to a lower boiling point due to decreased van der Waals forces.[4] Such compounds are often found in complex hydrocarbon mixtures, such as coal pyrolysis products and synthetic environments like carwash effluent.[3] In the context of pharmaceutical development, while not an active pharmaceutical ingredient itself, understanding the properties of such branched alkanes is crucial for identifying impurities and in formulation studies involving hydrocarbon-based excipients. Its primary utility in a research setting is as a high-purity reference standard for analytical method development and validation, particularly in gas chromatography.[5]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. Where experimental data is unavailable, values have been predicted using established computational models.

PropertyValueSource
CAS Number 62108-23-0[1]
Molecular Formula C₁₃H₂₈[1]
Molecular Weight 184.37 g/mol [1]
Appearance Colorless liquid (predicted)[4]
Boiling Point 215.7 ± 7.0 °C (Predicted)
Density 0.754 ± 0.06 g/cm³ (Predicted)
Solubility Insoluble in water; soluble in organic solvents.[4]

Synthesis of this compound: A Plausible Synthetic Route

The proposed synthesis involves the coupling of two key fragments, which can be retrosynthetically derived from the target molecule. A logical disconnection point is between the 6- and 7-positions of the decane chain.

G cluster_target Target Molecule cluster_retrosynthesis Retrosynthetic Analysis target This compound frag1 Fragment 1: (S)-3-methyl-1-halopentane target->frag1 Disconnection frag2 Fragment 2: (S)-2-methylpentyl lithium cuprate target->frag2 Disconnection

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocol

Step 1: Preparation of the Gilman Reagent (Lithium di-(2-methylpentyl)cuprate)

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add lithium metal to dry diethyl ether.

  • Slowly add a solution of 1-bromo-2-methylpentane in dry diethyl ether to the lithium suspension with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature until the lithium metal is consumed, yielding a solution of 2-methylpentyllithium.

  • In a separate flask under an inert atmosphere, prepare a suspension of copper(I) iodide in dry diethyl ether at a low temperature (e.g., -78 °C).

  • Slowly add two equivalents of the freshly prepared 2-methylpentyllithium solution to the copper(I) iodide suspension with vigorous stirring. This will form the Gilman reagent, lithium di-(2-methylpentyl)cuprate.

Step 2: Coupling Reaction (Corey-House Synthesis)

  • To the freshly prepared Gilman reagent at low temperature, slowly add a solution of 1-bromo-3-methylpentane in dry diethyl ether.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to yield pure this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 1-bromo-2-methylpentane intermediate1 2-methylpentyllithium reactant1->intermediate1 + Li reactant2 Lithium reactant2->intermediate1 reactant3 Copper(I) Iodide intermediate2 Lithium di-(2-methylpentyl)cuprate (Gilman Reagent) reactant3->intermediate2 reactant4 1-bromo-3-methylpentane product This compound reactant4->product intermediate1->intermediate2 + CuI intermediate2->product + 1-bromo-3-methylpentane

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectra.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of branched alkanes is characterized by preferential cleavage at the branching points to form more stable secondary and tertiary carbocations.[6] The molecular ion peak (M⁺) for branched alkanes is often weak or absent.[6] For this compound (MW = 184.37), the mass spectrum is expected to be dominated by fragments resulting from cleavage at the C5-C6 and C2-C3 bonds.

Predicted Fragmentation Pattern:

  • Cleavage at C5-C6: This would lead to the formation of a stable secondary carbocation at m/z 85 (C₆H₁₃⁺) and a primary radical. Another possibility is the formation of a secondary carbocation at m/z 99 (C₇H₁₅⁺) and a secondary radical.

  • Cleavage at C2-C3: This would result in the formation of a stable secondary carbocation at m/z 43 (C₃H₇⁺) and a primary radical.

  • Other Fragments: A series of fragment ions separated by 14 amu (CH₂) corresponding to the loss of alkyl groups is also expected. The most abundant peaks are likely to be at m/z 57 (C₄H₉⁺, a tertiary carbocation rearrangement) and m/z 43 (C₃H₇⁺).[1]

The NIST Mass Spectrometry Data Center reports the top three peaks for this compound as m/z 57, 43, and 56.[1]

G cluster_ms Mass Spectrometry Fragmentation parent This compound (M+, m/z 184) frag1 m/z 99 parent->frag1 Loss of C₆H₁₃ radical frag2 m/z 85 parent->frag2 Loss of C₇H₁₅ radical frag3 m/z 57 (Base Peak) parent->frag3 Rearrangement & Fragmentation frag4 m/z 43 parent->frag4 Fragmentation

Caption: Predicted mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of an alkane is typically simple, characterized by C-H stretching and bending vibrations.[3]

  • C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.[7]

  • C-H Bending:

    • Methyl (CH₃) groups will show a characteristic scissoring vibration around 1450-1470 cm⁻¹ and a symmetric bending (umbrella) mode around 1375-1385 cm⁻¹. The presence of multiple methyl groups may lead to a complex pattern in this region.

    • Methylene (CH₂) groups exhibit a scissoring vibration around 1465 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the chiral centers at positions 5 and 6, the ¹H and ¹³C NMR spectra of this compound are expected to be complex, with diastereotopic protons and carbons.

Predicted ¹³C NMR Spectrum:

The molecule has 13 carbon atoms, but due to symmetry considerations, fewer than 13 signals may be observed. The chemical shifts will be in the typical alkane region (δ 10-60 ppm). Carbons closer to the methyl branches will be more deshielded.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum will show overlapping multiplets in the region of δ 0.8-1.6 ppm.

  • Methyl Protons (CH₃): The three methyl groups will likely appear as doublets or triplets in the upfield region (δ 0.8-1.0 ppm), coupled to the adjacent methine or methylene protons.

  • Methylene Protons (CH₂): The methylene protons will appear as complex multiplets due to diastereotopicity and coupling with neighboring protons.

  • Methine Protons (CH): The methine protons at the branching points will also be complex multiplets, further downfield than the methyl and methylene protons.

Analytical Methodologies

Gas chromatography is the primary analytical technique for the separation and quantification of this compound.

Gas Chromatography (GC) Protocol
  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating branched alkanes.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split injection is typically used to avoid column overloading.

  • Oven Program: A temperature gradient program is necessary for resolving complex mixtures of hydrocarbons. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. For structural confirmation, a Mass Spectrometer (MS) detector is essential.

The retention time of this compound will be shorter than that of its linear isomer, n-tridecane, due to its lower boiling point. The exact retention time will depend on the specific GC conditions.

Applications and Relevance in Research

As previously mentioned, this compound is not known to have direct applications in drug development as an active ingredient. However, its relevance to the field lies in several key areas:

  • Reference Standard: It serves as a crucial reference standard for the identification and quantification of branched alkanes in various matrices, including environmental samples, petroleum products, and as potential impurities in pharmaceutical excipients.[5]

  • Model Compound: It can be used as a model compound in studies of the physical and chemical properties of branched alkanes, such as their behavior in lubricants and fuels.

  • Metabolic Studies: In toxicology and drug metabolism studies, understanding the metabolic fate of structurally similar alkanes can provide insights into the biotransformation of hydrocarbon-based molecules.

Safety and Toxicological Profile

Specific toxicological data for this compound is not available. However, general toxicological information for C9-C13 alkanes can be used to infer its potential hazards.

  • General Toxicity: Alkanes in this carbon range are generally considered to have low acute toxicity.[8] The primary route of exposure is inhalation, and high concentrations of vapors can cause central nervous system depression.

  • Handling Precautions:

    • Work in a well-ventilated area.

    • Avoid inhalation of vapors.

    • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Keep away from heat, sparks, and open flames, as it is a flammable liquid.

Conclusion

This compound, while not a widely studied compound, serves as an important example of a branched-chain alkane. This guide has provided a comprehensive overview of its chemical properties, plausible synthesis, and analytical characterization based on established chemical principles and available data. For researchers in analytical chemistry and drug development, a thorough understanding of such molecules is essential for impurity profiling, formulation science, and toxicological assessment. Future research could focus on the experimental validation of the predicted properties and the exploration of its behavior in complex mixtures.

References

An In-depth Technical Guide to 2,5,6-Trimethyldecane: Molecular Weight, Formula, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,5,6-trimethyldecane, a branched-chain alkane. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core characteristics of the molecule, including its molecular weight and chemical formula, supported by authoritative data.

Core Molecular Attributes

This compound is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms linked by single bonds. Its structure is characterized by a ten-carbon (decane) backbone, with three methyl group substitutions at the second, fifth, and sixth positions. This branching significantly influences its physical properties compared to its straight-chain isomer, n-tridecane.

Chemical Formula

The chemical formula for this compound is C13H28 .[1][2][3] This formula indicates that each molecule is composed of 13 carbon atoms and 28 hydrogen atoms. The general formula for non-cyclic alkanes is CnH2n+2, and with n=13, the formula C13H(2*13)+2 = C13H28 is satisfied.

Molecular Weight

The molecular weight of this compound is a critical parameter for various analytical and stoichiometric calculations. Based on the atomic weights of carbon and hydrogen, the calculated molecular weight is approximately 184.36 g/mol .[1][3] Different sources may report slightly varied values due to the use of different isotopic abundances in the calculation.[2][4]

Structural Elucidation and Isomerism

The connectivity of atoms in this compound is essential for understanding its chemical behavior. The International Union of Pure and Applied Chemistry (IUPAC) name precisely defines this structure.

IUPAC Nomenclature and Structure

The name "this compound" systematically describes the molecule's structure:

  • decane : Indicates a ten-carbon chain as the longest continuous carbon backbone.

  • trimethyl : Specifies three methyl (-CH3) substituent groups.

  • 2,5,6- : These numbers, or locants, indicate that the methyl groups are attached to the second, fifth, and sixth carbon atoms of the decane chain.

The structural arrangement can be visualized as follows:

Caption: Molecular graph of this compound highlighting the decane backbone and methyl substituents.

Isomers of C13H28

It is important to note that this compound is one of many structural isomers with the chemical formula C13H28. Other examples include n-tridecane (the straight-chain isomer) and other branched isomers like 2,4,6-trimethyldecane and 2,6,8-trimethyldecane.[5][6][7] Each of these isomers, while sharing the same molecular weight and formula, will exhibit distinct physical properties such as boiling point, melting point, and viscosity due to differences in their molecular geometry and intermolecular forces.

Physicochemical Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below. These values are computed and have been aggregated from various chemical databases.

PropertyValueSource
Molecular Formula C13H28PubChem[1], US EPA[3]
Molecular Weight 184.36 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62108-23-0US EPA[3]
Canonical SMILES CCCCC(C)C(C)CCC(C)CPubChem[1]
Exact Mass 184.219100893 DaPubChem[1]
Monoisotopic Mass 184.219100893 DaPubChem[1]

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry. The following provides a generalized workflow for this analysis.

Mass Spectrometry Workflow
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or methanol).

  • Ionization : The sample is introduced into the mass spectrometer. Due to its volatile nature, electron ionization (EI) is a common technique. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M+•).

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of ions at each m/z value.

  • Data Interpretation : The resulting mass spectrum will show a peak corresponding to the molecular ion. For this compound, this would appear at an m/z value corresponding to its molecular weight (approximately 184.22, representing the exact mass of the most abundant isotopes). The fragmentation pattern observed in the spectrum can further be used to confirm the compound's structure.

G cluster_0 Mass Spectrometry Workflow Sample\nPreparation Sample Preparation Ionization\n(e.g., EI) Ionization (e.g., EI) Sample\nPreparation->Ionization\n(e.g., EI) Mass\nAnalysis Mass Analysis Ionization\n(e.g., EI)->Mass\nAnalysis Detection Detection Mass\nAnalysis->Detection Data\nInterpretation Data Interpretation Detection->Data\nInterpretation

Caption: A generalized workflow for the determination of molecular weight using mass spectrometry.

Applications and Relevance

As a branched-chain alkane, this compound is likely to be a colorless liquid at room temperature with a low viscosity and a mild hydrocarbon odor.[2] Compounds of this class are generally non-polar and hydrophobic, making them soluble in organic solvents but not in water.[2] Potential applications, though not extensively documented for this specific isomer, are likely to be similar to other branched alkanes and may include use as a solvent, a component in fuels and lubricants, or as a standard in analytical chemistry.[2]

References

An In-Depth Technical Guide to the Natural Sources of 2,5,6-Trimethyldecane: A Scientific Exploration for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of the known and hypothesized natural sources of 2,5,6-trimethyldecane, a C13 branched-chain alkane. Intended for researchers, chemists, and drug development professionals, this document consolidates the sparse existing literature and builds a robust, evidence-based framework for future discovery. We critically evaluate the putative origins of this molecule, moving from a weakly supported phytochemical source to a strongly hypothesized role as an insect cuticular hydrocarbon (CHC). This guide details the likely biosynthetic pathway, provides validated, step-by-step protocols for extraction and analysis, and outlines a clear strategy for future research. By synthesizing information from related trimethyldecane isomers and the broader field of chemical ecology, we present a definitive resource for scientists aiming to isolate, identify, and characterize this elusive natural product.

Introduction

This compound is a saturated, branched-chain alkane with the molecular formula C₁₃H₂₈. As a volatile organic compound, its structure suggests potential roles in chemical signaling and protective barriers in biological systems. However, direct identification of this compound from natural sources is notably scarce in peer-reviewed literature, positioning it as a molecule at the frontier of natural product discovery.

The purpose of this guide is to move beyond a simple recitation of data. Instead, we provide a deep, analytical perspective, guiding the researcher through a logical progression of scientific inquiry. We will first assess the evidence for a proposed plant source, then present a compelling, data-driven hypothesis for its origin in the insect kingdom. Finally, we will equip the reader with the core technical knowledge—from biosynthesis to analytical identification—required to pursue the discovery of this and other novel branched alkanes.

Part 1: A Critical Review of Potential Natural Sources

A thorough investigation into the origin of a natural product requires a critical eye, weighing the strength of evidence from various sources. For this compound, the trail leads to two distinct kingdoms, with vastly different levels of substantiation.

The Plant Kingdom: A Case Study of Kaempferia galanga

Some phytochemical databases have associated this compound with Kaempferia galanga, a rhizomatous herb in the ginger family. However, a rigorous examination of the primary literature calls this association into question. Numerous independent studies have characterized the chemical composition of the essential oil from K. galanga rhizomes via gas chromatography-mass spectrometry (GC-MS). These studies consistently identify the major constituents as phenylpropanoids and other hydrocarbons, but conspicuously fail to list this compound.

For instance, analyses have shown the essential oil to be dominated by compounds such as ethyl p-methoxycinnamate (ranging from 31% to 80%), ethyl cinnamate, pentadecane, and 1,8-cineole.[1][2][3][4] The comprehensive compositional tables from these studies, representing a significant body of analytical work, do not support the claim that this compound is a significant, or even reliably detectable, component of K. galanga essential oil.

The Insect Kingdom: The Leading Hypothesis for Branched Alkanes

In stark contrast to the weak evidence from the plant kingdom, a compelling, albeit indirect, case points toward insects as the most probable source of this compound. This hypothesis is grounded in the well-established science of cuticular hydrocarbons (CHCs).

CHCs are a lipid layer on the insect exoskeleton that serves two primary functions: preventing water loss (desiccation) and mediating chemical communication.[5][6] This layer is a complex mixture of n-alkanes, alkenes, and, most importantly, methyl-branched alkanes.[7] The structural diversity of these branched alkanes—differing in chain length and the number and position of methyl groups—forms a chemical "signature" used for:

  • Species Recognition: Differentiating between different species.

  • Mate Recognition: Acting as contact sex pheromones.[5]

  • Nestmate Recognition: Distinguishing colony members in social insects.

While a specific report for this compound is yet to be published, the literature is replete with examples of structurally analogous compounds. For example, various insects are known to produce a wide array of mono-, di-, and trimethylalkanes as key components of their CHC profiles.[8][9][10]

Compound Class Example Compound Insect Species Reference
Monomethylalkanes3-MethylpentacosaneHolbrookia maculata[11]
Dimethylalkanes3,11-DimethylnonacosaneBlattella germanica (German Cockroach)[8]
Trimethylalkanes2,6,10-TrimethyltetradecanePhorticella striata (non-Drosophila fly)[9]
TetramethylalkanesSeries of C₃₀, C₃₂, C₃₄Lymantria dispar (Gypsy Moth)[10]

Hypothesis: Based on the prevalence and functional significance of methyl-branched alkanes in insect CHC profiles, it is highly probable that this compound functions as a cuticular hydrocarbon in one or more insect species. Its discovery awaits broader and more detailed chemo-taxonomic screening.

Part 2: The Biosynthetic Pathway of Branched Alkanes in Insects

Understanding the origin of this compound necessitates an exploration of its biosynthesis. The pathway for producing methyl-branched CHCs in insects is a specialized extension of fatty acid metabolism, primarily occurring in specialized cells called oenocytes.[8][12]

The core principle is the incorporation of methylmalonyl-CoA instead of malonyl-CoA at specific steps during fatty acid synthesis, which introduces a methyl branch.[11] The process can be detailed in four key stages:

  • Initiation & Methyl-Branching: A microsomal Fatty Acid Synthase (FAS) complex initiates the carbon chain. To create a methyl branch, the FAS incorporates a methylmalonyl-CoA extender unit. The timing of this incorporation determines the position of the methyl group.[8]

  • Chain Elongation: The resulting branched acyl-CoA is further elongated by a series of membrane-bound Fatty Acid Elongase (ELO) enzymes, which typically add two-carbon units per cycle.[12]

  • Reduction to Aldehyde: The very-long-chain acyl-CoA is then reduced to its corresponding fatty aldehyde by a Fatty Acyl-CoA Reductase (FAR).[12]

  • Oxidative Decarboxylation: In the final step, a P450 enzyme from the CYP4G family removes the carbonyl carbon, yielding the final hydrocarbon.

Biosynthesis cluster_FAS Stage 1: Fatty Acid Synthase (FAS) Complex cluster_Elongation Stage 2: Elongation cluster_Reduction Stage 3: Reduction cluster_Decarboxylation Stage 4: Decarboxylation Propionyl_CoA Propionyl-CoA (Starter Unit) FAS Microsomal FAS Propionyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->FAS Branched_Acyl_CoA Branched Acyl-CoA FAS->Branched_Acyl_CoA ELO Elongases (ELOs) Branched_Acyl_CoA->ELO VLC_Acyl_CoA Very-Long-Chain Branched Acyl-CoA ELO->VLC_Acyl_CoA FAR Fatty Acyl-CoA Reductase (FAR) VLC_Acyl_CoA->FAR Fatty_Aldehyde Fatty Aldehyde FAR->Fatty_Aldehyde CYP4G CYP4G P450 Decarboxylase Fatty_Aldehyde->CYP4G Final_Alkane This compound (Final CHC) CYP4G->Final_Alkane

Fig. 1: Proposed biosynthetic pathway for methyl-branched alkanes in insects.

Part 3: Methodologies for Discovery and Analysis

For researchers aiming to identify this compound, a systematic and validated workflow is essential. The following protocols are field-proven for the analysis of insect cuticular hydrocarbons.

Experimental Protocol: Extraction and Isolation of Branched CHCs

This protocol describes a non-destructive method to extract CHCs from insect specimens and selectively isolate the branched fraction.

I. Cuticular Hydrocarbon Extraction

  • Sample Preparation: Collect 10-20 adult insects of the target species. If live, immobilize by chilling at 4°C for 10 minutes.

  • Solvent Wash: Place the insects in a clean glass vial. Add 500 µL of high-purity n-hexane.

    • Causality: n-Hexane is the solvent of choice due to its non-polarity, which efficiently dissolves lipids like CHCs without lysing cells or extracting significant amounts of internal polar lipids.

  • Extraction: Gently agitate the vial for 10 minutes at room temperature.

  • Solvent Transfer: Carefully transfer the hexane extract to a new, clean vial using a glass pipette, leaving the insects behind. This extract contains the complete CHC profile.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas until the volume is reduced to approximately 50 µL for analysis.

II. Branched Alkane Isolation (Self-Validating System)

  • Sieve Preparation: Activate 5Å molecular sieves by heating at 300°C for 3 hours and cooling in a desiccator.

    • Trustworthiness: Activation is critical to ensure the sieves' pores are empty and can effectively trap linear alkanes.

  • Selective Adsorption: Add approximately 20 mg of activated molecular sieves to the concentrated CHC extract. Let it stand for 24 hours.[11]

    • Causality: The 5-angstrom pores of the sieve are large enough to admit straight-chain n-alkanes but too small to admit methyl-branched and cyclic alkanes. This provides a clean separation.

  • Isolation: Centrifuge the vial and carefully transfer the supernatant, which is now enriched with branched and cyclic alkanes, to a new vial for analysis.

Experimental Protocol: GC-MS Identification

Gas Chromatography-Mass Spectrometry is the gold standard for identifying volatile and semi-volatile compounds like CHCs.

  • Injection: Inject 1 µL of the branched-alkane fraction into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

  • GC Separation: Use a temperature program designed to separate C10-C40 hydrocarbons. A typical program might be:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 15°C/min to 320°C.

    • Hold: 10 min.

    • Causality: This gradual temperature ramp allows for the separation of compounds based on their boiling points, ensuring that structurally similar isomers elute at distinct retention times.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 40 to 550.

  • Identification:

    • Compare the obtained mass spectrum against a reference library (e.g., NIST). This compound will have a characteristic fragmentation pattern.

    • Confirm identity using the Kovats retention index (RI) by running a standard mixture of n-alkanes under the same conditions.

Workflow A 1. Insect Collection (Target Species) B 2. Hexane Solvent Wash (10 min) A->B C 3. Transfer Supernatant (Crude CHC Extract) B->C D 4. Add Activated 5Å Molecular Sieves C->D E 5. Incubate 24h (n-Alkanes Trapped) D->E F 6. Isolate Supernatant (Branched Alkane Fraction) E->F G 7. GC-MS Analysis F->G H 8. Identification via Mass Spectrum & Retention Index G->H

Fig. 2: Complete workflow for the isolation and identification of branched CHCs.

Future Directions and Conclusion

The discovery of this compound from a natural source remains an open but achievable goal. The evidence presented in this guide strongly suggests that the most fruitful area of investigation will be the broad screening of insect cuticular hydrocarbons. Researchers are encouraged to explore diverse insect orders, as CHC profiles can be highly specific. The use of comprehensive databases like NPASS (Natural Product Activity and Species Source) will be invaluable for cross-referencing newly identified compounds with known biological activities and species origins.[13][14]

References

In-Depth Technical Guide to the Synthesis of 2,5,6-Trimethyldecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 2,5,6-trimethyldecane reveals several potential disconnection points in the carbon skeleton. The key challenge lies in the stereochemistry at the C5 and C6 positions, as this molecule contains chiral centers. For the purpose of this guide, we will focus on the synthesis of a diastereomeric mixture of this compound.

A logical retrosynthetic analysis is as follows:

G This compound This compound Alkene Intermediate Alkene Intermediate This compound->Alkene Intermediate Hydrogenation Tertiary Alcohol Tertiary Alcohol Alkene Intermediate->Tertiary Alcohol Dehydration Grignard Reagent Grignard Reagent Alkyl Halide 1 Alkyl Halide 1 Grignard Reagent->Alkyl Halide 1 Mg, ether Ketone Ketone Alkyl Halide 2 Alkyl Halide 2 Ketone->Alkyl Halide 2 Oxidation of corresponding alcohol Tertiary Alcohol->Grignard Reagent Tertiary Alcohol->Ketone

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that a convergent approach, coupling two smaller fragments, would be an efficient strategy. Key reactions to consider for forming the carbon-carbon bonds are Grignard reactions and Wittig reactions, followed by subsequent functional group manipulations.[2][3]

Synthesis Pathway 1: Grignard-Based Approach

This pathway utilizes a Grignard reaction to construct the core carbon skeleton, followed by dehydration and hydrogenation to yield the final alkane.[3] This is a classic and robust method for creating C-C bonds.[2]

Stage 1: Preparation of the Grignard Reagent and the Ketone

The synthesis begins with the preparation of two key intermediates: a Grignard reagent and a ketone.

  • Grignard Reagent Preparation (isohexylmagnesium bromide): 1-bromo-4-methylpentane is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent.[4][5] It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water.[5]

  • Ketone Preparation (5-methyl-2-hexanone): This ketone can be prepared through various methods, such as the oxidation of the corresponding secondary alcohol, 5-methyl-2-hexanol.

Stage 2: Grignard Reaction to form the Tertiary Alcohol

The prepared isohexylmagnesium bromide is then reacted with 5-methyl-2-hexanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[6] An acidic workup then protonates the resulting alkoxide to yield the tertiary alcohol, 2,5,6-trimethyldecan-5-ol.

Stage 3: Dehydration of the Tertiary Alcohol

The tertiary alcohol is then dehydrated to form a mixture of alkene isomers. This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.[3] The major product will likely be the most substituted (Zaitsev's rule) alkene, 2,5,6-trimethyldec-5-ene, along with other isomers.

Stage 4: Hydrogenation of the Alkene

The final step is the hydrogenation of the alkene mixture to the desired alkane. This is accomplished by reacting the alkenes with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[7] This reaction reduces the double bond to a single bond, yielding this compound.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3 & 4: Final Product Formation 1-bromo-4-methylpentane 1-bromo-4-methylpentane isohexylmagnesium bromide isohexylmagnesium bromide 1-bromo-4-methylpentane->isohexylmagnesium bromide Mg, ether 2,5,6-trimethyldecan-5-ol 2,5,6-trimethyldecan-5-ol isohexylmagnesium bromide->2,5,6-trimethyldecan-5-ol 5-methyl-2-hexanol 5-methyl-2-hexanol 5-methyl-2-hexanone 5-methyl-2-hexanone 5-methyl-2-hexanol->5-methyl-2-hexanone Oxidation 5-methyl-2-hexanone->2,5,6-trimethyldecan-5-ol 2,5,6-trimethyldec-5-ene 2,5,6-trimethyldec-5-ene 2,5,6-trimethyldecan-5-ol->2,5,6-trimethyldec-5-ene Dehydration (H+) This compound This compound 2,5,6-trimethyldec-5-ene->this compound Hydrogenation (H2, Pd/C)

Caption: Workflow for the Grignard-based synthesis of this compound.

Experimental Protocol: Grignard-Based Synthesis
StepProcedureReagents & Conditions
1Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-methylpentane in anhydrous diethyl ether.1-bromo-4-methylpentane, Magnesium turnings, Iodine (catalyst), Anhydrous diethyl ether.
2Grignard Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of 5-methyl-2-hexanone in anhydrous diethyl ether. Stir for 1-2 hours at room temperature.5-methyl-2-hexanone, Anhydrous diethyl ether.
3Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate.Saturated aq. NH₄Cl, Diethyl ether, Anhydrous Na₂SO₄.
4Dehydration: Remove the solvent under reduced pressure. Add concentrated sulfuric acid to the crude alcohol and heat to induce dehydration.Concentrated H₂SO₄, Heat.
5Hydrogenation: Dissolve the resulting alkene in ethanol. Add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture in a Parr hydrogenator under hydrogen pressure.Ethanol, 10% Pd/C, H₂ gas.
6Purification: Filter the reaction mixture through Celite to remove the catalyst. Remove the solvent under reduced pressure. Purify the crude product by fractional distillation.Celite, Fractional distillation.

Synthesis Pathway 2: Wittig Reaction Approach

An alternative strategy involves the Wittig reaction, which is a powerful method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[8]

Stage 1: Preparation of the Phosphonium Ylide and the Ketone
  • Phosphonium Ylide Preparation: The ylide is prepared in a two-step process. First, an alkyl halide (e.g., 1-bromo-4-methylpentane) is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base, such as n-butyllithium, to deprotonate the carbon adjacent to the phosphorus, forming the ylide.

  • Ketone Preparation: The required ketone for this route would be 2-methyl-4-heptanone.

Stage 2: The Wittig Reaction

The phosphonium ylide is then reacted with 2-methyl-4-heptanone. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone, leading to the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.[9] This reaction will produce a mixture of E and Z isomers of 2,5,6-trimethyldec-4-ene.

Stage 3: Hydrogenation of the Alkene

Similar to the Grignard pathway, the final step involves the catalytic hydrogenation of the alkene mixture to yield this compound.[7]

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: C=C Bond Formation cluster_2 Stage 3: Final Product Formation 1-bromo-4-methylpentane 1-bromo-4-methylpentane Phosphonium Salt Phosphonium Salt 1-bromo-4-methylpentane->Phosphonium Salt PPh3 Phosphonium Ylide Phosphonium Ylide Phosphonium Salt->Phosphonium Ylide n-BuLi 2,5,6-trimethyldec-4-ene 2,5,6-trimethyldec-4-ene Phosphonium Ylide->2,5,6-trimethyldec-4-ene 2-methyl-4-heptanone 2-methyl-4-heptanone 2-methyl-4-heptanone->2,5,6-trimethyldec-4-ene This compound This compound 2,5,6-trimethyldec-4-ene->this compound Hydrogenation (H2, Pd/C)

References

2,5,6-Trimethyldecane environmental occurrence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Occurrence of 2,5,6-Trimethyldecane

Authored by a Senior Application Scientist

Foreword: Situating Branched Alkanes in Environmental Science

In the vast landscape of environmental contaminants, volatile organic compounds (VOCs) represent a class of substances with significant implications for atmospheric chemistry, ecosystem health, and public health. Within this group, branched alkanes, such as this compound, are ubiquitous yet often under-characterized components. These molecules are fundamental constituents of petroleum-based products and can also arise from natural biogenic processes. Their branched structure imparts distinct physical and chemical properties compared to their linear counterparts, influencing their environmental transport, fate, and biodegradability. This guide provides a comprehensive technical overview of this compound, synthesizing available data to offer researchers and drug development professionals a foundational understanding of its environmental lifecycle.

Chemical and Physical Identity of this compound

This compound is a saturated, branched-chain hydrocarbon. Its structure consists of a ten-carbon (decane) backbone with three methyl group substitutions at the second, fifth, and sixth positions. As a C13 alkane, it is a colorless liquid at room temperature with a mild hydrocarbon odor.[1]

Core Properties

Being an alkane, this compound is non-polar and hydrophobic.[1] This low polarity dictates its environmental behavior, leading to low solubility in water but high solubility in organic solvents, oils, and lipids.[1] Its branched nature generally lowers its boiling point compared to a linear C13 alkane, contributing to its classification as a volatile organic compound (VOC).[1][2]

PropertyValue / DescriptionSource(s)
Chemical Formula C₁₃H₂₈[1][3][4]
Molecular Weight 184.37 g/mol [2][5]
CAS Number 62108-23-0[2][4][5]
Physical State Colorless liquid (at room temperature)[1]
Solubility Insoluble in water; soluble in organic solvents[1]
Classification Branched Alkane, Volatile Organic Compound (VOC)[1][2]

Sources and Environmental Release

The presence of this compound in the environment is linked to both direct industrial use and unintentional release from anthropogenic and potentially natural processes.

Anthropogenic Sources

The primary environmental burden of this compound is believed to originate from human activities.

  • Petroleum Products: Branched alkanes are significant components of gasoline, diesel fuel, lubricants, and industrial solvents.[1][6] Spills, evaporative losses, and incomplete combustion of these products are major release pathways. The related isomer, 2,6,8-trimethyldecane, is noted for its use as a fuel additive and a component in lubricants.[6]

  • Industrial Processes: It has been identified as a volatile substance resulting from synthetic environments, including coal pyrolysis.[2]

  • Wastewater: The compound has been detected in carwash effluent, indicating its presence in detergents, waxes, or runoff from vehicles, which is then discharged into wastewater systems.[2]

  • Combustion Byproducts: While not directly identified, related branched alkanes are known combustion products of natural gas and aircraft engine fluids, suggesting that this compound is likely formed and released during the combustion of fossil fuels and other organic materials.[7][8][9]

Potential Natural (Biogenic) Sources

While less documented for this specific isomer, the broader class of branched alkanes has known natural origins. The structurally similar compound 2,6,8-trimethyldecane has been identified as a metabolite in mammals, plants, and fungi, and as a component of volatile oils.[7] This raises the possibility that this compound may also be produced through biological pathways, although further research is required to confirm significant natural fluxes to the environment.

Environmental Distribution and Transport

Once released, the physical-chemical properties of this compound govern its partitioning across environmental compartments.

  • Atmosphere: As a VOC, this compound released to the air will exist primarily in the vapor phase. Its atmospheric residence time will be determined by its reactivity with hydroxyl radicals and other atmospheric oxidants.

  • Aquatic Systems: Due to its hydrophobicity, this compound entering water bodies will not readily dissolve. Instead, it will tend to volatilize into the atmosphere from the water surface or adsorb to suspended particulate matter and bed sediments. Its presence in carwash effluent highlights a direct pathway to aquatic environments.[2]

  • Terrestrial Systems: In soil, this compound will exhibit low mobility due to strong adsorption to organic matter. Volatilization from the soil surface is a key transport process. Contamination is most likely in areas with industrial activity or petroleum spills.

G cluster_sources Sources cluster_compartments Environmental Compartments Anthropogenic Anthropogenic Sources (Fuels, Solvents, Combustion) Atmosphere Atmosphere (Vapor Phase) Anthropogenic->Atmosphere Volatilization, Emissions Water Aquatic Systems (Surface Slicks, Sediment) Anthropogenic->Water Effluents, Spills Soil Terrestrial Systems (Adsorbed to Organic Matter) Anthropogenic->Soil Spills, Deposition Biogenic Potential Biogenic Sources (Metabolic Processes) Biogenic->Water Biogenic->Soil Atmosphere->Water Deposition Atmosphere->Soil Deposition Water->Atmosphere Volatilization Water->Soil Sedimentation Soil->Atmosphere Volatilization

Caption: Environmental release and transport pathways for this compound.

Analytical Methodologies

The accurate quantification of this compound in environmental matrices is critical for exposure and risk assessment. As a non-polar VOC, gas chromatography (GC) is the cornerstone of its analysis.

Sample Collection and Preparation

The volatility of this compound necessitates careful sampling protocols to prevent analyte loss.

  • Water Samples: Samples are typically collected in glass vials with zero headspace. For low concentrations, a purge-and-trap method is the gold standard.[10] An inert gas (helium or nitrogen) is bubbled through the water sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system.[10] For higher concentrations, liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane can be employed.[10]

  • Soil and Sediment Samples: To prevent volatile losses, soil cores are often collected and immediately preserved in the field. A common high-level method involves extruding a known weight of soil directly into a pre-weighed vial containing methanol.[11] The methanol displaces the VOCs from the soil matrix and acts as a preservative. In the laboratory, an aliquot of the methanol is analyzed.[11]

  • Air Samples: Air can be drawn through adsorbent tubes (e.g., containing Tenax®, charcoal) to trap VOCs. The analytes are later thermally desorbed from the tube directly into the GC. Alternatively, whole air samples can be collected in evacuated canisters (e.g., Summa canisters).[12]

Instrumental Analysis Protocol: GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) provides both high separation efficiency and definitive compound identification.

Step-by-Step General Protocol for Water Analysis (Purge-and-Trap):

  • Sample Introduction: A standard volume of water (e.g., 5-25 mL) is placed into the purging vessel of a purge-and-trap concentrator. An internal standard is added.

  • Purging: The sample is purged with inert gas for a set time (e.g., 10-15 minutes) at a controlled flow rate and temperature. Volatiles are carried to an analytical trap.

  • Desorption: The trap is rapidly heated, and the carrier gas flow is reversed to backflush the analytes onto the GC column.

  • GC Separation: Analytes are separated on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature (e.g., 35°C) to a high final temperature to elute compounds based on their boiling points.

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes like this compound.[10]

  • Quantification: The concentration is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Water, Soil, Air) Extraction Extraction / Concentration (e.g., Purge & Trap) Sample->Extraction GC Gas Chromatography (GC) (Separation) Extraction->GC Injection MS Mass Spectrometry (MS) (Detection & Identification) GC->MS Data Data Processing (Quantification) MS->Data

Caption: General analytical workflow for this compound analysis.

Environmental Fate

Abiotic Degradation

In the atmosphere, the primary degradation pathway for this compound is expected to be reaction with photochemically produced hydroxyl radicals (•OH). In soil and water, abiotic processes like hydrolysis are negligible for alkanes.

Biodegradation

Biodegradation is the principal mechanism for the removal of this compound from soil and aquatic environments. While specific studies on this isomer are scarce, the metabolic pathways for similar branched alkanes are well-established.

  • General Principles: Compared to linear alkanes, the methyl branching in this compound presents steric hindrance, generally making it more resistant to microbial attack (more recalcitrant).[13]

  • Metabolic Pathway: Aerobic biodegradation is typically initiated by a monooxygenase enzyme, which hydroxylates a terminal methyl group. This is followed by successive oxidations to an aldehyde and then a carboxylic acid. The resulting fatty acid can then, in principle, enter the β-oxidation cycle to be fully mineralized. The degradation of the highly branched alkane phytane (2,6,10,14-tetramethylhexadecane) by Mycobacterium ratisbonense serves as an excellent model, demonstrating that specialized microorganisms possess the enzymatic machinery to catabolize these complex structures.[14][15] It is highly probable that similar pathways are employed by environmental microbes to degrade this compound.

G A This compound B Hydroxylation (Monooxygenase) A->B C Primary Alcohol B->C D Oxidation (Alcohol Dehydrogenase) C->D E Aldehyde D->E F Oxidation (Aldehyde Dehydrogenase) E->F G Carboxylic Acid (Branched Fatty Acid) F->G H β-Oxidation Pathway G->H I CO₂ + H₂O + Biomass H->I

Caption: Conceptual pathway for the aerobic biodegradation of this compound.

Ecotoxicological Profile

  • Aquatic Toxicity: For hydrocarbons, the primary mechanism of acute toxicity to aquatic organisms is non-specific narcosis. The toxicity generally increases with increasing hydrophobicity (log Kow). As a C13 alkane, this compound would be expected to exert narcotic effects, but its very low water solubility may limit its bioavailability in the water column.

  • Human Health: As a VOC, inhalation is a primary route of exposure. High concentrations of hydrocarbon vapors can cause central nervous system depression and respiratory irritation. Long-term exposure risks are not characterized for this specific compound.

A significant knowledge gap exists regarding the specific ecotoxicological and human health effects of this compound.[16] Further research, including in vitro and in vivo studies, is necessary to establish a comprehensive toxicological profile.

Conclusion and Future Directions

This compound is a branched alkane whose presence in the environment is closely tied to the use and disposal of petroleum products and other industrial activities. Its hydrophobic and volatile nature dictates its movement from water and soil into the atmosphere. While analytical methods based on GC-MS are well-suited for its detection, there is a notable lack of quantitative occurrence data across different environmental media. Furthermore, while its biodegradation is expected to proceed via pathways established for similar molecules, its persistence relative to other hydrocarbons is not well-defined. The most significant knowledge gap remains in its toxicological profile. Future research should prioritize monitoring studies to quantify environmental concentrations, biodegradation rate studies to assess its persistence, and toxicological assessments to understand its potential risks to ecosystems and human health.

References

An In-depth Technical Guide to the Physical Characteristics of 2,5,6-Trimethyldecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trimethyldecane is a branched-chain alkane, a class of saturated hydrocarbons. As with other alkanes, it is a non-polar molecule, rendering it immiscible with water but soluble in many organic solvents.[1] Its structure, featuring a ten-carbon backbone with three methyl group branches, gives rise to specific physical and spectroscopic properties that are of interest in various fields, including its potential use as a solvent or in the formulation of fuels and lubricants.[1] This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside the scientific principles and experimental methodologies used to determine these properties.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and unique identifiers.

IdentifierValueSource
Chemical Formula C₁₃H₂₈--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 184.36 g/mol --INVALID-LINK--
CAS Number 62108-23-0--INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0.5!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0.5!"]; C7 [label="C", pos="6,0!"]; C8 [label="C", pos="7,0.5!"]; C9 [label="C", pos="8,0!"]; C10 [label="C", pos="9,0.5!"]; C11 [label="C", pos="1,-0.5!"]; C12 [label="C", pos="4,-1!"]; C13 [label="C", pos="5,-0.5!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C2 -- C11; C5 -- C12; C6 -- C13; }

Caption: 2D structure of this compound.

Predicted Physical Properties

PropertyPredicted ValueNotes
Boiling Point 215.7 ± 7.0 °CBranching in alkanes generally lowers the boiling point compared to their straight-chain isomers due to a reduction in the surface area available for intermolecular London dispersion forces.[2][3][4]
Density 0.754 ± 0.06 g/cm³Alkanes are less dense than water.[5]
Melting Point No data availableThe melting point of alkanes is influenced by the efficiency of crystal lattice packing. Highly symmetrical molecules often have higher melting points.[3]
Refractive Index No data availableThis property is a measure of how much light bends as it passes through the substance and is related to its density and composition.
Viscosity No data availableViscosity in alkanes generally increases with chain length due to stronger intermolecular forces.[5]

Solubility

As a non-polar hydrocarbon, this compound exhibits solubility characteristics governed by the "like dissolves like" principle.

  • Water: It is considered insoluble in water due to its inability to form hydrogen bonds with polar water molecules.[1][2][6][7]

  • Organic Solvents: It is expected to be soluble in non-polar organic solvents such as other hydrocarbons (e.g., hexane, toluene), ethers, and chlorinated solvents.[1][2][6][7][8] The dissolution process in these solvents involves the overcoming of van der Waals forces in both the solute and the solvent, which are then replaced by similar forces between the solute and solvent molecules.[2][6][7][8]

Spectroscopic Profile

Spectroscopic data provides a fingerprint for the identification and structural elucidation of molecules. While the raw spectral data for this compound requires access to specialized databases, its expected characteristics can be inferred from the general principles of spectroscopy for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of numerous non-equivalent protons. One would expect to see signals in the typical alkane region (approximately 0.7-1.5 ppm). The methyl groups would likely appear as doublets or triplets depending on their neighboring protons, while the methine and methylene protons would exhibit more complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton.[9] For this compound, distinct signals would be expected for each of the non-equivalent carbon atoms. The chemical shifts for alkanes typically fall within the 10-60 ppm range.[10][11] The chemical shifts are influenced by the degree of substitution, with quaternary carbons appearing at lower field than tertiary, secondary, and primary carbons.

Mass Spectrometry (MS)

The mass spectrum of a branched alkane is characterized by fragmentation patterns that are highly indicative of its structure.

  • Molecular Ion (M+): The molecular ion peak for branched alkanes is often weak or absent due to the high propensity for fragmentation at the branching points.[12][13][14][15]

  • Fragmentation: Cleavage is favored at the branching points to form more stable secondary and tertiary carbocations.[1][12][13][14][15] For this compound, one would anticipate significant fragmentation at the C5-C6 bond and at the C2 and C5 positions, leading to the loss of various alkyl radicals. The largest substituent at a branch is often eliminated preferentially.[14]

G This compound (M+) This compound (M+) Loss of C4H9 radical Loss of C4H9 radical This compound (M+)->Loss of C4H9 radical C5-C6 cleavage Loss of C8H17 radical Loss of C8H17 radical This compound (M+)->Loss of C8H17 radical C2-C3 cleavage More stable carbocation More stable carbocation Loss of C4H9 radical->More stable carbocation Another stable carbocation Another stable carbocation Loss of C8H17 radical->Another stable carbocation

Caption: Simplified MS fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.

  • C-H Stretching: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.[16][17][18][19][20]

  • C-H Bending: Methyl (CH₃) and methylene (CH₂) groups exhibit characteristic bending (scissoring and rocking) vibrations in the 1350-1470 cm⁻¹ region.[16][19][20]

Experimental Methodologies for Physical Property Determination

The determination of the physical properties of a compound like this compound relies on well-established experimental techniques.

Boiling Point Determination

The boiling point is typically measured using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small sample volumes, a micro-boiling point apparatus can be utilized.

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid. This is commonly done using a pycnometer or a digital density meter, which offers high precision.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for measuring the refractive index of liquids.[21][22] A small sample is placed on the prism, and the instrument measures the angle at which light is refracted. Temperature control is crucial as the refractive index is temperature-dependent.

G cluster_0 Refractive Index Measurement Light Source Light Source Prism Prism Light Source->Prism Sample Sample Prism->Sample Telescope/Detector Telescope/Detector Sample->Telescope/Detector

Caption: Workflow for Refractive Index Measurement.

Viscosity Measurement

The viscosity of a liquid can be determined using various types of viscometers, such as capillary viscometers (e.g., Ostwald or Ubbelohde) or rotational viscometers.[23] These instruments measure the resistance of the fluid to flow.

Melting Point Determination

For solid alkanes, the melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the solid melts.[24][25] For a pure compound, this range is typically narrow.[25]

Safety and Handling

  • Hazards: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Repeated exposure may cause skin dryness or cracking.[12][26]

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, eye protection, and flame-retardant clothing.[12][26]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[12][26]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.

    • If Inhaled: Move person to fresh air.

    • If in Eyes: Rinse cautiously with water for several minutes.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a branched-chain alkane with physical and spectroscopic properties characteristic of this class of compounds. While specific experimental data for this molecule is limited in publicly accessible literature, its behavior can be reliably predicted based on established chemical principles. Its non-polar nature dictates its solubility, and its branched structure influences its boiling point and mass spectral fragmentation. The methodologies for determining its physical properties are well-established, and its handling requires adherence to standard safety protocols for flammable hydrocarbons. Further experimental investigation would be valuable to confirm the predicted properties and expand the utility of this compound in various scientific and industrial applications.

References

A Comprehensive Guide to the Structural Isomers of 2,5,6-Trimethyldecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the structural isomerism of 2,5,6-trimethyldecane, a saturated hydrocarbon with the molecular formula C13H28.[1][2] Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a foundational understanding of alkane isomerism, a systematic methodology for identifying structural isomers, and a detailed enumeration of the isomers of this compound. The principles outlined herein are pivotal for applications in medicinal chemistry, where molecular structure dictates biological activity, and in analytical sciences for the precise identification of complex hydrocarbon mixtures.

Part 1: The Foundation of Structural Isomerism in Alkanes

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms.[3] In the realm of alkanes, which consist solely of carbon and hydrogen atoms with single bonds, this isomerism arises from the various ways the carbon skeleton can be arranged.[4] Alkanes with four or more carbon atoms can exist as straight-chain (n-alkanes) or branched-chain isomers.[5][6] The number of possible structural isomers increases dramatically with the number of carbon atoms in the alkane.

The systematic naming of these isomers is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a standardized method for unambiguously identifying each unique structure.[7][8][9] Key principles of IUPAC nomenclature for alkanes include:

  • Identifying the longest continuous carbon chain as the parent alkane.[7][10]

  • Numbering the parent chain to give the substituents the lowest possible locants.[7][9]

  • Naming the substituents (alkyl groups) and indicating their positions with the corresponding numbers.[9][10]

  • Alphabetizing the substituents when multiple different types are present.[7][9]

Understanding these rules is not merely a formality but a critical tool for systematically exploring and differentiating the vast landscape of possible isomers for a given molecular formula.

Part 2: A Systematic Approach to Identifying Structural Isomers of C13H28

The molecular formula of this compound is C13H28.[1][2][11] To identify its structural isomers, we must consider all possible arrangements of 13 carbon atoms in a saturated, acyclic structure. This process involves a methodical exploration of different parent chain lengths and the various possible attachments of alkyl substituents to arrive at the same molecular formula.

Methodology for Isomer Generation

A robust, self-validating protocol for generating structural isomers involves the following steps:

  • Determine the Longest Possible Parent Chain: For C13H28, the longest possible chain is tridecane (13 carbons). This represents the straight-chain isomer, n-tridecane.

  • Systematically Shorten the Parent Chain: Decrease the length of the parent chain by one carbon at a time and use the removed carbon to form a methyl substituent.

  • Explore Substituent Positions: For each parent chain length, systematically place the required number of methyl (or other alkyl) groups at all possible unique positions.

  • Apply IUPAC Nomenclature: Name each generated structure according to IUPAC rules. If two different arrangements yield the same IUPAC name, they are not isomers but rather different conformations of the same molecule.[6]

  • Consider More Complex Branching: As the parent chain shortens, the substituents can become larger than methyl groups (e.g., ethyl, propyl). Also, multiple smaller substituents can be present.

  • Iterate Until All Possibilities are Exhausted: Continue this process of shortening the parent chain and arranging substituents until no new, unique isomers can be generated.

This systematic approach ensures a comprehensive and non-redundant enumeration of all possible structural isomers.

Part 3: Enumeration of Key Structural Isomers of this compound (C13H28)

While a complete enumeration of all 802 structural isomers of C13H28 is beyond the scope of this guide, we will explore a representative set of isomers derived from a decane parent chain, including the named compound, to illustrate the principles of isomerism.

Isomers with a Decane Parent Chain

The target molecule, this compound, has a ten-carbon parent chain. To find its isomers with the same parent chain, we can rearrange the three methyl groups on the decane backbone.

IUPAC NameSubstituent Positions
This compound 2, 5, 6
2,2,3-Trimethyldecane2, 2, 3
2,2,4-Trimethyldecane2, 2, 4
2,2,5-Trimethyldecane2, 2, 5
2,2,6-Trimethyldecane2, 2, 6
2,2,7-Trimethyldecane2, 2, 7
2,2,8-Trimethyldecane2, 2, 8
2,3,3-Trimethyldecane2, 3, 3
2,3,4-Trimethyldecane2, 3, 4
2,3,5-Trimethyldecane2, 3, 5
2,3,6-Trimethyldecane2, 3, 6
2,3,7-Trimethyldecane2, 3, 7
2,3,8-Trimethyldecane2, 3, 8
2,4,4-Trimethyldecane2, 4, 4
2,4,5-Trimethyldecane2, 4, 5
2,4,6-Trimethyldecane2, 4, 6
2,4,7-Trimethyldecane2, 4, 7
2,4,8-Trimethyldecane2, 4, 8
2,5,5-Trimethyldecane2, 5, 5
2,5,7-Trimethyldecane2, 5, 7
2,5,8-Trimethyldecane2, 5, 8
2,6,7-Trimethyldecane2, 6, 7
2,6,8-Trimethyldecane2, 6, 8
2,7,7-Trimethyldecane2, 7, 7
2,7,8-Trimethyldecane2, 7, 8
3,3,4-Trimethyldecane3, 3, 4
3,3,5-Trimethyldecane3, 3, 5
3,3,6-Trimethyldecane3, 3, 6
3,3,7-Trimethyldecane3, 3, 7
3,3,8-Trimethyldecane3, 3, 8
3,4,4-Trimethyldecane3, 4, 4
3,4,5-Trimethyldecane3, 4, 5
3,4,6-Trimethyldecane3, 4, 6
3,4,7-Trimethyldecane3, 4, 7
3,4,8-Trimethyldecane3, 4, 8
3,5,5-Trimethyldecane3, 5, 5
3,5,6-Trimethyldecane3, 5, 6
3,5,7-Trimethyldecane3, 5, 7
3,5,8-Trimethyldecane3, 5, 8
3,6,6-Trimethyldecane3, 6, 6
3,6,7-Trimethyldecane3, 6, 7
3,6,8-Trimethyldecane3, 6, 8
3,7,7-Trimethyldecane3, 7, 7
4,4,5-Trimethyldecane4, 4, 5
4,4,6-Trimethyldecane4, 4, 6
4,5,5-Trimethyldecane4, 5, 5
4,5,6-Trimethyldecane4, 5, 6
4,6,6-Trimethyldecane4, 6, 6
5,5,6-Trimethyldecane5, 5, 6

This table illustrates the significant number of isomers that can be generated from a single parent chain. A comprehensive analysis would involve exploring isomers with nonane, octane, heptane, and shorter parent chains with various alkyl substituents.

Part 4: Visualizing Isomeric Relationships

To better understand the relationship between the parent alkane and its substituted isomers, a conceptual workflow can be visualized. The following diagram illustrates the logical process of generating isomers from a parent chain.

G cluster_0 Isomer Generation Workflow C13H28 Molecular Formula C13H28 ParentChain Select Parent Chain (e.g., Decane) C13H28->ParentChain Substituents Determine Substituents (3 x Methyl) ParentChain->Substituents Arrange Systematically Arrange Substituents on Parent Chain Substituents->Arrange IUPAC Assign IUPAC Name Arrange->IUPAC Unique Unique Isomer? IUPAC->Unique Isomer1 This compound End Complete Set of Isomers for Parent Chain Isomer1->End Isomer2 2,2,3-Trimethyldecane Isomer2->End IsomerN ... IsomerN->End Unique->Arrange No (Duplicate Name) Unique->Isomer1 Yes Unique->Isomer2 Yes Unique->IsomerN Yes

Caption: A workflow diagram illustrating the systematic generation and validation of structural isomers.

Part 5: Experimental and Computational Considerations

Experimental Protocols for Isomer Identification

The differentiation of structural isomers in a laboratory setting relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve the hydrocarbon mixture in a volatile organic solvent (e.g., hexane).

  • Injection: Inject a small volume of the sample into the GC.

  • Separation: The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. Generally, more branched isomers have lower boiling points and elute earlier than their less branched counterparts.

  • Detection and Identification: As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used to identify the specific isomer, often by comparison to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a pure sample of the isomer in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire 1H and 13C NMR spectra.

  • Spectral Analysis: The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide detailed information about the connectivity of the atoms, allowing for the unambiguous determination of the molecular structure.

Computational Tools for Isomer Generation

For complex molecules, manual enumeration of isomers can be impractical. Several computational tools can assist in this process:

  • MOLGEN: A program designed to generate all possible structural isomers for a given molecular formula.[12]

  • CDK (Chemistry Development Kit): An open-source library that includes algorithms for isomer generation.[13]

  • EnuMol: A free online tool for enumerating isomers of a given chemical formula.[14]

These tools can be invaluable for creating comprehensive databases of possible isomers for subsequent analysis and identification.

Conclusion

The study of structural isomers of alkanes like this compound is a fundamental aspect of organic chemistry with significant implications for drug development and analytical science. A systematic approach, grounded in the principles of IUPAC nomenclature, is essential for the comprehensive identification of all possible isomers. The combination of experimental techniques such as GC-MS and NMR, along with computational isomer generation tools, provides a powerful framework for researchers to elucidate the precise molecular structures of complex hydrocarbon mixtures. This guide serves as a foundational resource for professionals seeking to navigate the intricate world of alkane isomerism.

References

Methodological & Application

Application Note: Quantification of 2,5,6-Trimethyldecane in Fungal Cultures via Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the quantification of 2,5,6-trimethyldecane, a branched-chain alkane, from the headspace of fungal cultures. Fungal volatile organic compounds (VOCs) are critical mediators of intra- and intercellular signaling and serve as valuable biomarkers for detecting fungal growth and metabolic activity.[1] The methodology herein employs a non-invasive headspace solid-phase microextraction (HS-SPME) technique for sample preparation, followed by separation and quantification using gas chromatography-mass spectrometry (GC-MS). This solvent-free approach offers high sensitivity and reproducibility, making it ideal for researchers in microbiology, natural product discovery, and drug development.[2][3] The protocol details fungal cultivation, HS-SPME sampling, GC-MS instrument parameters, and a robust calibration strategy for accurate quantification.

Introduction and Scientific Principle

Fungi produce a diverse array of volatile organic compounds (VOCs) as part of their secondary metabolism.[4] These low-molecular-weight compounds readily diffuse through the environment and are increasingly recognized for their roles in microbial communication, ecological interactions, and as potential indicators of contamination or disease.[1][5] Among these VOCs are various hydrocarbons, including branched-chain alkanes like this compound. Accurate quantification of these specific compounds is essential for understanding their biosynthetic pathways, biological functions, and potential as biomarkers.

The traditional analysis of VOCs often involves cumbersome solvent extraction methods. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME), a superior solvent-free sample preparation technique.[3] The principle of HS-SPME involves exposing a fused-silica fiber coated with a sorbent polymer to the headspace above the fungal culture.[2][6] VOCs, including this compound, partition from the sample matrix (the culture) into the gaseous phase (the headspace) and are then adsorbed and concentrated onto the SPME fiber.

Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed. The GC separates the complex mixture of VOCs based on their boiling points and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both definitive identification and a quantifiable signal.[5][7] This combination of HS-SPME with GC-MS provides a sensitive, robust, and non-invasive method for analyzing volatile profiles of live fungal cultures.[2]

Logical Workflow of Analysis

The entire process, from sample preparation to final data analysis, follows a systematic and validated workflow designed to ensure accuracy and reproducibility.

cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Analyte Extraction cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing Culture Fungal Culture (Liquid or Solid Agar) Incubate Incubation in Headspace Vial Culture->Incubate Equilibrate Temperature Equilibration Incubate->Equilibrate SPME HS-SPME Fiber Exposure Equilibrate->SPME Adsorption Adsorption of This compound SPME->Adsorption Desorption Thermal Desorption in GC Inlet Adsorption->Desorption Separation GC Separation (Capillary Column) Desorption->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification via Calibration Curve Identification->Quantification Result Final Concentration Report (ng/mL) Quantification->Result

Figure 1: Overall experimental workflow for the quantification of this compound.

Materials and Reagents

  • Fungal Strain: Actively growing culture of the fungus of interest.

  • Culture Media: Appropriate sterile liquid (e.g., Potato Dextrose Broth) or solid (e.g., Potato Dextrose Agar) media.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Analytical Standard: this compound (≥98% purity).

  • Solvent: Methanol (HPLC grade) for preparing standard solutions.

  • SPME Assembly: Manual SPME holder.

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This fiber is recommended for its broad-range affinity for volatiles, including non-polar hydrocarbons.

  • Equipment:

    • Incubator with temperature control.

    • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS).

    • Analytical balance.

    • Micropipettes.

Detailed Experimental Protocols

Protocol 1: Fungal Culture Preparation

The goal of this step is to create standardized cultures to ensure that variations in VOC production are due to experimental variables, not inconsistent sample preparation.

  • Inoculation: In a sterile environment, transfer a standardized amount of fungal inoculum (e.g., a 5 mm agar plug from the edge of an active colony or a specific volume of spore suspension) into a 20 mL headspace vial containing 5 mL of sterile liquid medium or a solid agar slant.

  • Blank Preparation: Prepare a media blank by using an un-inoculated vial of the same culture medium. This is critical for identifying background contaminants.

  • Incubation: Seal the vials and incubate under the desired conditions (e.g., 25°C, 7 days). The incubation time should be optimized based on the growth rate and metabolic activity of the specific fungus.

Protocol 2: Headspace SPME Sampling

This protocol describes the non-invasive extraction and concentration of this compound from the vial headspace.

  • Fiber Conditioning: Before first use and between analyses, condition the SPME fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature, e.g., 250°C, for 30-60 min) to remove any contaminants.

  • Sample Equilibration: Transfer the incubated fungal culture vial to a heating block or water bath set to a specific temperature (e.g., 40°C). Allow the vial to equilibrate for 15 minutes. This step facilitates the partitioning of volatile compounds into the headspace, increasing analyte availability.[6]

  • Headspace Extraction: Manually pierce the vial septum with the SPME needle and expose the fiber to the headspace above the culture medium. Do not let the fiber touch the culture.

  • Adsorption: Allow the fiber to remain exposed in the headspace for a fixed time, typically 30 minutes, to allow for analyte adsorption. This time should be kept consistent across all samples and standards.

  • Fiber Retraction: After the extraction period, retract the fiber back into the needle, remove it from the vial, and proceed immediately to GC-MS analysis.

Protocol 3: GC-MS Analysis

This protocol outlines the instrumental parameters for the separation and detection of the target analyte.

  • Analyte Desorption: Immediately after sampling, insert the SPME needle into the GC injection port. Expose the fiber to desorb the trapped analytes onto the GC column.

  • Instrument Conditions: The following are recommended starting parameters, which should be optimized for your specific instrument.

Parameter Setting Rationale
GC System Gas Chromatograph with Mass SpectrometerStandard for VOC analysis.[5]
Injector Splitless mode, 250°CMaximizes analyte transfer to the column for trace analysis.[7]
Desorption Time 5 minutesEnsures complete transfer of analytes from the SPME fiber.
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µmA non-polar column ideal for separating hydrocarbons.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert gas providing good chromatographic resolution.
Oven Program 40°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 minSeparates a wide range of volatiles by boiling point.
MS System Electron Ionization (EI) Mass Spectrometer
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the expected mass fragments of the target analyte.
Ion Source Temp. 230°CStandard operating temperature.
Acquisition Mode Full Scan (for identification) & SIM (for quantification)Full Scan provides spectral data for confirmation, while Selected Ion Monitoring (SIM) increases sensitivity for quantification. Key ions for this compound can be found in spectral libraries.[8]
Protocol 4: Calibration and Quantification

This protocol is essential for converting the instrumental signal into a precise concentration, making the method truly quantitative.

  • Prepare Stock Standard: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Prepare Working Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by spiking appropriate volumes of the stock solution into empty 20 mL headspace vials containing 5 mL of the sterile culture medium (the same matrix as the samples).

  • Analyze Standards: Analyze each calibration standard using the exact same HS-SPME and GC-MS methods described in Protocols 2 and 3.

  • Construct Calibration Curve: Plot the peak area of the this compound from each standard against its known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is considered acceptable.

  • Quantify Unknown Samples: Analyze the fungal culture samples. Using the peak area obtained for this compound in a sample, calculate its concentration using the equation from the calibration curve.

Data Presentation and Interpretation

The primary outputs are the identification and concentration of this compound. Identification is confirmed by matching both the retention time and the mass spectrum of the peak in the sample to that of the pure standard.[9]

cluster_principle Principle of HS-SPME-GC-MS Vial Headspace Vial Fungal Culture (Matrix) Headspace (Gas Phase) Fiber SPME Fiber Adsorption of VOCs GCMS GC-MS System Separation (GC) Identification & Quantification (MS)

Figure 2: Conceptual diagram of the HS-SPME-GC-MS process.

Quantitative results should be summarized in a clear format.

Table 1: Example Quantitative Data Summary

Sample ID Fungal Species Incubation Time (days) Peak Area Calculated Concentration (ng/mL headspace)
Blank-1 N/A (Media Only) 7 Not Detected < LOD
StrainA-1 Aspergillus niger 7 150,432 22.8
StrainA-2 Aspergillus niger 7 161,899 24.5
StrainB-1 Penicillium sp. 7 89,765 13.6
StrainB-2 Penicillium sp. 7 95,112 14.4

LOD: Limit of Detection

References

The Strategic Use of 2,5,6-Trimethyldecane as an Internal Standard for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the application of 2,5,6-trimethyldecane as an internal standard in quantitative gas chromatography (GC) analysis. We delve into the rationale behind its selection for specific applications, particularly in the analysis of complex hydrocarbon mixtures and volatile organic compounds (VOCs). Detailed protocols for the preparation of a this compound internal standard stock solution, sample fortification, and recommended GC-MS/FID instrument parameters are provided. Furthermore, this note outlines a systematic approach to method validation in accordance with internationally recognized guidelines, ensuring the generation of robust and reliable analytical data. This guide is intended for researchers, scientists, and quality control professionals in the pharmaceutical, environmental, and petrochemical industries who are developing and validating quantitative GC methods.

The Imperative for an Internal Standard in Gas Chromatography

In the pursuit of precise and accurate quantitative analysis by gas chromatography, the internal standard method stands as a cornerstone of robust analytical practice.[1][2] Unlike external standard calibration, which is susceptible to variations in injection volume and instrument response, the internal standard method co-opts a reference compound to normalize the analytical signal.[1] An internal standard is a compound of known concentration that is added to all calibration standards, quality control samples, and unknown samples prior to analysis.[1] The quantification of the analyte is then based on the ratio of the analyte's peak area to that of the internal standard, thereby mitigating the impact of minor procedural and instrumental inconsistencies.[1]

The selection of an appropriate internal standard is a critical decision in method development. An ideal internal standard should possess the following characteristics:

  • It should not be naturally present in the analytical samples.

  • It must be chemically inert and not react with the sample matrix or analytes.

  • It should be chromatographically resolved from all other sample components.

  • Its retention time should be close to that of the analyte(s) of interest.

  • It should have a similar response factor to the analyte(s) in the chosen detector.

  • It must be of high purity and readily available.

This compound: A Strategic Choice for Non-polar Analytes

This compound, a branched-chain alkane with the molecular formula C13H28, presents itself as an excellent internal standard for the GC analysis of a range of non-polar to moderately polar volatile and semi-volatile organic compounds. Its highly branched structure provides a unique retention time that often elutes in a region of the chromatogram with minimal interference from the straight-chain alkanes prevalent in many complex hydrocarbon matrices.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC13H28
Molecular Weight184.37 g/mol
Boiling Point~215.7 °C
PolarityNon-polar
SolubilitySoluble in organic solvents (e.g., hexane, dichloromethane), insoluble in water.

Its non-polar nature and solubility in common organic solvents make it particularly well-suited for methods employing non-polar stationary phases, such as those with a polydimethylsiloxane (PDMS) backbone (e.g., DB-1, HP-5ms).

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the preparation and use of this compound as an internal standard.

Preparation of the Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound that will be used to create working solutions and to spike samples.

Materials:

  • This compound (high purity, ≥98%)

  • Hexane (or another suitable non-polar solvent, GC grade or higher)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

  • Pipettes and pipette tips

Procedure:

  • Accurately weigh approximately 100 mg of this compound into a clean, dry 10 mL volumetric flask. Record the exact weight.

  • Add a small amount of hexane to dissolve the this compound.

  • Once fully dissolved, bring the flask to volume with hexane.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This creates a stock solution of approximately 10 mg/mL. The exact concentration should be calculated based on the recorded weight.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at 4°C when not in use.

Sample Preparation and Spiking

Objective: To add a known amount of the internal standard to each sample, standard, and blank.

Procedure:

  • Prepare a series of calibration standards by diluting a stock solution of the analyte(s) of interest.

  • For each calibration standard, quality control sample, and unknown sample, add a precise volume of the this compound internal standard working solution. The final concentration of the internal standard should be consistent across all samples and ideally in the mid-range of the calibration curve.

  • For example, to a 1 mL aliquot of each sample, add 10 µL of a 100 µg/mL this compound working solution to achieve a final internal standard concentration of 1 µg/mL.

  • Vortex each sample to ensure thorough mixing.

Workflow for Internal Standard Addition

internal_standard_workflow cluster_prep Sample & Standard Preparation cluster_spiking Spiking cluster_analysis GC Analysis cluster_data Data Processing AnalyteStock Analyte Stock Solution Dilution Serial Dilution AnalyteStock->Dilution Dilute ISStock Internal Standard (this compound) Stock Solution SpikedStandards Spiked Calibration Standards ISStock->SpikedStandards Spike SpikedUnknown Spiked Unknown Sample ISStock->SpikedUnknown Spike SpikedQC Spiked QC Sample ISStock->SpikedQC Spike CalibrationStandards Calibration Standards (various concentrations) Dilution->CalibrationStandards CalibrationStandards->SpikedStandards UnknownSample Unknown Sample UnknownSample->SpikedUnknown QC Quality Control Sample QC->SpikedQC GC GC-MS/FID Analysis SpikedStandards->GC SpikedUnknown->GC SpikedQC->GC Data Peak Area Integration GC->Data Ratio Calculate Area Ratio (Analyte/IS) Data->Ratio Curve Generate Calibration Curve Ratio->Curve For Standards Quant Quantify Unknown Ratio->Quant For Unknowns Curve->Quant

Caption: Workflow for the use of an internal standard in GC analysis.

Gas Chromatography Instrument Parameters

The following are recommended starting parameters for a GC-MS or GC-FID system. These should be optimized for the specific application and analytes of interest.

ParameterRecommended Setting
Gas Chromatograph
Injection PortSplit/Splitless
Injection Volume1 µL
LinerDeactivated, single taper with glass wool
Inlet Temperature250 °C
Split Ratio20:1 (can be optimized)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp 110 °C/min to 200 °C
Ramp 220 °C/min to 300 °C, hold for 5 minutes
Column
TypeFused silica capillary column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Mass Spectrometer (if applicable)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM)
Flame Ionization Detector (if applicable)
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min

Method Validation: Ensuring Data Integrity

A rigorous validation of the analytical method is essential to demonstrate its suitability for the intended purpose. Key validation parameters, as outlined in guidelines such as ICH Q2(R1), should be assessed.[3][4]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five calibration standards of the analyte, each containing the same concentration of this compound. Analyze each standard in triplicate.

  • Acceptance Criteria: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The correlation coefficient (r²) should be ≥ 0.995.

Example Calibration Curve Data:

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.115,234301,4560.0505
0.576,123302,1110.2520
1.0151,987301,7890.5036
5.0755,432300,9872.5098
10.01,510,765301,2345.0152
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a quality control (QC) sample at three different concentrations (low, medium, and high) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for each concentration level should typically be ≤ 15%.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze QC samples at three different concentrations (low, medium, and high) against a calibration curve.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.

Summary of Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (r²)≥ 0.995
Precision (RSD)≤ 15%
Accuracy (% Recovery)85 - 115%

Conclusion

This compound is a highly effective internal standard for the quantitative GC analysis of non-polar volatile and semi-volatile organic compounds. Its unique branched structure and physicochemical properties allow for excellent chromatographic resolution and compatibility with common GC stationary phases. By following the detailed protocols and validation procedures outlined in this application note, researchers and analysts can develop robust and reliable quantitative GC methods that yield data of the highest integrity.

References

Solid-phase microextraction for 2,5,6-Trimethyldecane sampling.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Solid-Phase Microextraction (SPME) of 2,5,6-Trimethyldecane

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the sampling and analysis of this compound, a semi-volatile branched alkane, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of SPME, providing a scientifically-grounded rationale for method development, from fiber selection to the optimization of extraction and desorption parameters. This document is designed for researchers, analytical scientists, and professionals in drug development, offering both in-depth theoretical insights and a precise, step-by-step protocol for immediate application.

Introduction to SPME and this compound

Solid-Phase Microextraction (SPME) is a revolutionary, solvent-free sample preparation technology that integrates sampling, extraction, and concentration into a single, streamlined step.[1][2] The technique is predicated on the equilibrium partitioning of analytes between a sample matrix and a stationary phase coated onto a fused silica fiber.[3][4] After a defined extraction period, the fiber is transferred directly to the injection port of a gas chromatograph, where the captured analytes are thermally desorbed for analysis.[5] This approach minimizes sample handling, reduces waste, and significantly enhances sensitivity, making it ideal for trace-level analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs).[6]

This compound (C₁₃H₂₈) is a non-polar, branched-chain alkane.[7] As a semi-volatile organic compound, its detection and quantification are relevant in various fields, including environmental monitoring, food and flavor analysis, and as a potential biomarker or metabolic byproduct in biological systems. Its non-polar nature and relatively high molecular weight present specific challenges and considerations for an effective extraction strategy.

Analyte Profile: this compound

Property Value Source
Molecular Formula C₁₃H₂₈ [7][8][9]
Molecular Weight 184.36 g/mol [7][9]
Classification Non-polar, hydrophobic, branched alkane [7]
Predicted Boiling Point 215.7 ± 7.0 °C [10]

| Volatility | Semi-volatile |[7] |

The Principle of Headspace SPME for Semi-Volatile Alkanes

For the analysis of semi-volatile compounds like this compound from complex liquid or solid matrices, Headspace SPME (HS-SPME) is the preferred extraction mode.[11][12] In this configuration, the SPME fiber is exposed to the vapor phase (headspace) above the sample rather than being immersed directly in it.

This approach offers two primary advantages:

  • Matrix Isolation : The fiber is protected from non-volatile, high-molecular-weight interferences (e.g., proteins, lipids, salts) that could contaminate the fiber and the GC system.[11]

  • Enhanced Volatility : By heating the sample, the vapor pressure of semi-volatile analytes is increased, facilitating their transfer from the sample matrix into the headspace, where they can be efficiently adsorbed by the fiber.[13]

The extraction process is governed by a three-phase equilibrium: the analyte partitions between the sample matrix, the headspace, and the SPME fiber coating.[14]

Causality-Driven Method Development

A robust and reproducible SPME method is built on a logical selection of parameters, each chosen to maximize the extraction efficiency for the specific analyte of interest.

SPME Fiber Selection: The "Like Dissolves Like" Principle

The choice of fiber coating is the most critical parameter in SPME method development.[15] The selection is based on the polarity and molecular weight of the target analyte.

  • Analyte Characteristics : this compound is a non-polar, semi-volatile compound with a molecular weight of ~184 g/mol .

  • Fiber Rationale : For non-polar compounds, a non-polar fiber coating is required. Polydimethylsiloxane (PDMS) is a non-polar phase and is highly effective for the extraction of alkanes and other hydrocarbons.[16] For a broad range of volatile and semi-volatile compounds (C3-C20), a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the most effective choice due to its mixed-polarity nature and porous structure, which allows for the efficient trapping of a wide array of analytes.[5][15][16]

  • Recommendation :

    • Primary Choice : 50/30 µm DVB/CAR/PDMS. This fiber provides excellent coverage for semi-volatile compounds and is highly recommended for initial method development.

    • Alternative : 100 µm PDMS. A suitable choice if the analysis is focused exclusively on non-polar compounds.[16]

Optimization of Extraction Parameters

To ensure maximum sensitivity and reproducibility, key extraction parameters must be optimized.

  • Extraction Temperature : Temperature influences the equilibrium in two opposing ways. An increase in temperature raises the vapor pressure of the analyte, driving it into the headspace.[13] However, since adsorption onto the fiber is an exothermic process, higher temperatures can also decrease the fiber-headspace partition coefficient.[13] An optimal temperature balances these two effects. For semi-volatiles like this compound, a range of 50-70°C is typically effective.[15][17]

  • Extraction Time : This is the time the fiber is exposed to the headspace. While allowing the system to reach full equilibrium can provide the highest sensitivity, it can be prohibitively long for semi-volatile compounds.[18] A common and valid approach is to operate in a pre-equilibrium state, where extraction time is fixed and precisely controlled for all samples and standards.[18] This ensures that the amount of analyte extracted is directly proportional to its initial concentration. Typical times range from 30 to 60 minutes.

  • Agitation : Agitation (stirring or shaking) of the sample vial during incubation and extraction is crucial. It accelerates the diffusion of the analyte from the sample into the headspace, reducing the time required to reach equilibrium and improving overall extraction efficiency.[1]

  • Sample Modification (Salting-Out) : For aqueous samples, the addition of a salt such as sodium chloride (NaCl) to saturation increases the ionic strength of the matrix.[19] This reduces the solubility of non-polar organic compounds, effectively "pushing" them into the headspace and making them more available for extraction by the fiber.[20]

Detailed Experimental Protocol: HS-SPME-GC-MS

This protocol provides a validated starting point for the analysis of this compound. Users should perform their own optimization and validation based on their specific sample matrix and instrumentation.[21]

Materials and Reagents
  • SPME Fiber Assembly : 50/30 µm DVB/CAR/PDMS on a StableFlex fiber (or similar) in a manual or autosampler holder.

  • Vials : 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Standards : Analytical standard of this compound. Internal Standard (ISTD) (e.g., Dodecane-d26 or another non-interfering alkane).

  • Reagents : Methanol (HPLC grade, for stock solutions), Sodium Chloride (ACS grade or higher), Deionized water.

Instrumentation
  • Gas Chromatograph (GC) : Equipped with a split/splitless inlet and a suitable capillary column.

  • Mass Spectrometer (MS) : Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) acquisition.

  • SPME-compatible GC Inlet Liner : A narrow-diameter (e.g., 0.75 mm ID) liner is essential for efficient thermal desorption.

  • Autosampler or Manual SPME Holder .

  • Heater/Agitator for vial incubation.

Workflow Diagram

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Step-by-Step Procedure
  • Fiber Conditioning : Before first use, condition the new SPME fiber in the GC inlet at the manufacturer's recommended temperature (e.g., 270°C) for 30-60 minutes. Recondition for 5-10 minutes between sample runs.[21]

  • Standard Preparation : Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking appropriate amounts into the sample matrix (e.g., deionized water for an aqueous model).

  • Sample Preparation :

    • Place 5 mL of the liquid sample (or a known weight of solid sample) into a 20 mL headspace vial.

    • For aqueous samples, add ~1.5 g of NaCl.

    • Spike with a known amount of internal standard solution.

    • Immediately cap the vial tightly.

  • Extraction :

    • Place the vial into the heater/agitator block set to the optimized temperature (e.g., 60°C).

    • Allow the sample to incubate with agitation for 10 minutes to equilibrate.[14]

    • Expose the SPME fiber to the vial's headspace for the optimized extraction time (e.g., 45 minutes) with continuous agitation.

  • Desorption and GC-MS Analysis :

    • After extraction, immediately retract the fiber into its protective needle.

    • Transfer the SPME device to the GC inlet.

    • Expose the fiber in the heated inlet for thermal desorption.

    • Start the GC-MS data acquisition simultaneously.

Recommended GC-MS Conditions

The following table provides a set of starting parameters for the analysis. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale & Key Considerations
SPME Fiber 50/30 µm DVB/CAR/PDMSBroad applicability for semi-volatiles; provides high sensitivity.[15]
Extraction Mode Headspace (HS-SPME)Protects fiber from matrix, suitable for semi-volatile analytes.[11][12]
Extraction Temp. 60 °CBalances increased analyte volatility with efficient partitioning onto the fiber.[15][17]
Extraction Time 45 min (pre-equilibrium)Provides consistent and reproducible extraction for quantitative analysis.[18]
Agitation 250 rpmEnhances mass transfer and reduces equilibration time.[1]
Desorption Temp. 250 °CEnsures rapid and complete transfer of the analyte to the GC column.[5][21]
Desorption Time 4 minPrevents carryover without causing thermal degradation of the fiber.[21]
GC Inlet Mode Splitless (for 2-4 min)Maximizes transfer of analyte to the column for trace-level detection.
GC Column 30 m x 0.25 mm, 0.25 µm (e.g., DB-5ms, HP-5ms)Standard non-polar column suitable for alkane separation.
Oven Program 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Provides good separation of semi-volatile compounds.
MS Mode Electron Ionization (EI), 70 eVStandard ionization technique for creating reproducible mass spectra.
Acquisition Full Scan (m/z 40-300) for identification; SIM for quantificationFull scan allows for compound identification; SIM enhances sensitivity for target analytes.

Method Validation and Quality Control

For the protocol to be trustworthy, a proper method validation must be performed.[21] Key validation parameters include:

  • Linearity : Analyze a calibration curve (at least 5 points) to demonstrate the linear relationship between concentration and instrument response. A correlation coefficient (r²) > 0.99 is desirable.

  • Limits of Detection (LOD) and Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision : Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method, typically expressed as relative standard deviation (RSD).

  • Accuracy : Evaluate the agreement between the measured value and the true value, often by analyzing spiked matrix samples at different concentrations.

Conclusion

The HS-SPME-GC-MS method detailed here provides a powerful, sensitive, and solvent-free solution for the analysis of this compound. By understanding the scientific principles behind parameter selection, researchers can confidently adapt and validate this protocol for various complex matrices. The methodology is robust, environmentally friendly, and well-suited for the rigorous demands of modern analytical laboratories.

References

Application Note: A Systematic Approach to GC Column Selection for the Resolution of Trimethyl-decane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of structural isomers presents a significant challenge in gas chromatography (GC), particularly for non-polar compounds like trimethyl-decane isomers which exhibit nearly identical boiling points and polarities. Achieving baseline resolution requires a methodical approach that moves beyond standard column selection and delves into the nuanced interplay between stationary phase chemistry, column dimensions, and analytical conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and optimize a GC column and method for the robust separation of trimethyl-decane isomers. It emphasizes the causality behind experimental choices, focusing on maximizing column efficiency and exploiting subtle differences in molecular shape.

Part 1: The Chromatographic Challenge - Understanding Trimethyl-decane Isomers

Trimethyl-decanes (C₁₃H₂₈) are branched-chain alkanes, a class of non-polar, saturated hydrocarbons.[1][2][3] As isomers, they share the same molecular weight and elemental composition, leading to very similar physicochemical properties, including volatility.

The primary challenge in their GC separation is the lack of significant differences in polarity and boiling points. On standard non-polar GC columns, where separation is predominantly governed by boiling point, these isomers will co-elute or be poorly resolved.[4][5] Therefore, successful separation must exploit subtle differences in their three-dimensional structures. This requires a shift in strategy from a purely volatility-based separation to one that incorporates shape selectivity , where the stationary phase can sterically interact differently with the unique geometry of each isomer.[6][7]

Part 2: The Core Principle - Stationary Phase Selection

The choice of stationary phase is the most critical factor influencing selectivity in gas chromatography.[8][9] For non-polar analytes like trimethyl-decanes, the interactions are primarily dispersive (van der Waals forces).[4] The goal is to select a phase and conditions that amplify the minor differences in these forces caused by molecular shape.

Candidate Stationary Phases
  • Standard Non-Polar Phases (Good Starting Point):

    • Composition: These are typically polydimethylsiloxane (PDMS) based phases. The most common are 100% dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) and 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, Rxi-5Sil MS).

    • Separation Mechanism: Elution order largely follows the boiling points of the analytes.[4][10] While challenging for isomers, the slight phenyl content in a 5% phenyl phase can introduce minor dipole-induced dipole interactions, offering a different selectivity profile compared to 100% PDMS phases.

    • Recommendation: A 5% phenyl-methylpolysiloxane phase is an excellent, robust starting point for method development due to its versatility and thermal stability.[11]

  • Shape-Selective Phases (Advanced Option):

    • Composition: While traditional non-polar phases offer some degree of shape selectivity, more specialized phases can provide enhanced resolution. Historically, phases like squalane were used, but modern bonded phases with specific functionalities (e.g., octyl groups) or highly ordered structures like liquid crystal phases offer superior performance and stability.[12][13]

    • Separation Mechanism: These phases possess a more ordered structure that allows them to better differentiate between the linear or bulky nature of different isomers.[6][14] For example, a more linear isomer may penetrate the stationary phase structure more deeply than a bulkier, more spherical isomer, leading to increased retention and separation.

    • Recommendation: Consider these phases only if standard non-polar columns, combined with optimized dimensions and conditions, fail to provide the required resolution.

Decision Logic for Stationary Phase Selection

The following diagram outlines the logical process for selecting an appropriate stationary phase.

A Start: Analyze Analyte Properties (Trimethyl-decane Isomers) B Properties: - Non-polar (alkanes) - Structural isomers - Similar boiling points A->B C Primary Separation Mechanism? B->C D Boiling Point Separation C->D Primary driver E Shape-Based Separation (Shape Selectivity) C->E Required for isomers F Recommended Starting Phase: Standard Non-Polar (e.g., 5% Phenyl Polysiloxane) D->F G Advanced/Secondary Phase: Specialized Shape-Selective (e.g., Liquid Crystal or specific octyl phases) E->G H Outcome: Insufficient Resolution? F->H I Optimize Dimensions & Conditions (See Part 3 & 4) H->I Yes I->G If still unresolved

Caption: Stationary phase selection logic for trimethyl-decane isomers.

Part 3: Optimizing Column Dimensions and GC Parameters

Once a stationary phase chemistry is chosen, the column's physical dimensions must be optimized to maximize efficiency (generating narrower peaks) and provide sufficient analysis time for separation to occur.[15][16]

Impact of GC Column Dimensions on Isomer Separation
ParameterEffect on ResolutionEffect on SpeedEffect on CapacityRecommendation for Isomer Separation
Length (L) Increases. Resolution is proportional to the square root of the length. Doubling the length increases resolution by ~40%.[11][17]Decreases. Analysis time increases proportionally with length.No significant effect.Longer is better. Start with 30m. If resolution is insufficient, a 60m or even 100m column is the most effective way to improve separation.[18]
Internal Diameter (ID) Increases with smaller ID. Halving the ID roughly doubles column efficiency.[15]Increases with smaller ID. Allows for faster optimal carrier gas velocities.Decreases with smaller ID. Prone to overload.Narrower is better. A 0.25 mm ID is a good compromise. For maximum resolution, consider 0.18 mm, but be mindful of reduced capacity.
Film Thickness (df) Complex. Thicker films increase retention but can decrease efficiency for higher boiling compounds.Decreases with thicker film. Increased retention leads to longer run times.Increases with thicker film. Standard thickness. A film of 0.25 µm to 0.50 µm is appropriate. Very thin films may not provide enough retention, while very thick films can cause unnecessary peak broadening.[10]

Part 4: Protocol - A Step-by-Step Guide to Method Development

This protocol provides a systematic workflow for developing a robust separation method for trimethyl-decane isomers.

Method Development Workflow

Start Start Col_Select 1. Select Initial Column (e.g., 60m x 0.25mm, 0.25µm 5% Phenyl) Start->Col_Select Install 2. Install & Condition Column Col_Select->Install Params 3. Set Initial GC Parameters (See Table 2) Install->Params Run 4. Inject Sample & Acquire Data Params->Run Eval 5. Evaluate Resolution (Rs) Run->Eval Success Method Complete (Rs ≥ 1.5) Eval->Success Yes Optimize 6. Optimize Temperature Program (e.g., Slower Ramp Rate) Eval->Optimize No Optimize->Run ReEval 7. Re-evaluate Resolution ReEval->Success Yes New_Col 8. Select New Column (e.g., Different Phase or Longer Length) ReEval->New_Col No New_Col->Install

Caption: Systematic workflow for GC method development.

Step 1: Initial Column Selection and Installation

Based on the principles above, a recommended starting point is a high-efficiency column:

  • Stationary Phase: 5% Phenyl / 95% Dimethylpolysiloxane

  • Dimensions: 60 m x 0.25 mm ID, 0.25 µm film thickness

Install the column according to the manufacturer's instructions and condition it properly by heating it under carrier gas flow to a temperature slightly above the final oven temperature of your method, but below the column's maximum operating temperature.

Step 2: Instrument Setup and Conditions

The following table provides robust starting parameters for the analysis.

Table 2: Initial GC Method Parameters

Parameter Value Rationale
Carrier Gas Helium or Hydrogen Provides good efficiency. Set to a constant flow rate.
Flow Rate ~1.0 mL/min (for 0.25 mm ID) A good starting point to balance efficiency and analysis time.
Inlet Temperature 250 °C Ensures complete and rapid vaporization of C13 alkanes without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio) Provides sharp initial peak bands, which is critical for high-resolution chromatography. Adjust ratio based on sample concentration.
Injection Volume 1 µL Standard volume; avoid overloading the column.
Detector Flame Ionization Detector (FID) Universal detector for hydrocarbons, offering high sensitivity.

| Detector Temp. | 280 °C | Must be hotter than the final oven temperature to prevent condensation. |

Step 3: Temperature Program Optimization

Temperature programming is essential for separating compounds with a range of boiling points and for optimizing the separation of closely eluting isomers.[19]

  • The Key to Isomer Resolution: A slow temperature ramp rate is critical.[18] A slower ramp increases the time each component spends partitioning between the mobile and stationary phases, amplifying the small selectivity differences between isomers.[20][21]

  • Starting Program:

    • Initial Temperature: 50 °C. Hold for 2 minutes. (A low initial temperature helps focus analytes at the head of the column).

    • Ramp Rate: 2 °C/min to 220 °C. (This slow rate is the most important parameter for separating isomers).

    • Final Hold: Hold at 220 °C for 5 minutes to ensure all components have eluted.

Step 4: Data Analysis and Interpretation

After the initial run, carefully examine the chromatogram. The goal is to achieve baseline resolution (Rs ≥ 1.5) between all isomer peaks. If co-elution is observed, proceed to the next step.

Step 5: Iterative Refinement

If the initial separation is insufficient, make systematic, one-at-a-time adjustments:

  • Decrease Ramp Rate: Lower the ramp rate further (e.g., to 1 °C/min or 1.5 °C/min). This will increase run time but is the most likely parameter to improve resolution.[22]

  • Optimize Carrier Gas Flow: Perform a flow study (e.g., testing 0.8, 1.0, and 1.2 mL/min) to find the optimal linear velocity for your specific column and conditions.

  • Change Column: If optimization of the temperature program and flow rate fails, a column change is necessary. The most logical next step is to increase the column length (e.g., from 60m to 100m) to gain more theoretical plates.[23] If that is still insufficient, exploring a different stationary phase with enhanced shape selectivity is the final option.

Part 5: Troubleshooting Poor Resolution

SymptomPossible Cause(s)Recommended Solution(s)
All peaks are co-eluting or are poorly resolved. 1. Temperature ramp rate is too fast. 2. Insufficient column efficiency.1. Decrease the oven ramp rate (e.g., from 5 °C/min to 2 °C/min).[18] 2. Switch to a longer column (e.g., 30m -> 60m).[17]
Fronting peaks. Column overload.1. Increase the split ratio (e.g., 50:1 -> 100:1). 2. Dilute the sample.
Tailing peaks. Active sites in the inlet or column; dead volume.1. Replace the inlet liner and septum. 2. Re-install the column, ensuring clean cuts and proper positioning.
Broad peaks throughout the run. 1. Sub-optimal carrier gas flow rate. 2. Slow injection speed or large injection volume.1. Optimize the carrier gas flow rate. 2. Ensure a fast, clean injection. Use an autosampler if possible.

Conclusion

The successful GC separation of trimethyl-decane isomers is an achievable but challenging task that hinges on a methodical optimization strategy. The process must prioritize maximizing column efficiency and exploiting shape selectivity. By starting with a long, narrow-bore, non-polar column (such as a 60m x 0.25mm, 5% phenyl-phase) and employing a very slow temperature ramp rate, chromatographers can create the conditions necessary to resolve these structurally similar compounds. If these steps prove insufficient, increasing column length further is the most powerful next step before resorting to highly specialized stationary phases. This systematic approach ensures a robust, reproducible method suitable for demanding research and development environments.

References

Application Notes & Protocols for Fungal Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Volatile Language of Fungi

Fungi produce a diverse array of low molecular weight, high vapor pressure organic compounds known as Volatile Organic Compounds (VOCs).[1][2] These molecules readily evaporate at room temperature, allowing them to diffuse through air and soil, acting as a form of chemical communication.[1] Fungal VOCs are not mere metabolic byproducts; they are crucial mediators of intra- and inter-kingdom interactions, influencing processes such as defense, plant growth promotion, and symbiotic or pathogenic relationships.[1][3][4] The profile of emitted VOCs can be highly specific to a fungal species and is influenced by environmental factors like substrate, temperature, and age of the culture.[1][5] This chemical signature provides a rich source of information for researchers, offering a non-invasive window into fungal metabolism and physiology.[2][6] The analysis of these volatile profiles, a subset of metabolomics, has significant applications in agriculture for biocontrol, in food science for detecting spoilage, and in medicine for diagnostics and drug discovery.[2][6][7]

This guide provides a comprehensive protocol for the analysis of fungal VOCs, with a focus on headspace sampling using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This combination is a robust, sensitive, and solvent-free technique that is considered a gold standard for fungal VOC analysis.[8][9][10] We will delve into the rationale behind each step, from fungal cultivation to data interpretation, to ensure a thorough understanding and successful implementation of the workflow.

Principle of the Method

The overarching principle of this protocol is to capture the volatile metabolome of a fungal culture in a controlled and reproducible manner, separate the complex mixture of compounds, and then identify and quantify the individual components. The workflow can be broken down into four key stages:

  • Fungal Cultivation and VOC Production: Growing the fungus under controlled conditions to ensure consistent VOC profiles.

  • VOC Sampling and Concentration: Using SPME to extract and concentrate the VOCs from the headspace above the fungal culture.

  • VOC Separation and Detection: Employing GC-MS to separate the individual VOCs and generate mass spectra for identification.

  • Data Analysis and Interpretation: Identifying the compounds using spectral libraries and performing comparative analysis of the VOC profiles.

The non-invasive nature of headspace SPME is a significant advantage, as it allows for the analysis of living fungal cultures over time without disturbing their growth.[1][8][9]

Experimental Workflow Overview

Fungal_VOC_Analysis_Workflow cluster_cultivation Fungal Cultivation cluster_sampling VOC Sampling cluster_analysis Analysis cluster_data Data Interpretation Fungal_Culture 1. Fungal Inoculation & Incubation SPME_Sampling 2. Headspace SPME Sampling Fungal_Culture->SPME_Sampling VOCs in Headspace GCMS_Analysis 3. GC-MS Analysis SPME_Sampling->GCMS_Analysis Desorption of VOCs Data_Processing 4. Data Processing & Compound ID GCMS_Analysis->Data_Processing Chromatograms & Mass Spectra Statistical_Analysis 5. Statistical Analysis (e.g., PCA) Data_Processing->Statistical_Analysis Identified Compounds & Abundances

Caption: A generalized workflow for the analysis of fungal VOCs, from culture to data interpretation.

Detailed Protocols

Part 1: Fungal Cultivation for VOC Analysis

The conditions under which fungi are grown have a profound impact on their VOC production.[1][5] Therefore, maintaining consistency in culture conditions is paramount for reproducible results.

Materials:

  • Fungal isolate of interest

  • Appropriate solid or liquid growth medium (e.g., Potato Dextrose Agar/Broth, Malt Extract Agar/Broth)

  • Sterile 20 mL headspace vials with PTFE/silicone septa screw caps

  • Sterile petri dishes, flasks, and other standard microbiology lab equipment

  • Incubator with controlled temperature and light cycles

Protocol:

  • Media Preparation: Prepare the chosen growth medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculation:

    • For solid media: Aseptically place a small agar plug of the fungal mycelium onto the center of the agar in a headspace vial.

    • For liquid media: Aseptically transfer a defined amount of fungal spore suspension or mycelial fragments into the liquid medium in a headspace vial.

  • Incubation:

    • Seal the vials with the septa screw caps.

    • Incubate the vials at the optimal temperature for the fungal species being studied. Ensure consistent lighting conditions (e.g., constant light, constant dark, or a defined light/dark cycle) as light can influence fungal secondary metabolism.[5]

    • Incubate for a predetermined period to allow for sufficient fungal growth and VOC production. Time-course experiments are recommended to capture the dynamic nature of VOC emission throughout the fungal life cycle.

  • Controls: Prepare control vials containing only the sterile growth medium to identify background VOCs originating from the medium itself.

Causality Behind Experimental Choices:

  • Headspace Vials: Using headspace vials for direct cultivation minimizes sample handling and reduces the risk of contamination from ambient air during sampling.[11] The sealed environment allows for the concentration of VOCs in the headspace, increasing the sensitivity of detection.[11]

  • Consistent Culture Conditions: Variations in temperature, pH, nutrient availability, and light can alter fungal metabolic pathways, leading to significant changes in the VOC profile.[1][5] Strict control over these parameters is essential for generating comparable data between samples and experiments.

Part 2: Headspace Solid-Phase Microextraction (SPME) of Fungal VOCs

SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to adsorb and concentrate analytes from a sample.[12] For fungal VOCs, headspace SPME is the preferred method.[12]

Materials:

  • SPME fiber assembly (manual holder or autosampler)

  • SPME fiber with a suitable coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it covers a broad range of analytes with varying polarities and molecular weights.[13]

  • Heated agitator or water bath (optional but recommended)

  • GC-MS system

Protocol:

  • SPME Fiber Conditioning: Before the first use, and as recommended by the manufacturer, condition the SPME fiber by inserting it into the hot GC inlet to remove any contaminants.

  • Sample Equilibration: Transfer the fungal culture vials from the incubator to a heated agitator or water bath set to a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes). This step facilitates the partitioning of VOCs from the culture into the headspace.

  • VOC Extraction:

    • Manually or using an autosampler, carefully insert the SPME fiber through the vial's septum into the headspace above the fungal culture. Do not allow the fiber to touch the culture.

    • Expose the fiber to the headspace for a standardized period (e.g., 30-60 minutes). The optimal extraction time should be determined empirically.

  • VOC Desorption:

    • After extraction, immediately retract the fiber into its protective needle and transfer it to the heated injection port of the GC-MS.

    • Expose the fiber in the injector to desorb the trapped VOCs onto the GC column for analysis. The desorption time and temperature will depend on the GC-MS method parameters.

SPME Fiber Selection and Rationale

The choice of SPME fiber coating is critical as it determines the selectivity and efficiency of the extraction. Different coatings have affinities for different types of chemical compounds.

SPME Fiber CoatingTarget AnalytesRationale
Polydimethylsiloxane (PDMS) Nonpolar compoundsEffective for extracting larger, nonpolar molecules like sesquiterpenes.[13]
Polyacrylate (PA) Polar compoundsSuitable for polar analytes such as alcohols and esters.
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) Broad range of VOCsA combination coating that is effective for a wide variety of small to medium-sized polar and nonpolar compounds, making it a good choice for initial screening.[13]
Carboxen/PDMS (CAR/PDMS) Small, highly volatile compoundsThe porous Carboxen particles are excellent for trapping very small molecules like C4-C6 aliphatic alcohols.[13]
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone of fungal VOC analysis, providing both high-resolution separation of complex mixtures and definitive identification of the components.[2][5][6]

Typical GC-MS Parameters:

ParameterTypical SettingRationale
Injector Temperature 250 °CEnsures rapid and complete thermal desorption of VOCs from the SPME fiber.
Injection Mode SplitlessMaximizes the transfer of analytes to the column, enhancing sensitivity for trace-level compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Column Nonpolar (e.g., DB-5ms, HP-5ms) or mid-polar (e.g., DB-624) capillary columnA nonpolar column separates compounds primarily based on their boiling points, which is suitable for a wide range of VOCs. A mid-polar column can provide better separation for more polar compounds.
Oven Temperature Program Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-280 °C).The initial low temperature allows for the trapping of highly volatile compounds at the head of the column. The temperature ramp then elutes compounds in order of increasing boiling point.
MS Source Temperature 230 °CStandard temperature for electron ionization.
MS Quadrupole Temperature 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVA hard ionization technique that creates reproducible fragmentation patterns, which are essential for library-based identification.
Mass Scan Range 35-550 m/zCovers the mass range of most common fungal VOCs.

Protocol:

  • Develop and optimize a GC-MS method with the parameters outlined above.

  • Analyze the SPME samples from the fungal cultures and the media controls.

  • Acquire the total ion chromatograms (TICs) and the mass spectra for each peak.

Part 4: Data Analysis and Interpretation

The final step is to process the raw GC-MS data to identify the compounds and compare the VOC profiles between different samples.

Protocol:

  • Peak Deconvolution and Integration: Use the GC-MS software to detect and integrate the chromatographic peaks in the TICs.

  • Compound Identification:

    • For each peak, compare the acquired mass spectrum to reference spectra in a commercial mass spectral library such as the NIST (National Institute of Standards and Technology) library.

    • Confirm the identification by comparing the retention indices (RI) of the compounds with literature values.

  • Data Normalization and Comparison:

    • Normalize the peak areas to an internal standard or to the total ion current to account for variations in sample volume and instrument response.

    • Create a data matrix of the identified compounds and their relative abundances for each sample.

  • Statistical Analysis:

    • Employ multivariate statistical methods such as Principal Component Analysis (PCA) to visualize the differences in VOC profiles between different fungal species or culture conditions.[14]

    • Use statistical tests (e.g., t-tests, ANOVA) to identify compounds that are significantly different between sample groups.

Data Visualization and Interpretation

Data_Analysis_Flow Raw_Data Raw GC-MS Data (TICs and Spectra) Deconvolution Peak Deconvolution & Integration Raw_Data->Deconvolution Compound_ID Compound Identification (NIST Library & RI) Deconvolution->Compound_ID Data_Matrix Data Matrix (Compounds vs. Samples) Compound_ID->Data_Matrix Statistical_Analysis Multivariate Analysis (e.g., PCA) Data_Matrix->Statistical_Analysis Biological_Interpretation Biological Interpretation & Biomarker Discovery Statistical_Analysis->Biological_Interpretation

References

High-Resolution Gas Chromatography for the Definitive Separation of Alkane Isomers: Principles, Protocols, and Advanced Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The separation of alkane isomers represents a significant analytical challenge due to their identical elemental composition and often minute differences in physical properties. High-resolution gas chromatography (GC) stands as the premier technique for this task, critical in fields ranging from petroleum analysis and environmental monitoring to the characterization of chemical feedstocks. This guide provides a comprehensive framework for developing and optimizing robust GC methods for alkane isomer separation. We delve into the fundamental principles of separation, guide the user through the critical choices of column chemistry and dimensions, and present detailed protocols for method development. Furthermore, we introduce advanced techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), for resolving the most complex hydrocarbon mixtures.

Introduction: The Challenge of Alkane Isomerism

Alkane isomers, particularly branched-chain variants, possess very similar boiling points and polarities, making their separation by conventional analytical techniques difficult. For instance, linear alkanes are separated relatively easily by boiling point, but as the degree of branching increases, the boiling points of different isomers converge, leading to significant co-elution in chromatographic analyses.[1] Distinguishing these closely related compounds is crucial, as the specific isomer can dramatically impact the properties of a fuel, the fate of an environmental contaminant, or the purity of a chemical product.[1][2]

Gas chromatography, with its high resolving power, is uniquely suited to address this challenge. By leveraging subtle differences in volatility and molecular shape, a well-designed GC method can achieve baseline separation of even the most complex isomer mixtures.

Fundamental Principles of Separation

On non-polar stationary phases, the elution order of alkanes is primarily governed by two factors:

  • Volatility (Boiling Point): Compounds with lower boiling points spend more time in the gas phase and elute earlier.

  • Molecular Shape: Among isomers with the same carbon number, branched alkanes are more compact and exhibit weaker intermolecular van der Waals forces than their linear counterparts.[3] This leads to lower boiling points and, consequently, earlier elution times. The greater the degree of branching, the earlier the isomer typically elutes.[1]

To standardize retention data across different instruments and conditions, Kovats Retention Indices (KI) are employed. This system relates the retention time of an analyte to the retention times of adjacent n-alkanes, providing a more consistent and transferable measure of elution behavior.[1] For n-alkanes, the Kovats Index is defined as 100 times the carbon number.[1]

The Core of Separation: GC Column Selection

Choosing the correct capillary column is the most critical decision in developing a high-resolution method. The key parameters to consider are the stationary phase, internal diameter, film thickness, and length.

Stationary Phase: The Key to Selectivity

The choice of stationary phase dictates the separation mechanism. For alkane isomers, where separation is based on dispersion forces, a non-polar stationary phase is the optimal choice.[4]

  • 100% Dimethylpolysiloxane (PDMS): This is the most common and effective stationary phase for alkane analysis. It is highly non-polar, ensuring that compounds elute in order of their boiling points.[4][5] Columns with this phase, such as the Agilent DB-1 and Restek Rtx-1, are industry workhorses for hydrocarbon analysis due to their robustness, low bleed, and predictable performance.[6][7][8][9] Their bonded and cross-linked structure provides excellent durability for repeated temperature-programmed cycles.[6]

  • 5% Phenyl-Dimethylpolysiloxane: While still considered non-polar, the introduction of a small percentage of phenyl groups can offer slightly different selectivity for certain unsaturated or aromatic compounds that may be present in a complex mixture, but for pure alkane separations, 100% PDMS is generally preferred.

Column Dimensions: Optimizing for Resolution and Speed

The physical dimensions of the column have a profound impact on efficiency, resolution, and analysis time.

ParameterEffect of IncreasingRecommendation for High-Resolution Alkane SeparationCausality
Length (m) Increases Resolution , Increases Analysis Time, Increases Cost50 m to 100 m . A 30 m column is suitable for many applications, but longer columns are required for complex isomer sets.[10]Resolution is proportional to the square root of the column length. A longer path provides more opportunities for interaction with the stationary phase, enhancing separation.[11]
Internal Diameter (ID, mm) Decreases Resolution, Increases Sample Capacity 0.18 mm to 0.25 mm . Narrow-bore columns provide the highest efficiency.[10]Column efficiency (measured in theoretical plates) is inversely proportional to the column ID. Narrower columns minimize analyte diffusion, resulting in sharper peaks.
Film Thickness (df, µm) Increases Retention , Increases Sample Capacity, Lowers Max Operating Temp.0.25 µm to 0.50 µm . Thicker films (e.g., 1.0 µm) can be used for highly volatile C1-C5 isomers.[12]A thicker film increases the interaction of volatile analytes with the stationary phase, improving their retention and separation from the unretained solvent peak.[13]

Protocol I: High-Resolution 1D-GC Method Development for Alkane Isomers (C7-C12)

This protocol outlines a systematic approach to developing a robust separation method for a complex mixture of alkane isomers.

Workflow for GC Method Development

MethodDevWorkflow cluster_setup Initial Setup cluster_optim Optimization Loop col_select 1. Select Column (e.g., 100m x 0.25mm ID, 0.5µm Rtx-1 PONA) gas_select 2. Set Carrier Gas (Helium at ~35 cm/s) col_select->gas_select inlet_det 3. Configure Inlet & Detector (Split 100:1, FID at 350°C) gas_select->inlet_det scout_run 4. Perform Scouting Run (e.g., 40°C to 320°C at 10°C/min) inlet_det->scout_run eval_res 5. Evaluate Resolution (Identify critical isomer pairs) scout_run->eval_res decision Resolution Adequate? eval_res->decision optim_ramp 6a. Optimize Temp Program (Decrease ramp rate, e.g., 2-5°C/min) decision->optim_ramp No final_run 7. Final Method Validation decision->final_run Yes optim_initial 6b. Adjust Initial Temp (Lower T0 for early eluters) optim_ramp->optim_initial optim_initial->eval_res

Caption: Logical workflow for developing a high-resolution GC method.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Prepare a mixed isomer standard solution containing the target alkanes at approximately 100 µg/mL each in n-hexane.

    • Prepare a separate n-alkane standard mix (e.g., C7 to C20) to determine Kovats Retention Indices.[1]

  • Instrument Configuration (Initial "Scouting" Conditions):

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Restek Rtx-1 PONA, 100 m x 0.25 mm ID, 0.50 µm film thickness.[8][14]

    • Carrier Gas: Helium, set to a constant linear velocity of 35 cm/s.

    • Inlet: Split/Splitless, operated in split mode.

      • Split Ratio: 100:1

      • Inlet Temperature: 300°C

    • Injection Volume: 1.0 µL

    • Detector: Flame Ionization Detector (FID)

      • Temperature: 350°C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 400 mL/min

      • Makeup Gas (N2 or He): 25 mL/min

    • Oven Temperature Program (Scouting Gradient): [15]

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase to 320°C at 10°C/minute.

      • Final Hold: Hold at 320°C for 15 minutes.

  • Execution and Initial Evaluation:

    • Inject the n-alkane standard to establish retention times for KI calculations.

    • Inject the mixed isomer standard.

    • Evaluate the resulting chromatogram. Identify regions of co-elution and "critical pairs" (the two most poorly resolved adjacent peaks).

  • Optimization of the Temperature Program:

    • The temperature program is the most powerful tool for improving separation.[15][16]

    • To Improve Resolution of Early Eluting Isomers: Lower the initial oven temperature (e.g., to 35°C) and/or reduce the initial ramp rate. A lower starting temperature increases the retention of volatile components, enhancing their separation.[15]

    • To Improve Resolution of Later Eluting Isomers: Introduce a slower ramp rate across the elution range of the critical pairs. A shallow gradient gives the analytes more time to interact with the stationary phase, amplifying small differences in volatility.[15]

    • Example Optimized Program:

      • Initial Temperature: 35°C, hold for 10 minutes.

      • Ramp 1: Increase to 150°C at 3°C/minute .

      • Ramp 2: Increase to 320°C at 20°C/minute.

      • Final Hold: Hold at 320°C for 10 minutes.

  • Validation and Data Analysis:

    • Re-inject the standards using the final optimized method.

    • Confirm that all critical pairs meet the desired resolution criteria (e.g., Rs > 1.5).

    • Calculate the Kovats Retention Indices for each isomer to aid in peak identification.

Advanced Technique: Comprehensive Two-Dimensional GC (GCxGC)

For exceptionally complex hydrocarbon mixtures, such as petroleum naphthas, one-dimensional GC may lack the necessary peak capacity to resolve all components.[2][17][18][19][20] Comprehensive two-dimensional gas chromatography (GCxGC) provides a powerful solution by subjecting the effluent from a primary column to a second, orthogonal separation.[17][21][22]

Principle of GCxGC Separation

GCxGC_Principle cluster_system GCxGC System cluster_output Data Output Injector Injector Col1 1st Dimension Column (e.g., Non-polar, 30m) Injector->Col1 Sample Injection Modulator Modulator (Cryogenic Focusing) Col1->Modulator Separation by Boiling Point Col2 2nd Dimension Column (e.g., Polar, 1-2m) Modulator->Col2 Rapid Injections (e.g., every 5s) Detector Detector (FID or TOF-MS) Col2->Detector Separation by Polarity Output 2D Contour Plot (Structured Chromatogram) Detector->Output

Caption: Principle of a GCxGC system for orthogonal separation.

  • Mechanism: The effluent from a primary, long non-polar column is continuously collected and focused in a modulator. At regular intervals (e.g., every 5 seconds), these focused bands of analytes are rapidly re-injected onto a second, short column with a different stationary phase (e.g., polar).[21]

  • Result: This creates a highly structured two-dimensional chromatogram where compounds are separated by volatility/boiling point on the x-axis and by polarity on the y-axis.[17] This allows for group-type separations, where n-alkanes, iso-alkanes, cycloalkanes, and aromatics all appear in distinct bands on the 2D plot, vastly simplifying identification and quantification in complex matrices.[17][21] GCxGC provides a far more accurate and detailed picture of the sample than can be obtained by 1D GC.[21]

Typical GCxGC Conditions for Hydrocarbon Analysis
Parameter1st Dimension2nd Dimension
Column Type Rtx-1 (Non-polar)Rtx-Wax (Polar)
Dimensions 30 m x 0.25 mm ID, 0.25 µm1.2 m x 0.1 mm ID, 0.1 µm
Oven Program 40°C to 140°C at 2°C/minOffset +25°C relative to primary oven
Modulation Period: 5 seconds

(Conditions adapted from a representative hydrocarbon analysis application.)[21]

Conclusion

The successful separation of alkane isomers by high-resolution GC is an achievable goal through a systematic and principled approach to method development. The cornerstone of this process is the selection of a long, narrow-bore capillary column with a non-polar 100% dimethylpolysiloxane stationary phase. Fine-tuning the separation is then accomplished primarily through the meticulous optimization of the oven temperature program, where slower ramp rates directly translate to improved resolution. For samples of extreme complexity, GCxGC offers an unparalleled level of resolving power, providing detailed group-type characterization that is impossible with single-dimension chromatography. By applying the principles and protocols outlined in this guide, researchers can confidently develop robust and reliable methods for the definitive analysis of alkane isomers.

References

Analytical standards for branched alkane analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Identification and Characterization of Branched Alkanes

Abstract

Branched alkanes, acyclic saturated hydrocarbons featuring alkyl side chains, are ubiquitous in fields ranging from petroleum geochemistry to pharmaceutical development and environmental monitoring.[1] Their structural diversity, with numerous isomers possible for a given carbon number, presents significant analytical challenges.[2] Unlike their linear counterparts, branched alkanes exhibit unique chromatographic and mass spectrometric behaviors that require specialized analytical approaches for accurate identification and characterization. This guide provides a comprehensive overview of the core principles, detailed protocols, and data interpretation strategies essential for the robust analysis of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Challenge of Branched Alkanes

Alkanes are hydrocarbons with the general formula CnH2n+2.[1] While linear (n-alkanes) are straightforward to identify, branched alkanes introduce a high degree of isomeric complexity. For example, while butane has two isomers (n-butane and isobutane), decane has 75. This complexity makes the separation and unambiguous identification of individual branched isomers in complex mixtures a formidable task.[2]

The primary challenges in their analysis include:

  • Co-elution: Many isomers have very similar boiling points, leading to overlapping peaks in gas chromatography.[3]

  • Spectral Similarity: Isomers often produce similar mass spectra, making definitive identification based on fragmentation patterns alone difficult.[3]

  • Low Abundance of Molecular Ions: Electron Ionization (EI) mass spectrometry, the standard technique, often results in a weak or absent molecular ion for highly branched alkanes, complicating the determination of molecular weight.[4][5][6]

This application note addresses these challenges by outlining a systematic approach that combines high-resolution gas chromatography with a deep understanding of mass spectral fragmentation rules.

Core Principles for Branched Alkane Identification

A robust analytical strategy relies on two pillars: chromatographic separation, which isolates compounds based on their physical properties, and mass spectrometric detection, which provides structural information.

Gas Chromatographic (GC) Separation & Retention Indices

In gas chromatography, the retention time of an alkane on a non-polar stationary phase (e.g., DB-5ms) is primarily governed by its boiling point. For a given carbon number, branched alkanes are more compact and have lower boiling points than their linear isomers, causing them to elute earlier.

However, retention times can vary between instruments and runs. To overcome this, Kovats Retention Indices (RI) are used to convert retention times into system-independent constants.[7] This is achieved by running a mixture of n-alkanes (e.g., C8 to C40) under the same conditions as the sample.[8] By definition, the RI of an n-alkane is 100 times its carbon number (e.g., n-decane RI = 1000). The RI of an unknown compound is then calculated by interpolating its retention time between the two n-alkanes that bracket it.[7][9][10]

This method provides a highly reproducible value that can be compared against databases for compound identification.[11]

References

Application Note: Quantitative Analysis of 2,5,6-Trimethyldecane in Soil Samples by Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The analysis of volatile organic compounds (VOCs) in soil is critical for environmental monitoring, site remediation, and geochemical exploration.[1][2] 2,5,6-Trimethyldecane (C₁₃H₂₈), a branched-chain alkane, can be an indicator of contamination from specific petroleum products or serve as a biomarker in soil.[3][4] Traditional methods for soil VOC analysis often involve solvent extraction, which can be time-consuming and introduce extraction bias.[2] Static headspace (HS) sampling coupled with gas chromatography-mass spectrometry (GC-MS) offers a robust, sensitive, and automated alternative that minimizes sample handling and eliminates the need for organic solvents.[5][6]

This application note provides a comprehensive, field-proven protocol for the determination of this compound in various soil matrices. The methodology is grounded in the principles outlined by established environmental testing standards, such as the U.S. EPA Method 5021, and is designed to ensure high levels of accuracy, precision, and trustworthiness.[7][8] We will detail the entire workflow, from sample collection to data validation, and explain the scientific rationale behind each critical step.

Analyte Profile: this compound

PropertyValueReference
CAS Number62108-23-0[9][10]
Molecular FormulaC₁₃H₂₈[3][10]
Molecular Weight184.36 g/mol [9][10]
Boiling Point~215.7 °C (Predicted)[11]
PolarityNon-polar, Hydrophobic[3]

The physicochemical properties of this compound, particularly its volatility and hydrophobicity, make it an ideal candidate for analysis by headspace techniques.[3]

Principle of Static Headspace Analysis

Static headspace analysis is an equilibrium-based technique. A soil sample is placed in a sealed, thermostatically controlled vial and heated for a specific time.[1] This allows volatile and semi-volatile compounds, like this compound, to partition from the solid/liquid phase into the gas phase (the headspace) above the sample. Once equilibrium is reached, a portion of the headspace gas is automatically sampled and injected into the GC-MS system for separation, identification, and quantification.[12] The addition of a matrix modifier, typically a salt solution at a low pH, is crucial as it reduces the solubility of hydrophobic analytes and increases their vapor pressure, thereby enhancing their partitioning into the headspace and improving analytical sensitivity.[8][13]

Materials and Instrumentation

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • Methanol (Purge-and-trap or GC grade)

  • Internal Standard (IS): Toluene-d8 or another suitable non-interfering deuterated compound.

  • Surrogate Standard: 4-Bromofluorobenzene or similar compound to monitor matrix effects.

  • Reagent-grade water (Organic-free)

  • Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic contaminants.

  • Phosphoric Acid (H₃PO₄), analytical grade.

Instrumentation
  • Headspace Autosampler: Capable of heating vials up to 120°C with agitation.

  • Gas Chromatograph (GC): Equipped with a split/splitless inlet and electronic pressure control.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and scanning a mass range of 35-350 amu.[14]

  • GC Column: A non-polar capillary column, such as a 60 m x 0.25 mm ID, 1.0 µm film thickness DB-5ms or equivalent, is recommended for resolving complex hydrocarbon mixtures.[14]

  • Consumables: 20 mL headspace vials with PTFE-faced silicone septa and magnetic crimp caps.

Experimental Protocol

The entire analytical workflow is designed to minimize analyte loss and ensure data integrity.

G cluster_field Field Operations cluster_lab Laboratory Analysis SampleCollection 1. Sample Collection (EPA Method 5035A Guidelines) FieldPreservation 2. Field Preservation (Hermetically Sealed Vials) SampleCollection->FieldPreservation Minimize Volatilization SamplePrep 4. Sample Preparation (Vial Loading & Spiking) FieldPreservation->SamplePrep Transport to Lab StandardPrep 3. Standard & Reagent Preparation StandardPrep->SamplePrep HS_GCMS 5. Headspace GC-MS Analysis SamplePrep->HS_GCMS Automated Sequence DataProcessing 6. Data Processing & Quantification HS_GCMS->DataProcessing Chromatographic Data Validation 7. Data Validation & Reporting DataProcessing->Validation Calculated Concentrations

Caption: Analytical Workflow from Field to Final Report.

Sample Collection and Preservation

Proper sample collection is the most critical step to prevent the loss of volatile analytes.[15]

  • Follow U.S. EPA Method 5035A guidelines. [15][16] Collect soil cores with minimal disturbance.

  • Immediately after collection, place a 5-gram (±0.5 g) plug of soil into a pre-weighed 20 mL headspace vial containing a preservative (e.g., 5 mL of reagent water with sodium bisulfate for low-level analysis, or 5 mL of methanol for high-level analysis). For this headspace method, using a matrix modifier in the lab is preferred over chemical preservation if analysis can be performed promptly.

  • If not using chemical preservatives, fill the vial with the soil plug, wipe the sealing surface clean, and immediately seal with a PTFE-faced septum and crimp cap.[17]

  • Store samples at ≤4°C and protect from light until analysis. The maximum recommended holding time is 14 days.[17]

Preparation of Reagents and Standards
  • Matrix Modifier Solution: Add concentrated phosphoric acid dropwise to reagent water to adjust the pH to ≤2. Saturate this solution with baked sodium chloride (approx. 36 g per 100 mL).[8] The low pH inhibits microbial degradation of the analyte, while the high salt concentration increases the ionic strength of the aqueous phase, driving non-polar compounds like this compound into the headspace ("salting-out" effect).

  • Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound in methanol. Prepare separate stock solutions for the internal standard (e.g., Toluene-d8) and any surrogate standards.

  • Calibration Standards: Prepare a series of working solutions by diluting the stock solution in methanol. A typical calibration range might be 10 µg/kg to 500 µg/kg.[18] To prepare a vial, add 2 g of clean quartz sand (as a blank matrix), 5 mL of the matrix modifier solution, a fixed amount of internal standard (e.g., to yield 50 µg/kg), and the appropriate volume of the calibration working solution. Seal immediately.

Sample Preparation for Analysis
  • Allow soil samples to equilibrate to room temperature before opening.

  • For each sample, unseal the vial and quickly add 5 mL of the matrix modifier solution and a spike of the internal standard solution.

  • Immediately reseal the vial and vortex for 30 seconds to ensure thorough mixing.

  • Load the prepared sample vials, along with calibration standards and quality control (QC) samples, into the headspace autosampler tray.

Instrument Parameters

The following parameters provide a robust starting point and should be optimized for your specific instrumentation.

Table 1: Recommended HS-GC-MS Parameters

Parameter Setting Rationale
Headspace Autosampler
Vial Equilibration Temp. 90 °C Balances efficient partitioning of the analyte (Boiling Point ~216°C) with minimizing thermal degradation or matrix changes.[19]
Vial Equilibration Time 25 min Ensures equilibrium is reached between the sample and headspace phases for reproducible results.[19]
Agitation On (Medium) Facilitates the mass transfer of the analyte into the headspace.
Loop/Syringe Temp. 100 °C Prevents condensation of the analyte during transfer to the GC.
Transfer Line Temp. 110 °C Maintains the analyte in the gas phase.
Injection Volume 1 mL A standard volume that provides good sensitivity without overloading the system.
Gas Chromatograph
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the injected sample.
Injection Mode Split (e.g., 10:1) Prevents column overloading and ensures sharp chromatographic peaks, especially for potentially contaminated samples.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (2 min), ramp 15°C/min to 280°C (5 min) Provides good separation of a wide range of volatile and semi-volatile hydrocarbons.
Mass Spectrometer
Ion Source Temp. 230 °C Standard temperature for robust ionization.
Quadrupole Temp. 150 °C Standard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eV Creates reproducible fragmentation patterns for library matching and identification.

| Acquisition Mode | Scan (m/z 35-350) & SIM | Scan mode is used for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, targeting characteristic ions of this compound (e.g., m/z 43, 57, 71, 85) and the internal standard. |

Data Analysis and Quantification

Quantification is performed using the internal standard method, which corrects for variations in injection volume and instrument response.

  • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum should show characteristic alkane fragmentation patterns.

  • Calibration Curve: For each calibration standard, calculate the Response Factor (RF) relative to the internal standard: RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS)

  • Plot the area ratio (Analyte/IS) against the concentration ratio (Analyte/IS). Perform a linear regression to generate a calibration curve. The correlation coefficient (R²) should be ≥ 0.995.

  • Quantification: Calculate the concentration of this compound in the soil sample using the generated calibration curve and the measured peak area responses for the analyte and the internal standard.

Method Validation and Quality Control

A protocol is only trustworthy if it is validated.[20] Validation demonstrates that the method is fit for its intended purpose. Key validation parameters should be assessed according to established guidelines.

G center_node Reliable Method Selectivity Selectivity (No Interferences) center_node->Selectivity Linearity Linearity & Range (R² > 0.995) center_node->Linearity Accuracy Accuracy (Spike Recovery) center_node->Accuracy Precision Precision (Repeatability, %RSD) center_node->Precision LOD Sensitivity (LOD & LOQ) center_node->LOD Robustness Robustness (Minor Variations) center_node->Robustness

Caption: Core Parameters for Analytical Method Validation.

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Selectivity Analyze blank soil matrix (e.g., quartz sand, certified clean topsoil) to check for interfering peaks at the retention time of the analyte. No significant interferences (>10% of LOQ) at the analyte's retention time.
Linearity & Range Analyze calibration standards at a minimum of 5 concentration levels. Correlation coefficient (R²) ≥ 0.995.
Accuracy Analyze blank soil samples spiked with known concentrations of the analyte at low, medium, and high levels within the calibration range (n=3 for each). Mean recovery should be within 70-130%.[13]
Precision (Repeatability) Perform 7 replicate analyses of a spiked soil sample at a mid-range concentration. Relative Standard Deviation (%RSD) ≤ 20%.[18]

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Analyze 7 replicates of a low-level spiked sample. LOD = 3.14 x Standard Deviation of replicates. LOQ = 10 x Standard Deviation. | LOD and LOQ should be appropriate for the project's required reporting limits. |

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) Inlet contamination; Column degradation; Improper oven temperature program.Clean or replace inlet liner; Trim GC column; Optimize oven ramp rate.
Low Analyte Recovery Sub-optimal headspace parameters; Analyte adsorption; Leaky vial septum.Optimize equilibration temperature/time; Use silanized vials for active sites; Ensure proper vial crimping.
High %RSD in Replicates Inconsistent sample preparation; Non-homogenous soil sample; Autosampler variability.Ensure consistent weighing and reagent addition; Homogenize sample before sub-sampling; Perform autosampler maintenance.
No Peak Detected Analyte concentration is below LOD; Instrument failure (e.g., burnt-out filament).Analyze a mid-level standard to confirm instrument performance; Check MS tune report.

Conclusion

This application note presents a validated and robust method for the quantitative analysis of this compound in soil using static headspace GC-MS. The procedure minimizes sample handling and solvent use, offering a reliable and efficient alternative to traditional extraction techniques. By adhering to the detailed protocols for sample collection, preparation, and instrumental analysis, and by performing rigorous method validation, laboratories can generate high-quality, defensible data for environmental and geochemical applications.

References

Application of 2,5,6-Trimethyldecane in Petroleum Geochemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Subtleties of Petroleum's Past through Branched Alkanes

In the intricate world of petroleum geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for deciphering the history of crude oils and their source rocks. These organic compounds, derived from once-living organisms, retain their basic carbon skeleton through geological time and thermal alteration, providing a window into the depositional environment, the nature of the original organic matter, and the thermal maturity of the source rock.[1] Among the diverse array of biomarkers, branched alkanes, and specifically polymethylalkanes like 2,5,6-trimethyldecane, offer nuanced insights that complement the information derived from more commonly studied biomarkers such as steranes and hopanes.

This technical guide provides a comprehensive overview of the application of this compound in petroleum geochemistry. It is designed for researchers, scientists, and professionals in the field of drug development who are interested in the detailed analysis and interpretation of hydrocarbon biomarkers. We will delve into the geochemical significance of this C13 branched alkane, its probable biological precursors, and the advanced analytical protocols required for its unambiguous identification and quantification.

Geochemical Significance: What Can this compound Reveal?

The presence and relative abundance of this compound, as part of the broader suite of short-chain branched alkanes, can provide critical information in several key areas of petroleum exploration and environmental forensics.

Indicators of Biological Input and Depositional Environment

The distribution of branched alkanes is often linked to the microbial communities present in the depositional environment. While direct precursors for many polymethylalkanes are still a subject of ongoing research, it is widely accepted that bacterial lipids are a significant source. The specific branching patterns of these alkanes can reflect the types of bacteria that contributed to the organic matter in the source rock.

Short-chain n-alkanes (typically less than C20) are generally associated with algae and bacteria, while longer-chain n-alkanes are indicative of terrestrial plant input.[2] The presence of a suite of branched alkanes, including this compound, in conjunction with a predominance of short-chain n-alkanes, can suggest a significant contribution from microbial sources in an aquatic (marine or lacustrine) depositional environment.

Thermal Maturity Assessment

While not a primary maturity indicator like the hopane or sterane isomerization ratios, the relative abundance of certain branched alkanes can be influenced by thermal stress. During catagenesis, the thermal cracking of larger, more complex organic molecules can lead to the formation of smaller, more stable compounds, including branched alkanes. However, at very high maturity levels, all hydrocarbons, including branched alkanes, will eventually crack to gas. Therefore, the presence of a diverse range of branched alkanes like this compound is typically indicative of oils within the oil window (mature stage).

Oil-Source Rock Correlation

The unique distribution of branched alkanes in a crude oil can serve as a chemical fingerprint.[3] This fingerprint can be compared with the biomarker profiles of extracts from potential source rocks to establish a genetic link. A close match in the relative abundances of this compound and other related branched alkanes between an oil and a source rock extract provides strong evidence for a positive correlation.

Molecular Origin: Tracing the Precursors

The definitive biological precursor to this compound has not been unequivocally identified in the current body of scientific literature. However, the structural features of polymethylalkanes strongly point towards origins from bacterial membrane lipids. Certain bacteria synthesize fatty acids with methyl branches, which, through the processes of diagenesis (the physical and chemical changes occurring in sediments after deposition), can be transformed into the corresponding branched alkanes.[4]

The diagenetic pathway likely involves the reduction of branched fatty acids or alcohols, which are components of bacterial cell membranes. The specific branching pattern of this compound suggests a precursor molecule with methyl groups at corresponding positions. Further research into the lipid composition of various bacterial species, particularly those thriving in environments analogous to petroleum source rock depositional settings, is needed to pinpoint the exact precursor organisms and biomolecules.

Analytical Protocols: High-Resolution Separation and Identification

The analysis of this compound in complex hydrocarbon mixtures like crude oil requires sophisticated analytical techniques to achieve the necessary resolution and confident identification. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of biomarker analysis.

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible results. The following is a general protocol for the preparation of crude oil or source rock extracts for branched alkane analysis:

  • Fractionation: The sample is first fractionated to isolate the saturated hydrocarbon fraction, which contains the branched alkanes. This is typically achieved using column chromatography with silica gel or alumina as the stationary phase.

  • Solvent Exchange: The saturated fraction is then carefully concentrated and exchanged into a volatile solvent suitable for GC-MS analysis, such as hexane or dichloromethane.[5]

  • Concentration: The final solution should be concentrated to an optimal level for injection into the GC-MS system. A typical concentration is around 1-10 µg/mL.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The identification and quantification of this compound are performed using a high-resolution gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

ParameterSetting
Column A non-polar capillary column (e.g., DB-5ms, HP-5ms) with a length of 30-60 meters, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended for good separation of hydrocarbon isomers.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
Injector Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature is usually set to 280-300°C.
Oven Program A temperature program that starts at a low temperature (e.g., 40-60°C) and ramps up to a high temperature (e.g., 300-320°C) is used to elute the full range of hydrocarbons.
Mass Spectrometer Operated in electron ionization (EI) mode at 70 eV.
Acquisition Mode Full scan mode is used to acquire the mass spectra of the eluting compounds. Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.
Identification of this compound

The identification of this compound is based on two key pieces of information:

  • Gas Chromatographic Retention Time: The retention time of the compound on a specific GC column under defined conditions should match that of an authentic standard.

  • Mass Spectrum: The mass spectrum of the unknown peak should match the reference mass spectrum of this compound. The fragmentation pattern of branched alkanes is characterized by a series of fragment ions corresponding to the loss of alkyl radicals.[6][7] The mass spectrum of this compound will show a molecular ion (M+) at m/z 184 and characteristic fragment ions resulting from cleavage at the branched carbon atoms. A reference mass spectrum for this compound can be found in spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.[8]

Visualizing the Analytical Workflow:

Caption: Experimental workflow for the analysis of this compound.

Advanced Techniques: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples where co-elution of isomers is a significant problem, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers superior separation power. This technique utilizes two columns with different separation mechanisms, providing a much higher peak capacity and allowing for the resolution of isomers that would otherwise overlap in a single-dimension GC analysis.

Conclusion and Future Perspectives

This compound, as a representative of the short-chain polymethylalkanes, holds significant potential as a subtle yet powerful biomarker in petroleum geochemistry. Its analysis can contribute to a more detailed understanding of the microbial inputs to source rocks and provide an additional layer of evidence in oil-source rock correlation studies. While the precise biological precursors of this compound remain an area of active investigation, its presence and distribution patterns offer valuable clues to the paleoenvironment and geological history of petroleum systems. The continued development of high-resolution analytical techniques like GCxGC-MS will undoubtedly lead to a more routine and robust application of this and other branched alkane biomarkers in the exploration for and understanding of our planet's hydrocarbon resources.

References

Application Notes & Protocols for Hydrocarbon Analysis Using Non-Polar Capillary Columns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as a detailed resource for researchers, scientists, and professionals engaged in the analysis of hydrocarbons using gas chromatography (GC) with non-polar capillary columns. Moving beyond a simple recitation of methods, this document delves into the fundamental principles of chromatographic separation, provides evidence-based guidance on column selection, and presents detailed, step-by-step protocols for key applications. By explaining the causality behind experimental choices and integrating field-proven insights, this guide aims to empower users to develop robust, reliable, and efficient analytical methods for complex hydrocarbon mixtures.

The Cornerstone of Hydrocarbon Separations: Principles & Theory

At its core, gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] In the context of hydrocarbon analysis, non-polar capillary columns are the workhorses of the laboratory, enabling separations governed primarily by compound volatility and molecular size.[1]

Mechanism of Separation: Non-polar stationary phases, most commonly based on polydimethylsiloxane (PDMS), interact with non-polar analytes like hydrocarbons through weak, transient van der Waals dispersion forces.[2][3][4] This "like dissolves like" principle is the foundation of the separation.[5] As the vaporized sample is swept through the column by an inert carrier gas, hydrocarbon molecules with lower boiling points spend more time in the mobile phase and elute faster. Conversely, larger hydrocarbons with higher boiling points exhibit stronger dispersion forces, leading to greater retention and longer elution times.[1][3] Consequently, the elution order on a non-polar column generally follows the boiling points of the analytes.[3]

Caption: Boiling Point Separation on a Non-Polar Column.

Selecting the Optimal Non-Polar Column: A Strategic Decision

The success of any hydrocarbon analysis hinges on the selection of the appropriate capillary column.[3][5] The choice is not arbitrary but a calculated decision based on the specific application, the nature of the analytes, and the desired outcome in terms of resolution, speed, and sensitivity. The four key parameters to consider are stationary phase, column internal diameter (I.D.), film thickness, and length.[3]

2.1. Stationary Phase Chemistry

The stationary phase dictates the selectivity of the separation.[3][5] For hydrocarbon analysis, two types of non-polar phases are overwhelmingly dominant:

  • 100% Dimethylpolysiloxane (PDMS): This is the most non-polar stationary phase available and is the standard choice for separating non-polar compounds like alkanes strictly by boiling point.[6] It is ideal for applications like Simulated Distillation (SimDist).

  • 5% Phenyl-methylpolysiloxane: The incorporation of a small percentage of phenyl groups introduces a degree of polarizability to the phase. This allows for additional π-π interactions with aromatic hydrocarbons, providing enhanced selectivity for these compounds compared to alkanes of similar boiling points.[1] This phase is a versatile, general-purpose choice and a recommended starting point for analyzing unknown mixtures.[7]

2.2. Column Dimensions: Balancing Efficiency, Capacity, and Speed

The physical dimensions of the column have a profound impact on performance.[8]

Parameter Effect of Decreasing Effect of Increasing Typical Application Guidance
Internal Diameter (I.D.) Increases Efficiency (narrower peaks). Reduces sample capacity.Increases Sample Capacity. [3] Decreases efficiency.0.25 mm: The most popular I.D., offering a good compromise between efficiency and capacity for a wide range of applications.[3][4] 0.53 mm (Wide-Bore): Preferred for high sample loading capacity, often used in SimDist methods like ASTM D2887.[9]
Film Thickness Increases Efficiency for volatile analytes.[1] Reduces retention.Increases Retention for volatile compounds.[7] Increases sample capacity.Thin Films (0.1-0.25 µm): Ideal for high molecular weight analytes or when increased sensitivity is needed.[7] Thick Films (1.0-5.0 µm): Best for highly volatile analytes (gases, light solvents) or when peak shape for high concentration analytes is poor.[7]
Length Decreases Analysis Time. Reduces overall resolution.Increases Resolution (proportional to the square root of length). Increases analysis time.[1]15-30 m: Standard length for most routine analyses. 60-120 m: Used for highly complex samples requiring maximum resolution.[7]

Application Protocol 1: Simulated Distillation (SimDis) of Petroleum Fractions

Based on ASTM D2887

3.1. Objective Simulated Distillation is a gas chromatography technique used to determine the boiling range distribution of petroleum products.[10][11][12] The method simulates physical distillation by separating hydrocarbons in order of their boiling points on a non-polar column.[10][11] This data is crucial for controlling refining operations and for product specification testing.[10][13]

3.2. Experimental Workflow

SimDis_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Cal_Std 1. Prepare n-Paraffin Calibration Standard (e.g., C5-C44) GC_Setup 3. Configure GC System (Injector, Column, Oven, FID) Cal_Std->GC_Setup Sample_Prep 2. Dilute Petroleum Sample (e.g., in CS2) Sample_Prep->GC_Setup Cal_Run 4. Analyze Calibration Standard GC_Setup->Cal_Run Sample_Run 5. Analyze Diluted Sample Cal_Run->Sample_Run RT_BP_Curve 6. Create Retention Time vs. Boiling Point Curve Cal_Run->RT_BP_Curve Report_Gen 7. Generate Boiling Point Distribution Report Sample_Run->Report_Gen RT_BP_Curve->Report_Gen

Caption: ASTM D2887 Simulated Distillation Workflow.

3.3. Instrumentation and Consumables

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a temperature-programmable column oven.[13]

  • Injector: Cool On-Column (COC) or Split/Splitless injector.

  • GC Column: 100% Dimethylpolysiloxane (e.g., MXT-1HT SimDist), 10 m x 0.53 mm I.D., 2.65 µm film thickness.[9]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Reagents: Carbon Disulfide (CS₂), n-paraffin calibration standard (e.g., C5-C44).

  • Sample: Petroleum fraction with a final boiling point ≤ 538°C.[11][13]

3.4. Step-by-Step Protocol

  • Instrument Setup:

    • Install the non-polar capillary column according to the manufacturer's instructions.

    • Set the injector temperature (if using split/splitless) to 350°C.

    • Set the FID detector temperature to 350°C.

    • Establish carrier gas flow. A constant pressure of 550 kPa (80 psig) is often satisfactory to compensate for backpressure changes during the temperature ramp.[11]

  • Temperature Program:

    • Initial Oven Temperature: -20°C

    • Initial Hold Time: 2 minutes

    • Ramp Rate: 15°C/minute

    • Final Oven Temperature: 350°C

    • Final Hold Time: 10 minutes (Note: Faster ramp rates can be used for accelerated analysis, but resolution may be compromised).[12]

  • Calibration:

    • Prepare a calibration standard containing a known mixture of n-alkanes (e.g., C5 to C44) in CS₂.[13]

    • Inject 1 µL of the calibration standard.

    • Record the retention time for each n-alkane peak.

    • Create a calibration curve by plotting the known boiling point of each n-alkane against its measured retention time.

  • Sample Analysis:

    • Dilute the petroleum sample in CS₂ as per ASTM D2887 guidelines.

    • Inject 1 µL of the diluted sample using the same conditions as the calibration run.

    • Acquire the chromatogram.

3.5. Data Analysis and Interpretation The resulting chromatogram will show a broad profile representing the distribution of hydrocarbons. Using the retention time vs. boiling point calibration curve, the software divides the chromatogram into time slices. The area of each slice is integrated and used to calculate the percentage of the sample that has eluted at that corresponding boiling point. The final report presents the data as a table of percent recovered versus boiling point temperature, from the initial boiling point (IBP) to the final boiling point (FBP).[12]

Application Protocol 2: Analysis of Total Petroleum Hydrocarbons (TPH)

Based on EPA Method 8015

4.1. Objective To quantify the concentration of non-halogenated volatile and semi-volatile organics, often categorized as Gasoline Range Organics (GRO, approx. C6-C10) and Diesel Range Organics (DRO, approx. C10-C28).[14] This method is widely used in environmental monitoring of soil and water samples.[14][15]

4.2. Instrumentation and Consumables

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Injector: Split/Splitless injector.

  • GC Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample Preparation: Purge-and-trap concentrator for volatile (GRO) water samples; solvent extraction (e.g., methylene chloride) for semi-volatile (DRO) samples.[16][17]

4.3. Step-by-Step Protocol

  • Sample Preparation:

    • GRO in Water: Use a purge-and-trap system according to EPA Method 5030.

    • DRO in Water/Soil: Extract the sample with a suitable solvent like methylene chloride according to EPA Method 3510 (water) or 3540 (soil).

  • Instrument Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas Flow: Set to achieve an optimal linear velocity for the column I.D. (e.g., ~30-40 cm/s for Helium).

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 40°C

    • Initial Hold: 4 minutes

    • Ramp Rate: 10°C/minute

    • Final Temperature: 280°C

    • Final Hold: 10 minutes

  • Calibration and Analysis:

    • Prepare calibration standards for GRO (using a gasoline standard) and DRO (using a diesel fuel standard) at several concentration levels.

    • Analyze the standards to create a calibration curve.

    • Inject 1 µL of the prepared sample extract.

4.4. Data Analysis and Interpretation The resulting chromatogram is integrated over the retention time windows defined by the GRO and DRO standards. The total area within each window is compared against the calibration curve to quantify the concentration of TPH in that range. The pattern of peaks ("fingerprint") can also be used for qualitative identification of the petroleum product type.[17]

Troubleshooting Guide for Hydrocarbon Analysis

Even with robust methods, chromatographic problems can arise. A systematic approach is key to efficient troubleshooting.[18]

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing - Active Sites: Contamination in the inlet liner or at the front of the column.[19] - Poor Column Cut: Jagged or angled column ends expose active silanol groups.[20]- Replace the inlet liner with a fresh, deactivated one.[19] - Trim 10-20 cm from the inlet end of the column.[19][20] - Ensure a clean, 90° cut using a ceramic scoring wafer.[19][20]
Peak Fronting - Column Overload: Sample concentration is too high for the column's capacity.[19][21] - Solvent Mismatch: Injecting a polar solvent onto a non-polar column can cause improper focusing.[22]- Dilute the sample or reduce the injection volume.[19] - If using split injection, increase the split ratio.[19] - Match the sample solvent polarity to the stationary phase where possible.
Baseline Drift/Bleed - Column Degradation: Normal aging or exposure to oxygen at high temperatures.[21] - Contamination: Buildup of non-volatile residue in the system.- Condition the column by baking it at its maximum isothermal temperature for several hours. - Ensure high-purity carrier gas with oxygen and moisture traps installed.[21] - Trim the front of the column to remove contaminants.
No Peaks or Low Signal - Injection Issue: Syringe problem, incorrect injection mode (e.g., split mode for trace analysis).[19] - System Leak: Loose fittings at the inlet or detector. - Detector Issue: FID flame is not lit or gas flows are incorrect.- Verify syringe is working and sample is being drawn. - Use splitless mode for trace analysis.[19] - Perform a leak check of the system. - Check FID gas flows (H₂, Air, Makeup) and attempt to re-ignite the flame.[18]

References

Application Note: A Comprehensive Guide to Detailed Hydrocarbon Analysis (DHA) of Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing Complexity in Hydrocarbon Streams

Detailed Hydrocarbon Analysis (DHA) is a powerful gas chromatography (GC) technique indispensable to the petroleum and petrochemical industries.[1][2][3] It provides a quantitative compositional breakdown of individual hydrocarbon components within complex mixtures like gasoline, naphtha, reformates, and other spark ignition engine fuels.[1][2][4][5] The fundamental principle of DHA lies in high-resolution capillary gas chromatography, where a sample is vaporized and separated into its individual components as it travels through a long capillary column.[1][4][5] A Flame Ionization Detector (FID) then detects the components as they elute, generating a signal proportional to the mass of the hydrocarbon.[4][6]

This detailed compositional data is critical for several key objectives:

  • Refinery Process Optimization: Engineers use DHA results to monitor and control refining processes, ensuring optimal production of valuable fuel components.[1][5][7][8]

  • Product Quality Control: DHA ensures that finished fuels and blending stocks meet stringent quality specifications, such as octane number and vapor pressure.[4]

  • Regulatory Compliance: The analysis verifies that fuel products adhere to environmental regulations concerning the content of specific hydrocarbon groups like aromatics and olefins.[1][5]

Standardized methods, primarily those developed by ASTM International, govern the application of DHA to ensure consistency and comparability of results across different laboratories. Among the most prominent are:

  • ASTM D6730: A high-resolution method for determining individual components in spark ignition engine fuels, including those containing oxygenates. It is characterized by the use of a 100-meter capillary column with a precolumn for enhanced separation.[4][9]

  • ASTM D5134: This method is tailored for the detailed analysis of petroleum naphthas and is applicable to olefin-free mixtures.[7][8][10]

This guide will provide an in-depth protocol primarily based on the principles of ASTM D6730, offering researchers and industry professionals the foundational knowledge to implement a robust and self-validating DHA workflow.

The Analytical Engine: Instrumentation and Consumables

The success of a DHA analysis hinges on a precisely configured gas chromatography system. Each component is selected to contribute to the high-resolution separation required to resolve hundreds of hydrocarbon isomers.

ComponentSpecification & Rationale
Gas Chromatograph (GC) A modern GC system with precise electronic pneumatic control (EPC) is essential for the stable retention times required for reliable peak identification. The oven must be capable of slow, reproducible temperature ramps.[11]
Injector A Split/Splitless (SSL) inlet is standard. A high split ratio (e.g., 150:1) is used to introduce a small, representative sample volume onto the column, preventing overload and ensuring sharp peaks.[12]
Analytical Column Rtx-DHA-100 (or equivalent): 100 m x 0.25 mm ID, 0.5 µm film of 100% dimethyl polysiloxane. The extended length is critical for achieving the necessary resolution to separate the vast number of isomers in gasoline.[3][13][14]
Pre-column (Tuning Column) 5% Phenyl Methylpolysiloxane: A short (2-5 m) pre-column is specified in ASTM D6730 to fine-tune the separation, particularly to resolve critical pairs like 2,3,3-trimethylpentane and toluene.[9][15]
Detector Flame Ionization Detector (FID): The FID is the detector of choice due to its high sensitivity to hydrocarbons, wide linear range, and robustness. It responds proportionally to the number of carbon atoms in an analyte, simplifying quantification.[4][6]
Carrier Gas Helium or Hydrogen: High-purity (99.999%) carrier gas is required. While Helium is traditional, Hydrogen can significantly reduce analysis time due to its higher optimal linear velocity.[3][15]
Detector Gases Hydrogen and Air: High-purity gases are required to maintain a stable flame in the FID.
Data System Chromatography Data System (CDS) with DHA Software: Specialized software is required to automate the complex data analysis. Key features include Kovats retention index calculation, a comprehensive component database, PIONA grouping, and automated reporting.[2][4][12][16]
Calibration Standards n-Paraffin Standard: A mixture of normal paraffins (e.g., C5-C15) is essential for determining the retention indices used for peak identification.[9][17]
Quality Control Sample Reference Gasoline or Reformate: A well-characterized sample is analyzed regularly to verify system performance, particularly the resolution of critical pairs.[9]

Experimental Workflow and Protocols

The following protocols provide a step-by-step guide for performing a DHA analysis compliant with the principles of ASTM D6730.

Visualizing the DHA Workflow

The entire process, from sample injection to the final report, follows a logical sequence designed to ensure accuracy and reproducibility.

DHA_Workflow cluster_prep 1. Preparation & Calibration cluster_analysis 2. Sample Analysis cluster_data 3. Data Processing & Reporting Calibrate Retention Index Calibration (n-Paraffin Mix) QC_Check System Suitability Check (Reference Sample) Calibrate->QC_Check Verify Critical Pair Resolution Sample Inject Unknown Sample QC_Check->Sample System Ready GC_Run GC Separation (100m Column) Sample->GC_Run FID_Detect FID Detection GC_Run->FID_Detect Data_Acq Acquire Raw Chromatogram FID_Detect->Data_Acq Signal Peak_ID Peak Identification (via Retention Index) Data_Acq->Peak_ID Quant Quantification (% Mass, % Vol) Peak_ID->Quant Report Generate PIONA & Composition Report Quant->Report

Caption: Overall workflow for Detailed Hydrocarbon Analysis.

Protocol 1: Instrument Setup and System Suitability

Objective: To prepare the GC system for analysis and verify its performance using a reference standard.

  • Column Installation:

    • Carefully connect the 5% phenyl pre-column to the injector port.

    • Using a zero-dead-volume union (e.g., Press-Tight® connector), connect the 100m analytical column to the outlet of the pre-column.[15]

    • Install the outlet of the analytical column into the FID detector, ensuring the correct insertion depth as per the instrument manual.

    • Causality: The pre-column modifies the overall selectivity of the system to achieve separation of specific, difficult-to-resolve "critical pairs" mandated by the ASTM method.[9]

  • Gas Connections and Leak Check:

    • Ensure all carrier and detector gas lines are connected and set to the pressures recommended by the instrument manufacturer.

    • Perform an electronic leak check of all connections from the injector to the detector. Leaks are a primary cause of retention time instability and poor chromatography.[18]

  • Instrument Conditions:

    • Set the instrument parameters as detailed in the table below. These serve as a typical starting point and may require minor optimization.

ParameterValueRationale
Injector SSL, 250 °CEnsures rapid vaporization of the sample without thermal degradation.
Split Ratio 150:1Prevents column overload and maintains sharp peak shapes.
Carrier Gas HeliumConstant Flow @ 1.5 mL/min
Oven Program 35 °C (hold 15 min)Provides initial separation of the most volatile components.
Ramp to 60 °C @ 1 °C/minSlow ramp rate is critical for resolving the dense C5-C7 region.
Ramp to 200 °C @ 2 °C/minIncreases elution speed for mid-to-high boiling point compounds.
Hold at 200 °C for 10 minEnsures all components up to the specified boiling range (~225°C) have eluted.[9]
Detector FID, 250 °CKeeps detector clean and ensures all eluted components remain in the gas phase.
Makeup Gas Nitrogen, 25 mL/minOptimizes the gas flow into the detector for better sensitivity.
H2 / Air Flow Per manufacturer specsEnsures a stable and sensitive flame.
  • System Conditioning:

    • Condition the column by running the oven program through one or two cycles without injection to bake out any contaminants and ensure a stable baseline.

  • System Suitability Test:

    • Inject a known reference gasoline or reformate sample.

    • Verify that the system meets the resolution requirements set by ASTM D6730 for critical pairs, such as:

      • 1-Methylcyclopentane – Benzene

      • 2,3,3-Trimethylpentane – Toluene

      • p-Xylene – 2,3-Dimethylheptane

    • Trustworthiness: This step is a self-validating check. If the critical pairs are resolved according to the method's specifications, it provides confidence that the system is performing correctly and can accurately separate the hundreds of other components in an unknown sample.[9]

Protocol 2: Retention Index Calibration

Objective: To create a calibration file that correlates retention times with system-independent retention indices, which is the basis for compound identification.[2][9]

Retention_Index cluster_cal Calibration Phase cluster_id Identification Phase Start_Cal Inject n-Paraffin Standard (e.g., C5-C15) Get_RTs Record Retention Times (RT) for each n-Paraffin Start_Cal->Get_RTs Calc_RI Software Assigns Retention Index (RI) by Definition: RI(C_n) = n * 100 Get_RTs->Calc_RI Curve Generate RT vs. RI Calibration Curve Calc_RI->Curve Interpolate Interpolate RI of 'Peak X' from Calibration Curve Curve->Interpolate Use Curve Inject_Unk Inject Unknown Sample Measure_Unk_RT Measure RT of 'Peak X' Inject_Unk->Measure_Unk_RT Measure_Unk_RT->Interpolate Match_DB Match Calculated RI to Component Database Interpolate->Match_DB ID_Peak Identify 'Peak X' Match_DB->ID_Peak

Caption: Logic of Retention Index calibration and peak identification.

  • Prepare Calibration Standard: Use a commercially available standard containing a series of n-alkanes (n-paraffins).

  • Acquire Data: Inject the n-paraffin standard using the same GC method as for the samples.

  • Create Calibration File:

    • In the DHA software, open the resulting chromatogram.[17]

    • Initiate the "Create DHA Calibration" function.[17][19]

    • The software will automatically detect the n-paraffin peaks and assign them their defined Kovats Retention Index (e.g., n-pentane = 500, n-hexane = 600, etc.).

    • The software then creates a calibration curve (typically using logarithmic interpolation) that relates retention time to retention index for the entire run.[16]

    • Save this DHA calibration file.

    • Causality: Retention times can drift due to minor changes in flow, pressure, or column aging.[20] Retention indices, however, are more stable as they are normalized against the elution of n-paraffins, making component identification far more reliable day-to-day and between different instruments.[9]

Protocol 3: Sample Analysis and Data Processing
  • Sample Injection: Inject the unknown gasoline or hydrocarbon mixture sample neat (undiluted) using the same GC method.

  • Data Acquisition: The CDS will acquire the chromatogram over the full run time.

  • Automated Data Processing:

    • Ensure the method is configured to use the DHA calibration file created in Protocol 2.

    • The DHA software will perform the following steps automatically:

      • Peak Integration: Detect and integrate all peaks in the chromatogram.

      • Retention Index Calculation: For each integrated peak, the software calculates its retention index by interpolating its retention time from the n-paraffin calibration curve.[2]

      • Component Identification: The calculated retention index is compared against an extensive component database. The peak is identified as the compound in the database with the closest matching index.[2]

      • Quantification: The area of each identified peak is used to calculate its concentration, typically as a mass percentage (mass%). The software uses relative response factors (often assumed to be unity for FID with hydrocarbons) to convert peak area percent to mass percent.

      • PIONA Grouping: The identified components are automatically grouped into their respective hydrocarbon classes: Paraffins, Isoparaffins, Olefins, Naphthenes, and Aromatics (PIONA).[1][21] Oxygenates are reported as a separate group.[12]

  • Reporting: The software generates a comprehensive report summarizing the analysis.

Data Presentation and Interpretation

A typical DHA report provides a wealth of information. The primary output is a detailed list of all identified components and their concentrations. This is often summarized in a PIONA table for a high-level overview of the sample's composition.

Table 1: Example PIONA Summary Report

Hydrocarbon GroupMass %Volume %Mol %
n-Paraffins15.2316.1117.54
Iso-Paraffins35.8937.0536.12
Olefins8.558.919.87
Naphthenes10.1210.0511.02
Aromatics28.2125.8823.45
Oxygenates1.501.551.65
Unidentified0.500.450.35
Total 100.00 100.00 100.00

The report will also include calculated physical properties like Reid Vapor Pressure (RVP), Research Octane Number (RON), and Motor Octane Number (MON), which are derived from the compositional data.[2]

Troubleshooting Common DHA Issues

Even with a robust method, problems can arise. A systematic approach is key to rapid troubleshooting.[18][22]

ProblemPotential Cause(s)Recommended Solution(s)
Shifting Retention Times 1. Leak in the carrier gas flow path.2. Column aging or contamination.3. Insufficient instrument stabilization.1. Perform a thorough leak check of the entire system.[18]2. Re-run the n-paraffin standard to create a new, updated retention index calibration.3. Ensure the GC oven has thermally equilibrated before starting a sequence.
Poor Resolution of Critical Pairs 1. Incorrect column installation (dead volume).2. Degraded column performance.3. Incorrect carrier gas flow rate.1. Re-install the column, ensuring clean cuts and proper ferrule connections.2. Trim a small section (10-20 cm) from the front of the pre-column.3. Verify and adjust the carrier gas flow rate.
Peak Tailing (especially for polar compounds like alcohols) 1. Active sites in the injector liner or column.2. Sample overload.1. Replace the inlet liner with a new, deactivated one.[22]2. If the problem persists, the column may be degraded and require replacement.3. Ensure the split ratio is appropriate.
Ghost Peaks / Carryover 1. Contamination in the injector (septum, liner).2. Sample residue from a previous, highly concentrated injection.1. Replace the septum and inlet liner.[23]2. Run one or two blank solvent injections to flush the system.
No Peaks Detected 1. FID flame is not lit.2. Syringe is clogged or not sampling correctly.3. Major system leak or no carrier flow.4. Incorrect instrument method settings.1. Check detector gas flows and attempt to re-ignite the flame.[24][25]2. Check the syringe and autosampler.3. Verify carrier gas supply and perform a leak check.[24]

Conclusion

Detailed Hydrocarbon Analysis is a cornerstone analytical technique for the modern petroleum industry. By combining high-resolution gas chromatography with robust, standardized methodologies like ASTM D6730, it is possible to dissect even the most complex hydrocarbon mixtures into their individual components. A successful DHA program relies on a properly configured and maintained instrument, a logical and consistent workflow for calibration and analysis, and a systematic approach to troubleshooting. This guide provides the foundational protocols and expert insights necessary for researchers and analysts to generate accurate, reliable, and actionable data for process control, quality assurance, and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SPME for Volatile Alkane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your technical questions on Solid Phase Microextraction (SPME) for volatile alkane analysis is our priority. This guide, curated by our Senior Application Scientists, provides in-depth, field-proven insights to help you optimize your methods and troubleshoot common issues.

This guide is structured to walk you through the critical stages of method development, from initial parameter selection to advanced troubleshooting.

Frequently Asked Questions (FAQs): Method Development & Optimization

This section addresses the most common questions encountered when setting up an SPME method for volatile alkanes (typically in the C5-C20 range).

Q1: Which SPME fiber is best for analyzing volatile, non-polar alkanes?

Answer: The selection of the SPME fiber coating is the most critical parameter for successful alkane analysis. The choice is governed by the principle of "like-dissolves-like." Since alkanes are non-polar, non-polar fiber coatings are the most effective.

  • Primary Recommendation: A 100 µm Polydimethylsiloxane (PDMS) fiber is the industry standard and the best starting point for volatile alkanes.[1][2] Its non-polar nature provides excellent selectivity for these compounds.

  • For Very Volatile Alkanes (C3-C9): For extremely volatile, low molecular weight compounds, an adsorbent fiber may be necessary to ensure adequate retention. A 75 µm Carboxen/PDMS (CAR/PDMS) fiber is highly effective for trapping these smaller analytes.[3]

  • Broad Range of Volatiles: If your analysis includes a wider range of compounds beyond just alkanes (e.g., in flavor or environmental samples), a mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) offers a broader selectivity.[4][5][6]

Table 1: SPME Fiber Selection Guide for Alkanes

Fiber CoatingPrimary ApplicationAnalyte PolarityAnalyte MW Range
100 µm PDMS General purpose for non-polar volatiles (e.g., alkanes)Non-polar60-275
75 µm CAR/PDMS Very volatile compounds, trace-level analysisBipolar30-225
50/30 µm DVB/CAR/PDMS Broad range of volatiles and semi-volatilesBipolar40-275

Source: Adapted from manufacturer recommendations and scientific literature.[7]

Q2: Should I use Headspace (HS) or Direct Immersion (DI) SPME for volatile alkanes?

Answer: For volatile compounds like alkanes, Headspace SPME (HS-SPME) is overwhelmingly the recommended technique .[8]

Here’s why:

  • Matrix Effect Reduction: HS-SPME minimizes contact between the fiber and the sample matrix (e.g., water, soil, biological fluids). This protects the fiber from damage and contamination by non-volatile, high-molecular-weight components, thereby extending its lifespan.

  • Enhanced Volatility: The analysis relies on the partitioning of analytes from the sample into the gaseous phase (headspace) and then onto the fiber. Since alkanes are volatile, they readily move into the headspace, making this an efficient extraction method.

  • Improved Equilibration: Heating the sample vial promotes the release of volatiles from the matrix into the headspace, facilitating faster equilibration and more sensitive extractions.[9]

Direct Immersion (DI) is typically reserved for semi-volatile or non-volatile compounds in clean liquid samples. For alkanes, DI offers no significant advantage and introduces a higher risk of fiber fouling.

Q3: What are the optimal extraction temperature and time settings?

Answer: Extraction temperature and time are interdependent and crucial for achieving equilibrium and ensuring reproducibility. The goal is to drive the volatile alkanes from the sample matrix into the headspace without driving them off the SPME fiber.

Extraction Temperature:

  • Mechanism: Increasing the temperature increases the vapor pressure of the alkanes, shifting the equilibrium from the sample matrix to the headspace.[4][10] However, the adsorption of analytes onto the SPME fiber is an exothermic process. Therefore, excessively high temperatures can decrease the fiber's extraction efficiency by favoring desorption.[4][9]

  • Recommended Range: A starting range of 40°C to 70°C is generally effective for volatile alkanes.[4][5][11]

  • Optimization: It is critical to perform an optimization experiment. Test temperatures at 10°C intervals (e.g., 40°C, 50°C, 60°C, 70°C) while keeping the extraction time constant. Plot the peak area against temperature; the optimal temperature is typically the one that yields the highest peak area before a plateau or decrease is observed.[4][10]

Extraction Time:

  • Mechanism: This is the time the fiber is exposed to the headspace. The analytes require time to partition from the headspace onto the fiber coating. The system will eventually reach equilibrium, after which no significant increase in analyte extraction occurs.

  • Recommended Range: Typical extraction times range from 15 to 60 minutes .[4][5] Shorter times are often sufficient for highly volatile alkanes at higher temperatures.

  • Optimization: To determine the optimal time, analyze samples at various time points (e.g., 10, 20, 30, 45, 60 min) at the optimized temperature. The shortest time that provides a stable and maximum response (the plateau of the extraction profile) should be chosen for efficiency.

Q4: What are the ideal desorption conditions in the GC inlet?

Answer: Desorption is the process of thermally transferring the extracted alkanes from the SPME fiber to the GC column. Efficient desorption is key to obtaining sharp, symmetrical peaks.

  • Desorption Temperature: The temperature must be high enough to ensure a rapid and complete transfer of all analytes but not so high as to cause thermal degradation of the analytes or the fiber coating.

    • Recommendation: A desorption temperature of 240°C to 260°C is generally a safe and effective starting point for PDMS and DVB/CAR/PDMS fibers.[12][13] Always consult the fiber manufacturer's maximum recommended temperature to avoid damaging the coating.[9] While higher temperatures can be used, some studies have shown that surprisingly lower temperatures (e.g., 200°C) can sometimes improve recovery for thermally labile compounds, though this is less of a concern for stable alkanes.[14]

  • Desorption Time: This is the duration the fiber remains in the hot injector. It should be long enough for complete desorption but short enough to prevent peak broadening.

    • Recommendation: A time of 2 to 5 minutes is typically sufficient.[12][15] A simple test for carryover (running a blank after a high-concentration sample) can determine if the desorption time is adequate.

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems you might encounter during your experiments.

Q1: Why are my alkane peaks very small or non-existent? (Low Sensitivity)

Possible Cause & Solution

  • Incorrect Fiber Choice: You may be using a polar fiber (e.g., Polyacrylate) which has a low affinity for non-polar alkanes.

    • Solution: Switch to a non-polar 100 µm PDMS fiber or a DVB/CAR/PDMS for a broader range of volatiles.

  • Sub-optimal Extraction Temperature: The temperature may be too low to efficiently move the alkanes into the headspace, or too high, causing poor adsorption onto the fiber.

    • Solution: Perform a temperature optimization study between 40°C and 70°C to find the sweet spot for your specific analytes.[4]

  • Extraction Time is Too Short: The system has not reached equilibrium, and only a small fraction of the analytes has been adsorbed.

    • Solution: Increase the extraction time. Perform a time-profile experiment to ensure you are on the plateau of the extraction curve.

  • Inefficient Desorption: The GC inlet temperature is too low, or the desorption time is too short, leaving analytes on the fiber.

    • Solution: Increase the injector temperature to ~250°C and the desorption time to 3-5 minutes.[12][13] Ensure the fiber is exposed to the hottest zone of the inlet.[13]

  • Sample Matrix Effects (for aqueous samples): Alkanes have very low water solubility. Adding salt can increase their partitioning into the headspace.

    • Solution: Add NaCl (typically 25-30% w/v) to your aqueous samples to increase the ionic strength. This "salting-out" effect reduces the solubility of the non-polar alkanes and drives them into the headspace.[16]

Q2: My chromatographic peaks are broad and/or show significant tailing. What is the cause?

Possible Cause & Solution

  • Slow Desorption/Focusing Issue: This is the most common cause. The analytes are desorbing slowly from the fiber, leading to a broad injection band.

    • Solution 1 - Use a Narrow Bore Inlet Liner: Standard split/splitless liners have a large internal diameter. For SPME, a dedicated narrow-bore liner (typically 0.75-1.0 mm ID) is essential.[17][18] This increases the linear velocity of the carrier gas, ensuring the desorbed analytes are transferred to the column as a tight, focused band.

    • Solution 2 - Increase Inlet Temperature: A higher desorption temperature can speed up the release of analytes. Ensure you do not exceed the fiber's limit.

    • Solution 3 - Cryo-focusing: For very volatile alkanes (C5-C8), you may need to use a cryo-trap at the head of the column to focus the analytes before starting the GC oven program. This involves cooling the first few centimeters of the column with liquid N2 or CO2 during the desorption phase.

  • Column Overload: The amount of analyte being desorbed is too high for the column's capacity.

    • Solution: Reduce the extraction time, use a lower concentration standard, or if sensitivity allows, perform the desorption in split mode (e.g., 10:1 or 20:1 split ratio) instead of splitless.[17]

  • Active Sites in the GC System: Tailing can be caused by interactions with active sites in the inlet liner or the column itself.

    • Solution: Use a deactivated (silanized) inlet liner. If the column is old, it may need to be conditioned or replaced.

Q3: I see peaks from my previous injection in my blank runs. How do I eliminate carryover?

Possible Cause & Solution

  • Incomplete Desorption: Analytes remain on the fiber after injection.

    • Solution: Increase the desorption time and/or temperature. After each run, the fiber should be "baked out" or conditioned in a separate clean, hot injector port or a dedicated conditioning station before the next extraction.[9]

  • Contamination in the Syringe or Inlet: Carryover can occur from the GC system itself.

    • Solution: Regularly replace the inlet septum and liner. A contaminated septum can be a source of ghost peaks.

  • High Analyte Concentration: Working with very high concentration samples increases the risk of carryover.

    • Solution: If possible, dilute the sample. If not, you must implement a rigorous fiber cleaning step between analyses. A bake-out at a temperature slightly higher than the desorption temperature for 5-10 minutes is often effective.

Experimental Protocols & Workflows

Protocol 1: General HS-SPME-GC-MS Workflow for Volatile Alkanes
  • Sample Preparation:

    • Place a known amount of your sample (e.g., 5 mL of water, 1 g of soil) into a headspace vial (e.g., 20 mL).

    • For aqueous samples, add NaCl to achieve ~25% w/v.

    • If using an internal standard, spike it into the vial.

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • SPME Fiber Conditioning:

    • Before first use, condition the SPME fiber according to the manufacturer's instructions (typically by inserting it into a hot GC inlet).

  • Extraction:

    • Place the vial into a heating block or autosampler agitator set to the optimized temperature (e.g., 60°C).

    • Allow the sample to equilibrate for an incubation period (e.g., 10-15 minutes) with agitation.

    • Expose the SPME fiber to the headspace for the optimized extraction time (e.g., 30 minutes).[12]

  • Desorption and GC-MS Analysis:

    • Immediately retract the fiber and transfer it to the GC injection port, which is fitted with a narrow-bore SPME liner.

    • Desorb at the optimized temperature (e.g., 250°C) for the optimized time (e.g., 3 minutes) in splitless mode.[12]

    • Start the GC-MS data acquisition at the beginning of the desorption.

  • Fiber Re-conditioning:

    • After desorption, keep the fiber in the hot inlet or move it to a conditioning station for 5-10 minutes to prevent carryover before the next sample.

Visual Workflow for HS-SPME-GC-MS

SPME_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis Sample Place Sample in Vial Additives Add Salt / IS Sample->Additives Seal Seal Vial Additives->Seal Equilibrate Incubate & Agitate (e.g., 60°C, 15 min) Seal->Equilibrate Transfer to Heater/Agitator Expose Expose Fiber to Headspace (e.g., 30 min) Equilibrate->Expose Desorb Desorb in GC Inlet (e.g., 250°C, 3 min) Expose->Desorb Transfer to GC Inlet Acquire GC-MS Data Acquisition Desorb->Acquire Bakeout 4. Fiber Bakeout (Clean for next run) Acquire->Bakeout Post-Run Troubleshooting_Logic Start Problem Detected Problem_LowSignal Low / No Signal? Start->Problem_LowSignal Problem_BadShape Poor Peak Shape? Problem_LowSignal->Problem_BadShape No Check_Fiber Check Fiber Type (Non-polar PDMS?) Problem_LowSignal->Check_Fiber Yes Problem_Carryover Carryover? Problem_BadShape->Problem_Carryover No Check_Liner Use Narrow Bore SPME Liner? Problem_BadShape->Check_Liner Yes Increase_Desorb Increase Desorption Time / Temperature Problem_Carryover->Increase_Desorb Yes Check_Temp Optimize Temp (40-70°C) Check_Fiber->Check_Temp Check_Time Increase Extraction Time Check_Temp->Check_Time Check_Desorption Check Desorption (Temp/Time) Check_Time->Check_Desorption Check_Split Try Split Injection Check_Liner->Check_Split Check_Overload Reduce Sample Concentration Check_Split->Check_Overload Clean_Fiber Implement Post-Run Fiber Bakeout Increase_Desorb->Clean_Fiber Check_System Replace Septum & Liner Clean_Fiber->Check_System

References

Technical Support Center: Overcoming Matrix Effects in 2,5,6-Trimethyldecane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the quantification of 2,5,6-Trimethyldecane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental analysis. The following information is curated to ensure scientific integrity and provide actionable solutions to common issues, particularly the pervasive challenge of matrix effects.

Introduction to this compound and Analytical Challenges

This compound is a branched-chain hydrocarbon with the molecular formula C13H28.[1][2][3] It is a non-polar, hydrophobic compound, soluble in organic solvents but insoluble in water.[1] Its volatile nature makes it a candidate for analysis in various matrices, from environmental samples to biological fluids.[4] Quantification of this compound, often performed using Gas Chromatography-Mass Spectrometry (GC-MS), can be susceptible to matrix effects.[5][6] These effects, caused by co-eluting compounds from the sample matrix, can interfere with the analyte's signal, leading to either suppression or enhancement and, consequently, inaccurate quantification.[5][6][7]

This guide will walk you through identifying and overcoming these matrix effects to ensure the accuracy and reliability of your this compound quantification.

Troubleshooting Guide: Addressing Matrix Effects

This section is structured in a question-and-answer format to directly address specific problems you may be facing in your experiments.

Question 1: My analyte signal is inconsistent and shows poor reproducibility across different samples. How do I know if matrix effects are the cause?

Answer:

Inconsistent signal and poor reproducibility are classic indicators of matrix effects. To confirm this, you can perform a simple diagnostic experiment:

Step-by-Step Diagnostic Protocol:

  • Prepare two sets of standards:

    • Set A (Solvent-based): Prepare a calibration curve of this compound in a pure solvent (e.g., hexane or dichloromethane).

    • Set B (Matrix-matched): Prepare an identical calibration curve, but instead of pure solvent, use a blank matrix extract. This blank matrix should be from the same type of sample you are analyzing (e.g., plasma, soil extract) but known to be free of this compound.

  • Analyze both sets of standards using your established GC-MS method.

  • Compare the slopes of the calibration curves. A significant difference (typically >15-20%) between the slopes of the solvent-based and matrix-matched curves indicates the presence of matrix effects.

    • Signal Enhancement: If the slope of the matrix-matched curve is steeper, it suggests matrix-induced signal enhancement.[5][8] This is common in GC-MS and can occur when non-volatile matrix components coat active sites in the GC inlet, protecting the analyte from degradation.[5][6][8]

    • Signal Suppression: If the slope of the matrix-matched curve is shallower, it points to signal suppression.[5][7] This can happen due to competition for ionization in the MS source or interference from co-eluting matrix components.[6]

Question 2: I've confirmed matrix effects are present. What are the primary strategies to eliminate or compensate for them?

Answer:

Once matrix effects are identified, you have several strategies at your disposal. The choice of strategy will depend on the complexity of your matrix, the resources available, and the required level of accuracy. The main approaches can be categorized into:

  • Advanced Sample Preparation: Reducing or removing interfering matrix components before analysis.

  • Calibration Strategies: Compensating for the matrix effect during data analysis.

Matrix_Effect_Mitigation cluster_prep Sample Preparation cluster_cal Calibration Strategies SPE Solid-Phase Extraction (SPE) LLE Liquid-Liquid Extraction (LLE) QuEChERS QuEChERS Derivatization Derivatization MMC Matrix-Matched Calibration SA Standard Addition SIL_IS Stable Isotope-Labeled Internal Standard Matrix_Effect Identified Matrix Effect Matrix_Effect->SPE Remove Interferences Matrix_Effect->LLE Remove Interferences Matrix_Effect->QuEChERS Remove Interferences Matrix_Effect->Derivatization Improve Volatility/ Selectivity Matrix_Effect->MMC Compensate Matrix_Effect->SA Compensate Matrix_Effect->SIL_IS Correct for Loss & Signal Variation

Caption: Strategies to mitigate matrix effects in this compound quantification.

Question 3: Can you provide a detailed protocol for a sample preparation technique to reduce matrix interferences for a volatile compound like this compound?

Answer:

For volatile compounds in complex matrices, Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup.[9][10] It allows for the selective retention of the analyte on a solid sorbent while matrix components are washed away.[10]

Detailed SPE Protocol for this compound:

This is a general protocol and should be optimized for your specific sample matrix.

  • Sorbent Selection: For a non-polar compound like this compound, a reverse-phase sorbent (e.g., C18 or a polymeric sorbent) is a good starting point.

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with a solvent that mimics the sample's liquid phase (e.g., deionized water for aqueous samples) to prepare the sorbent for sample loading.

  • Sample Loading: Load your pre-treated sample onto the cartridge at a slow, controlled flow rate to ensure efficient binding of the analyte.

  • Washing: Pass a weak solvent (e.g., a water/methanol mixture) through the cartridge to wash away polar matrix components that did not bind to the sorbent.

  • Elution: Elute the this compound from the sorbent using a strong, non-polar solvent (e.g., hexane or dichloromethane). Collect the eluate for analysis.

  • Concentration: If necessary, evaporate the eluate under a gentle stream of nitrogen to the desired final volume before GC-MS analysis.

SPE_Workflow start Start conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration load 3. Sample Loading equilibration->load wash 4. Washing (e.g., Water/Methanol) load->wash elute 5. Elution (e.g., Hexane) wash->elute analyze GC-MS Analysis elute->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.

Question 4: I don't have a blank matrix available. What is the best calibration strategy to ensure accurate quantification?

Answer:

When a blank matrix is unavailable, the Method of Standard Addition is considered the gold standard for accurate quantification in complex matrices.[6][11][12] This method inherently corrects for matrix effects because the calibration standards are prepared in the actual sample matrix.[12][13]

Standard Addition Protocol:

  • Divide the sample: Aliquot your unknown sample into several equal volumes (e.g., five 1 mL aliquots).

  • Spike the aliquots:

    • Leave one aliquot unspiked (this is your zero addition).

    • Add increasing, known amounts of a this compound standard solution to the remaining aliquots.

  • Dilute to a constant final volume: If necessary, dilute all aliquots to the same final volume with a suitable solvent.

  • Analyze all samples: Analyze each prepared sample using your GC-MS method and record the analyte's signal response.

  • Construct the calibration curve: Plot the signal response (y-axis) against the concentration of the added standard (x-axis).

  • Determine the unknown concentration: Extrapolate the linear regression line to the x-axis (where y=0).[11][14] The absolute value of the x-intercept is the concentration of this compound in your original, unspiked sample.[12]

Caption: A representative standard addition plot for determining analyte concentration.

Question 5: I've heard that using a stable isotope-labeled internal standard is the best approach. Why is that, and how do I implement it?

Answer:

Using a stable isotope-labeled (SIL) internal standard is indeed one of the most robust methods for correcting matrix effects.[5][6][15] A SIL internal standard is a version of your analyte (this compound) where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium (²H) or Carbon-13 (¹³C)).[16]

Why it's effective:

  • Identical Chemical and Physical Properties: The SIL standard behaves almost identically to the native analyte during sample preparation, injection, and chromatography.[15]

  • Correction for Variability: It co-elutes with the analyte and experiences the same degree of signal suppression or enhancement. By measuring the ratio of the native analyte to the SIL standard, you can accurately correct for these variations.[15]

Implementation Steps:

  • Obtain the SIL Standard: Procure a high-purity SIL standard for this compound (e.g., this compound-d6).

  • Spike Samples Early: Add a known, constant amount of the SIL internal standard to all your samples, calibration standards, and quality controls at the very beginning of the sample preparation process.

  • Develop the GC-MS Method: Your MS method must be set up to monitor at least one specific ion for the native this compound and one for the SIL standard.

  • Construct the Calibration Curve: The calibration curve is created by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify Samples: The concentration of this compound in your unknown samples is determined from this ratio-based calibration curve.

Comparison of Calibration Strategies

StrategyProsConsBest For
External Calibration (in solvent) Simple and fast.Highly susceptible to matrix effects.Very clean and simple matrices.
Matrix-Matched Calibration Effectively compensates for matrix effects.[5][17][18]Requires a representative blank matrix; can be labor-intensive if analyzing multiple matrix types.[19]Routine analysis of a consistent and well-defined matrix.
Standard Addition Highly accurate, does not require a blank matrix.[12][13]A new calibration curve must be prepared for each sample; requires more sample volume.[12]Complex and variable matrices where a blank is unavailable.
Stable Isotope-Labeled Internal Standard Considered the most reliable method for correcting matrix effects and procedural losses.[15]SIL standards can be expensive and are not available for all analytes.High-stakes analyses requiring the utmost accuracy and precision, such as in drug development and regulatory submissions.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory expectations regarding the management of matrix effects in bioanalytical method validation?

A1: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on bioanalytical method validation.[20][21][22] These guidelines require that matrix effects be investigated to ensure they do not compromise the accuracy and precision of the data.[23] The validation process should demonstrate the selectivity of the method in the presence of matrix components.[23] If significant matrix effects are observed, the use of strategies like matrix-matched calibration or stable isotope-labeled internal standards is generally expected.[20][24][25]

Q2: Can I just dilute my sample to reduce matrix effects?

A2: Sample dilution can be a simple and effective way to reduce matrix effects, particularly when the matrix components are in high concentration. However, there is a trade-off. Dilution will also lower the concentration of your analyte, which may compromise the sensitivity of your assay, especially if you are quantifying trace levels of this compound. This approach should be validated to ensure your analyte concentration remains above the lower limit of quantification (LLOQ).

Q3: Are there any GC-MS hardware modifications that can help mitigate matrix effects?

A3: Yes, optimizing your GC inlet can help. Using an injection liner with a glass wool packing can help trap non-volatile matrix components, preventing them from contaminating the analytical column. Regularly replacing the liner and trimming the front end of the column are crucial maintenance steps to minimize the accumulation of matrix residue that can cause signal enhancement or peak shape distortion.

Q4: Besides the strategies mentioned, are there other, more advanced techniques for dealing with very complex matrices?

A4: For extremely complex matrices, you might consider multi-dimensional chromatography (e.g., GCxGC-MS). This technique provides significantly higher peak capacity and resolution, which can separate your analyte of interest from a much larger number of interfering matrix components. While powerful, this approach requires specialized instrumentation and expertise.

References

Technical Support Center: Mastering the Separation of Branched Alkanes in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the common challenges associated with the gas chromatographic analysis of branched alkanes. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with peak resolution in their daily experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to optimize your separations with confidence.

The Challenge of Branched Alkane Separation

The separation of branched alkane isomers presents a significant analytical challenge due to their similar physical and chemical properties. Isomers possess the same molecular weight and often have very close boiling points.[1] Since gas chromatography on non-polar columns primarily separates compounds based on their boiling points, isomers with similar boiling points will exhibit comparable retention times, frequently leading to co-elution.[1][2] The degree and position of branching also influence the molecule's volatility and its interaction with the stationary phase, further complicating the separation.[1]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section provides systematic approaches to diagnose and resolve common peak resolution problems encountered during the analysis of branched alkanes.

Issue 1: Co-elution of Branched Alkane Isomers

Co-elution, the overlapping of chromatographic peaks, is a primary obstacle in the accurate quantification of individual alkane isomers.[3] It manifests as peak shouldering or broadening in the chromatogram.

The primary drivers of co-elution are insufficient column efficiency, inadequate selectivity of the stationary phase, and a non-optimized temperature program. Our troubleshooting strategy focuses on systematically addressing these factors.

CoElution_Troubleshooting start Problem: Peak Co-elution step1 Step 1: Optimize Temperature Program Decrease ramp rate (e.g., 20°C/min to 10°C/min) to increase selectivity. start->step1 step2 Step 2: Evaluate Carrier Gas Flow Rate Optimize linear velocity for maximum efficiency (typically 30-40 cm/s for Helium). step1->step2 If co-elution persists end_resolved Resolution Achieved step1->end_resolved If resolved step3 Step 3: Assess Column Dimensions Increase column length (e.g., 30m to 60m) for higher efficiency. Decrease internal diameter (e.g., 0.25mm to 0.18mm) for better resolution. step2->step3 If co-elution persists step2->end_resolved If resolved step4 Step 4: Change Stationary Phase If boiling point separation is insufficient, consider a stationary phase with different selectivity. step3->step4 If co-elution persists step3->end_resolved If resolved step4->end_resolved If resolved end_unresolved Consider GCxGC for Highly Complex Samples step4->end_unresolved If co-elution persists PeakTailing_Troubleshooting start Problem: Peak Tailing step1 Step 1: Inspect Column Installation Ensure a clean, 90-degree cut and correct installation depth. start->step1 step2 Step 2: Check for System Contamination Replace injector liner and septum. Trim the analytical column or use a guard column. step1->step2 If tailing persists end_resolved Symmetrical Peaks Achieved step1->end_resolved If resolved step3 Step 3: Verify Injection Parameters Ensure injector temperature is sufficient for complete vaporization. Dilute the sample or increase the split ratio to avoid overload. step2->step3 If tailing persists step2->end_resolved If resolved step3->end_resolved If resolved end_unresolved Consider Column Replacement step3->end_unresolved If tailing persists

References

Troubleshooting poor sensitivity for 2,5,6-Trimethyldecane in GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Poor Sensitivity for 2,5,6-Trimethyldecane in GC-MS

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sensitivity of this compound in their experiments. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific problems you may be facing. We will begin with broader, more common issues and progressively delve into more specific and complex scenarios.

Q1: My this compound peak is very small or completely absent. Where should I start troubleshooting?

When encountering a general loss of sensitivity for all peaks, including your target analyte, it is crucial to perform a systematic check of the entire GC-MS system. Often, the root cause is a simple, overlooked issue.

Initial Diagnostic Workflow:

The following diagram outlines a logical flow for initial troubleshooting steps.

A Poor or No Peak for this compound B Verify Sample Integrity - Correct concentration? - Degradation? - Correct vial? A->B Start Here C Check Injection Process - Syringe drawing sample? - Correct injection volume? B->C Sample OK H Further Investigation Needed B->H Issue Found D Systematic Leak Check - Inlet septum - Column fittings - Gas lines C->D Injection OK C->H Issue Found E Review Method Parameters - Inlet temperature - Split ratio - Oven program D->E No Leaks D->H Issue Found F Perform MS Autotune - Compare to previous tunes - Check for air/water leaks E->F Parameters OK E->H Issue Found G Resolved F->G Tune OK & Problem Found F->H Tune Fails or Shows Leaks

Caption: Initial troubleshooting workflow for poor GC-MS sensitivity.

Detailed Steps & Explanations:

  • Sample Integrity : First, confirm the basics. Is the sample concentration adequate for detection? Has the sample degraded? Ensure you are injecting from the correct vial. It's a simple check, but a common source of error.[1][2]

  • Injection Process : Observe the autosampler's injection cycle. Is the syringe properly drawing and dispensing the sample? A malfunctioning syringe or incorrect injection volume setting will directly impact the amount of analyte reaching the column.[1]

  • System Leaks : Leaks are a primary cause of poor sensitivity and a host of other chromatographic problems.[3]

    • Inlet Septum : A cored or worn septum is a frequent source of leaks. Change the septum regularly.

    • Fittings : Check the column connections at the inlet and the MS transfer line.

    • Gas Lines : Use an electronic leak detector to check for leaks in the carrier gas lines. Leaks can introduce oxygen and water into the system, which can damage the column and affect MS performance.[3]

  • Method Parameters : Review your GC and MS method settings.

    • Split Ratio : If you are using a split injection, a high split ratio might be venting too much of your sample, especially for trace analysis. For low concentration samples, a splitless injection is preferred to transfer the maximum amount of analyte to the column.[4]

    • Inlet Temperature : Ensure the inlet temperature is sufficient to vaporize this compound effectively without causing thermal degradation.

  • MS Tune : Perform an MS autotune. A successful tune that is comparable to previous reports indicates the MS is likely functioning correctly. A failed tune or a report showing high levels of air (m/z 28, 32) or water (m/z 18) points towards a significant leak in the system.[5]

Q2: My later-eluting peaks, including this compound, show poorer sensitivity than earlier eluting compounds. What could be the cause?

This phenomenon is often referred to as "inlet discrimination," where higher molecular weight (and higher boiling point) compounds are transferred less efficiently from the inlet to the column compared to more volatile compounds.[5]

Potential Causes and Solutions:

CauseExplanationRecommended Action
Incomplete Vaporization The inlet temperature may be too low to fully and rapidly vaporize the less volatile this compound. This leads to a partial transfer onto the column.[6]Increase the injector temperature. For higher molecular weight alkanes, temperatures up to 350°C can be beneficial, but do not exceed the column's maximum operating temperature.[6]
Improper Liner Selection The design and packing of the inlet liner significantly impact vaporization and sample transfer. A straight, empty liner can be inefficient for liquid injections of complex mixtures.For splitless injections, use a single taper liner, preferably with a small amount of deactivated glass wool. The taper helps focus the sample onto the column, and the wool provides a large surface area for efficient vaporization and traps non-volatile residues.[7][8]
Slow Injection Speed A slow injection can lead to the sample being spread out over the length of the syringe needle, with higher boiling point compounds condensing on the cooler upper parts of the needle and not being fully transferred.Use a fast injection speed to ensure the entire sample is introduced into the hot injection port as a single plug, minimizing discrimination.[5]
Column Contamination Accumulation of non-volatile residues at the head of the column can create active sites that interact with or trap higher molecular weight analytes.Trim the first 10-20 cm of the column from the inlet side. Regularly bake out the column at its maximum recommended temperature to remove contaminants.[6]
Q3: I'm using the MS in full scan mode and the signal for this compound is weak. How can I improve sensitivity from the mass spectrometer side?

While GC parameters are critical, optimizing the mass spectrometer settings can provide a significant boost in sensitivity, especially for targeted compounds.

MS Optimization Workflow:

A Low Signal in Full Scan Mode B Review Fragmentation Pattern - Identify characteristic, abundant ions A->B C Switch to Selected Ion Monitoring (SIM) Mode B->C D Select 2-4 Abundant & Specific Ions - e.g., m/z 43, 57, 71, 85 for alkanes C->D E Optimize Dwell Time - Ensure sufficient data points across the peak D->E F Check Ion Source - Temperature optimization (e.g., 230°C) - Clean if necessary E->F G Improved Sensitivity F->G

Caption: Workflow for improving MS sensitivity.

Understanding the Mass Spectrum of this compound:

Branched alkanes like this compound undergo extensive fragmentation under standard Electron Ionization (EI) at 70 eV. The key features are:

  • Weak or Absent Molecular Ion (M+) : The molecular ion at m/z 184 will likely be of very low abundance or completely absent. Cleavage is highly favored at the branching points.

  • Dominant Fragmentation : The fragmentation pattern is dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations.

Switching to Selected Ion Monitoring (SIM) Mode:

For quantitative analysis and improved sensitivity, SIM mode is vastly superior to full scan mode.[10][11]

  • How it Works : Instead of scanning a wide mass range, the mass spectrometer is instructed to only monitor a few specific ions (m/z values) that are characteristic of your analyte.

  • The Advantage : The detector spends significantly more time collecting data for your ions of interest, dramatically increasing the signal-to-noise ratio. This can improve sensitivity by a factor of tens to hundreds.[11]

Protocol for Setting up SIM Mode for this compound:

  • Acquire a Full Scan Spectrum : First, inject a standard of this compound at a concentration high enough to obtain a decent full scan mass spectrum.

  • Identify Target Ions : From the full scan spectrum, identify 2-4 of the most abundant and specific ions. For a trimethyldecane, good candidates would be m/z 43, 57, 71, and 85 .

  • Create a SIM Method : In your MS method, switch from "Scan" to "SIM" mode. Enter the selected m/z values.

  • Set Dwell Times : Assign a dwell time for each ion (e.g., 50-100 ms). The total cycle time (sum of all dwell times) should be short enough to acquire at least 10-15 data points across the chromatographic peak for good peak shape and integration.

  • Optimize Ion Source : Ensure the ion source temperature is optimized. A typical starting point is 230°C.[6] A source that is too cold can lead to poor ionization efficiency, while one that is too hot can cause excessive fragmentation.

Q4: My baseline is high and noisy, which is obscuring my low-level this compound peak. What is causing this and how can I fix it?

A high and noisy baseline reduces the signal-to-noise ratio, making it difficult to detect and accurately quantify low-level analytes. The most common cause is column bleed.

Identifying and Mitigating Column Bleed:

  • What is it? : Column bleed is the natural degradation of the stationary phase of the GC column, which elutes and creates a rising baseline, particularly at higher temperatures.[4]

  • Symptoms : A baseline that rises with the oven temperature program is a classic sign of column bleed. In the mass spectrum of the baseline, you may see characteristic siloxane ions at m/z 207 and 281.

  • Causes & Solutions :

CauseExplanationRecommended Action
Oxygen in Carrier Gas Oxygen is highly damaging to the stationary phase, especially at high temperatures, causing it to oxidize and break down rapidly.[6]Ensure high-purity carrier gas (99.999% or higher). Install and regularly change oxygen and moisture traps on the carrier gas line. Perform regular leak checks.
Exceeding Temperature Limits Operating the column above its specified maximum temperature will accelerate degradation and cause excessive bleed.Check the column's maximum operating temperature and ensure your method's final temperature does not exceed it. Use a low-bleed column specifically designed for MS applications.[6]
Column Contamination Non-volatile sample matrix components can accumulate on the column, leading to a high baseline.Use a deactivated inlet liner with glass wool to trap non-volatile material. If necessary, implement a sample clean-up procedure before injection.
Improper Column Conditioning A new column that is not properly conditioned will exhibit a high and unstable baseline.Condition new columns according to the manufacturer's instructions. This typically involves heating the column to its maximum isothermal temperature with carrier gas flow but disconnected from the MS to avoid contaminating the detector.

References

Technical Support Center: Minimizing Sample Contamination in Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for volatile organic compound (VOC) analysis. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy in their analytical results. The ubiquitous nature of VOCs makes them particularly susceptible to background contamination, which can compromise data integrity, lead to costly re-analyses, and generate false positives.[1][2][3] This document provides field-proven insights and systematic troubleshooting procedures to help you identify, minimize, and control contamination at every stage of your workflow.

The Contamination Pathway: A System-Wide Challenge

Achieving accurate, low-level VOC detection is contingent on a holistic understanding of potential contamination sources. Contamination is not a localized issue but a systemic one, originating from the laboratory environment, consumables, and the analytical instrumentation itself. The following diagram illustrates the primary pathways through which contaminants can be introduced into a sample.

ContaminationPathway cluster_environment Laboratory Environment cluster_workflow Analytical Workflow cluster_consumables Consumables & Apparatus lab_air Lab Air (Fumes, Solvents, Dust) collection Sample Collection & Handling lab_air->collection Airborne Contamination storage Sample Storage & Transport lab_air->storage Diffusion through Septa personnel Personnel (Personal Care Products) personnel->collection surfaces Surfaces & Materials (Flooring, Paint, Adhesives) surfaces->lab_air collection->storage prep Sample Preparation (Solvents, Reagents, Glassware) storage->prep analysis Instrument Analysis (GC/MS System) prep->analysis analysis->analysis sample Final Sample analysis->sample vials Vials & Septa vials->collection vials->storage plastics Plastics (Pipette tips, Tubing, Filters) plastics->prep Leaching reagents Solvents & Reagents reagents->prep gases Gases & Traps gases->analysis System Contamination

Caption: The Contamination Pathway in VOC Analysis.

Proactive Contamination Control Strategies

The most effective approach to contamination is prevention. This section details proactive measures to safeguard sample integrity throughout the analytical process.

The Laboratory Environment: Your First Line of Defense

The air in your laboratory is a primary vector for contamination. VOCs are present in countless materials and can easily pervade the lab environment.

  • Isolate VOC Analysis Areas: Whenever possible, dedicate a separate room or area for VOC sample preparation and analysis. This area should be isolated from atmospheric sources of methylene chloride and other common solvents.[4]

  • Ventilation and Air Quality: Ensure proper ventilation. Avoid using cleaning products, adhesives, paints, or personal care products (perfumes, lotions) that contain high levels of VOCs in or near the analysis area.[2][5]

  • Material Selection: Be aware that building materials themselves, such as flooring, adhesives, and paints, can off-gas VOCs and plasticizers like phthalates.[6][7]

Sample Collection and Handling: Preserving the Source

The integrity of your data is only as good as the quality of the sample collected in the field.[8] Strict adherence to established protocols is non-negotiable.

  • Use Certified Clean Containers: All samples must be collected in pre-cleaned 40-mL borosilicate glass vials with PTFE-lined silicone septa.[9][10] Using certified pre-cleaned vials from a reputable vendor minimizes the risk of container-induced contamination.[10]

  • Eliminate Headspace: When collecting aqueous samples, fill the vial until a positive (convex) meniscus forms at the top.[9][11] After capping, invert the vial and tap it to ensure no air bubbles are present.[12] Headspace allows volatile analytes to partition into the vapor phase, leading to inaccurate, low-biased results.

  • Sample Preservation:

    • Dechlorination: For drinking water samples suspected of containing residual chlorine, a preserving agent like ascorbic acid or sodium thiosulfate must be added to the vial before sample collection to quench the chlorine.[13][14]

    • Acidification: After dechlorination, samples should be preserved by adding hydrochloric acid (HCl) to achieve a pH < 2.[12][15] This inhibits microbial activity that can degrade target analytes.[15][16]

  • Proper Handling: Wear powder-free nitrile or vinyl gloves during sample collection and processing.[15][16] Avoid any contact between the sample and plastic tubing or hoses, as these can leach plasticizers.[12] Collect samples directly from the source.[12]

  • Soil Sampling: For soil samples, methodologies that minimize atmospheric exposure, such as using an En Core® sampler or employing field preservation techniques (e.g., with methanol for high-level analysis), are critical to prevent the rapid loss of volatile compounds.[8][17] Bulk sampling methods that involve transferring soil in the open air are unreliable and prone to significant VOC loss.[8]

Solvents, Reagents, and Glassware: Purity is Paramount

Contaminants can be introduced through the very materials used to prepare and analyze the sample.

  • Solvent and Reagent Purity: Always use the highest purity solvents (e.g., purge-and-trap grade) available.[6] It is a crucial best practice to test new lots of solvents by concentrating a large volume and analyzing the final extract for contaminants before use in sample analysis.[6]

  • Glassware Cleaning: Meticulous cleaning of all glassware is mandatory. Failure to do so can lead to extraneous peaks and misinterpretation of chromatograms.[18] Common household detergents should be avoided as they can leave behind organic residues.[19] See the detailed protocol below for a robust cleaning procedure.

System Blanks and Quality Control: The Self-Validating System

A robust quality control system is essential for identifying and validating the absence of contamination.

  • Method Blank: A method blank is an aliquot of analyte-free water or solid matrix processed through the entire analytical procedure in the same manner as a sample. It is used to assess contamination from the laboratory environment, reagents, and apparatus during sample preparation and analysis.[20]

  • Trip Blank: A trip blank consists of a set of sample vials filled in the laboratory with analyte-free water, which then accompanies the sample collection kit to the field and back to the lab without being opened.[10] A contaminated trip blank indicates that contamination was introduced during transport or from the sampling environment, potentially through diffusion of VOCs through the vial's septum.[10]

  • Instrument Blank: An instrument blank is a clean solvent or gas injected into the instrument to check for contamination within the analytical system itself, such as carryover from a previous high-concentration sample.[20]

Blank TypePurposeLikely Source if Contaminated
Method Blank Assesses contamination from the entire analytical process (lab environment, reagents, glassware, instrument).Solvents, glassware, reagents, lab air, instrument carryover.
Trip Blank Assesses contamination during sample transport, storage, and from the field environment.Diffusion through septa, contaminated sample cooler, ambient air at the sampling site.
Instrument Blank Assesses contamination within the GC/MS system.Carryover from previous injections, contaminated carrier gas, column bleed, septa bleed.

Troubleshooting Guide and FAQs

This section addresses specific contamination issues in a direct question-and-answer format.

Q: I am seeing phthalates (e.g., DEHP, DBP) in my method blanks. What are the most common sources and how do I eliminate them?

A: Phthalates are ubiquitous plasticizers and a very common laboratory contaminant.[1] The source is almost always plastic materials.

  • Immediate Actions:

    • Audit Your Workflow: Identify every point where your sample or solvents contact plastic.

    • Replace Plastics: Substitute plastic items with glass, stainless steel, or PTFE alternatives wherever possible. Studies have shown significant leaching of phthalates from plastic syringes, pipette tips, and plastic filters.[21][22][23] Glass syringes show no such contamination.[21][22]

    • Check Consumables: Even pipette tips made from polypropylene can be a source, possibly from plastic packaging or storage boxes.[22] Consider using glass pipettes for critical steps. Avoid using Parafilm®, which is a known source of DEHP.[21]

    • Evaluate Reagents: In some cases, bulking agents or drying agents like sodium sulfate can be contaminated.[6][21] Baking these materials at a high temperature may be necessary to remove phthalates.[23]

Q: My chromatograms show "ghost peaks" that appear even when I inject a blank. What causes this?

A: Ghost peaks are typically the result of carryover, where components from a previous, highly concentrated sample are retained in the system and elute in subsequent runs.[24]

  • Troubleshooting Steps:

    • Run Solvent Blanks: After analyzing a high-concentration sample, run one or more instrument blanks (injecting pure solvent) to see if the ghost peaks diminish.

    • Clean the Injection Port: The injector is a common site for carryover. Replace the inlet liner and septum.[25][26]

    • Bake Out the System: If carryover persists, it may be in the analytical column or transfer line. Perform a system bake-out at the maximum allowable temperature for your column to thermally desorb the contaminants.[25]

    • Check the Purge-and-Trap System: For purge-and-trap analysis, carryover can occur within the trap or transfer lines. Follow the manufacturer's guidelines for cleaning and bake-out procedures.[24][27]

Q: My trip blank is contaminated, but my method blank is clean. What does this signify?

A: This pattern strongly suggests that contamination occurred outside of the laboratory during sample shipping or handling.

  • Investigation Path:

    • Shipping Conditions: Investigate how samples were stored during transit. Were they placed in a cooler with materials that could off-gas VOCs (e.g., "blue ice" packs, packing materials)? Samples should be shipped in a cooler with wet ice.[11][12]

    • Field Environment: Contamination can occur if sample vials are opened or handled near sources of VOCs at the sampling site, such as a running vehicle engine.[10]

    • Septum Integrity: High ambient concentrations of VOCs can diffuse through the vial's septum during storage and transport.[10] Storing vials in a clean, isolated environment and minimizing storage time is crucial. Including activated carbon in bags with sample vials may help reduce this type of contamination.[10]

Q: I've identified an air leak in my GC/MS system (high m/z 28, 32 background). Can this cause other contamination issues?

A: Yes. Besides the obvious nitrogen and oxygen peaks, an air leak can degrade the analytical column's stationary phase, leading to increased column bleed.[26] This bleed appears as a rising baseline and can produce characteristic siloxane peaks (e.g., m/z 73, 207, 281), which may interfere with the identification and quantification of target analytes.[25][26] It is critical to find and fix any leaks promptly.

Troubleshooting Decision Tree

Use the following diagram to systematically isolate the source of contamination.

TroubleshootingTree start Contamination Detected in Sample q_method_blank Is the Method Blank Contaminated? start->q_method_blank a_method_blank_yes Source is in the Lab q_method_blank->a_method_blank_yes Yes a_method_blank_no Source is External to Lab Process q_method_blank->a_method_blank_no No q_instrument_blank Is an Instrument Blank (Solvent Injection) Contaminated? a_method_blank_yes->q_instrument_blank a_instrument_blank_yes Source is Instrument Carryover or System Contamination q_instrument_blank->a_instrument_blank_yes Yes a_instrument_blank_no Source is in Sample Prep q_instrument_blank->a_instrument_blank_no No fix_instrument Action: - Replace injector liner/septum - Check carrier gas purity/traps - Bake out system/column a_instrument_blank_yes->fix_instrument fix_prep Action: - Check solvent/reagent purity - Re-clean glassware - Check for airborne contamination in prep area a_instrument_blank_no->fix_prep q_trip_blank Is the Trip Blank Contaminated? a_method_blank_no->q_trip_blank a_trip_blank_yes Source is from Field or Transport q_trip_blank->a_trip_blank_yes Yes a_trip_blank_no Contamination is Unique to the Sample Matrix q_trip_blank->a_trip_blank_no No fix_trip Action: - Review field sampling procedures - Check shipping/storage conditions - Analyze for diffusion through septa a_trip_blank_yes->fix_trip

Caption: Troubleshooting Decision Tree for VOC Contamination.

Key Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for VOC Analysis

This protocol is designed to remove organic residues without introducing contaminants.

  • Initial Rinse: As soon as possible after use, rinse glassware with the last solvent used, then with tap water. Do not allow residues to dry on the glass.[28]

  • Detergent Wash: Wash with a hot solution of a phosphate-free, laboratory-grade detergent (e.g., Alconox, Liquinox).[19][29] Use brushes to scrub all surfaces. For volumetric pipettes, use a semi-automatic washer to ensure complete cleaning of the interior surfaces.[18]

  • Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.[28]

  • Acid Rinse (Optional but Recommended): For removing inorganic residues and stubborn organic traces, rinse with a 10% hydrochloric acid solution.[28] CAUTION: Perform this step in a fume hood with appropriate personal protective equipment (PPE). Do not use chromic acid solutions due to their toxicity and disposal issues.[29]

  • Final Rinses: Rinse a minimum of three to four times with distilled or deionized water.[19][28]

  • Solvent Rinse: Rinse with a high-purity solvent, such as acetone or methanol, to facilitate drying and remove any final traces of organic material.[18][19]

  • Drying: Allow glassware to air dry in a clean environment or dry in an oven at 105-125°C. Do not use paper towels, which can leave fibers.[19] For ultimate purity, glassware can be baked in a muffle furnace at 400°C for at least 1 hour.

Protocol 2: Collection of Water Samples for VOC Analysis (Adapted from EPA Method 524.2)

This protocol ensures the collection of a representative, contamination-free water sample.[9][13]

  • Preparation: Before sampling, label two 40-mL pre-cleaned VOA vials per sampling location. If the water is expected to contain residual chlorine, ensure each vial contains the appropriate amount of dechlorinating agent (e.g., ~25 mg ascorbic acid).[13]

  • Purge the Tap: Open the tap and allow the water to run for a minimum of 15 minutes to ensure the sample is representative of the source water.[14] Do not sanitize the tap before sampling.[14]

  • Fill the Vial: Reduce the water flow to a slow, steady stream to minimize turbulence and aeration. Tilt the vial slightly and place it under the stream, allowing the water to flow gently down the inside wall of the vial.[9]

  • Add Preservative: If not already present, add the required preservative (e.g., 2 drops of 1:1 HCl).[9]

  • Create Meniscus and Cap: Continue filling the vial until the water "crowns" over the top, creating a convex meniscus.[9] Carefully slide the cap (with PTFE septum facing the sample) over the meniscus and screw it on tightly.

  • Check for Bubbles: Invert the vial and tap it firmly. If any air bubbles are visible, uncap the vial, add more sample water, and re-cap. Repeat until no bubbles are present.[12]

  • Storage and Transport: Immediately place the sealed vials in a cooler with wet ice, ensuring the temperature is maintained at or below 6°C (but not frozen) until analysis.[11][12] The maximum holding time for preserved samples is 14 days.[9]

References

Technical Support Center: Improving Reproducibility in Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Branched Alkane Analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing branched alkanes and enhance the reproducibility of their results. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges.

Introduction to the Challenge

Branched alkanes, or isoalkanes, are ubiquitous in various matrices, from petroleum products to biological samples. Their analysis is often complicated by the presence of numerous structural isomers with very similar physicochemical properties.[1] This similarity poses a significant challenge to chromatographic separation and accurate identification, making reproducibility a critical concern for reliable quantification and structural elucidation. This guide will equip you with the knowledge to systematically troubleshoot and improve the robustness of your branched alkane analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of branched alkanes.

Q1: Why is achieving baseline separation of branched alkane isomers so difficult?

The separation of branched alkane isomers is challenging primarily due to their similar physical and chemical properties. Isomers possess the same molecular weight and often have very close boiling points.[1] Since gas chromatography (GC) on non-polar columns separates compounds predominantly based on their boiling points, isomers with similar boiling points will have nearly identical retention times, resulting in co-elution.[1] The degree and position of branching also influence the molecule's volatility and its interaction with the stationary phase, further complicating the separation.[1]

Q2: What are the most common causes of poor peak shape (e.g., tailing, fronting) in branched alkane analysis?

Poor peak shape is a frequent issue that can significantly impact reproducibility and quantification.

  • Peak Tailing: This is often caused by active sites within the GC system, such as exposed silanol groups in the injector liner, on the column's stationary phase, or due to system contamination.[1] These active sites can interact with the analytes, leading to their slow and uneven release, which results in a tailing peak. Other causes include a poorly cut column, incorrect column installation, or a contaminated injection port liner.[1]

  • Peak Fronting: This is typically a sign of column overloading. Injecting a sample that is too concentrated can lead to broad, fronting peaks and diminished resolution.[1]

Q3: How does the structure of a branched alkane affect its mass spectrum?

The fragmentation of branched alkanes in mass spectrometry (MS) is dominated by cleavage at the branching point.[2][3][4][5] This preferential fragmentation occurs because it leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[2][4] Consequently, the molecular ion peak (M+) in branched alkanes is often significantly less abundant or even absent compared to their linear counterparts.[2][3][4] The base peak in the spectrum of a branched alkane frequently corresponds to the most stable carbocation formed by cleavage at the branch.[2] Understanding these fragmentation patterns is crucial for the structural elucidation of unknown branched alkanes.[2]

Q4: When should I use a different stationary phase for my GC column?

While non-polar stationary phases are standard for separating alkanes based on boiling points, a mid-polarity or polar stationary phase can be beneficial when analyzing complex mixtures containing branched alkanes along with other compound classes like alkenes or aromatics.[1] A polar column introduces different selectivity based on dipole-dipole or hydrogen bonding interactions, which can help resolve isomers that co-elute on a non-polar column.[1][6][7][8]

Q5: What are the key sources of irreproducibility in quantitative branched alkane analysis?

Irreproducibility in quantitative analysis can stem from several factors throughout the analytical workflow.[9][10] Common sources include:

  • Sample Preparation: Inconsistent sample handling, such as incomplete extraction or variable solvent volumes, can introduce significant error.[9][11]

  • Injection: Inconsistent injection volumes, whether due to manual technique or autosampler malfunction, are a primary source of variability.[9][12][13] A contaminated syringe or a leaking septum can also contribute to this problem.[1][12]

  • Instrument Conditions: Fluctuations in carrier gas flow rate, oven temperature, or detector response can lead to shifts in retention times and peak areas.[9]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common issues in branched alkane analysis.

Guide 1: Poor Chromatographic Resolution and Isomer Co-elution

Poor resolution is one of the most significant hurdles in branched alkane analysis. The following workflow can help you systematically troubleshoot and improve the separation of closely eluting isomers.

Experimental Protocol: Optimizing GC Resolution

  • Verify System Suitability:

    • Inject a standard mixture of known branched alkanes or a well-characterized reference material to assess the performance of your current method.

    • Evaluate peak shape, resolution, and retention time stability.

  • Optimize GC Oven Temperature Program:

    • A slower temperature ramp rate can often improve the separation of closely eluting compounds.[1]

    • For very similar isomers, an isothermal analysis at a lower temperature might provide better resolution.[1][14]

  • Adjust Carrier Gas Flow Rate:

    • Optimize the linear velocity of your carrier gas (typically 30-40 cm/s for Helium) to achieve maximum column efficiency.[1]

  • Evaluate Injection Parameters:

    • If you suspect column overloading, dilute your sample or use a split injection with a higher split ratio.[1]

  • Consider a Different GC Column:

    • If optimization of the current method is insufficient, select a column with a different stationary phase to introduce alternative selectivity.[1] For example, if you are using a non-polar DB-1 column, consider a mid-polar DB-5 or a more polar stationary phase.[1]

    • A longer column or a column with a smaller internal diameter can also increase efficiency and improve resolution.[1]

Logical Workflow for Troubleshooting Poor Peak Resolution

Poor_Resolution_Workflow Start Poor Resolution or Co-elution Observed Check_System Is the system performing as expected with standards? Start->Check_System Optimize_Temp Optimize Oven Temperature Program Check_System->Optimize_Temp Yes Maintain_System Perform System Maintenance Check_System->Maintain_System No Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Flow Check_Injection Is the injection volume appropriate? Optimize_Flow->Check_Injection Dilute_Sample Dilute Sample or Increase Split Ratio Check_Injection->Dilute_Sample No Change_Column Select Column with Different Selectivity or Higher Efficiency Check_Injection->Change_Column Yes Dilute_Sample->Change_Column End Resolution Improved Change_Column->End Maintain_System->Check_System

Caption: A logical workflow for troubleshooting poor peak resolution.

Guide 2: Inconsistent Peak Areas and Poor Quantitative Reproducibility

Reproducibility is paramount for quantitative analysis. Use this guide to identify and rectify sources of variability in your peak area measurements.

Experimental Protocol: Ensuring Quantitative Reproducibility

  • Verify Sample Homogeneity:

    • Ensure your samples are well-mixed and free of particulates before injection.[9] Inconsistent sample composition will lead to variable results.

  • Standardize Sample Preparation:

    • Follow a strict, documented procedure for all sample preparation steps, including dilutions and the addition of internal standards.[9][10]

  • Inspect and Maintain the Injection System:

    • Regularly inspect and replace the injector septum and liner.[1][9] A worn septum can cause leaks, and a dirty liner can lead to analyte degradation or adsorption.[1]

    • Clean or replace the syringe if you suspect it is a source of contamination or carryover.[1][12]

  • Check for System Leaks:

    • Perform a leak check on your GC system, paying close attention to fittings at the injector, detector, and column connections. Leaks can cause unstable carrier gas flow and introduce atmospheric contaminants.

  • Utilize an Internal Standard:

    • The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response. The internal standard should be a compound that is not present in the sample, is chemically similar to the analytes of interest, and is well-resolved from other peaks.

Key Factors Influencing Quantitative Reproducibility

Reproducibility_Factors Reproducibility Quantitative Reproducibility Sample_Prep Sample Preparation Reproducibility->Sample_Prep Injection Injection Process Reproducibility->Injection GC_System GC System Stability Reproducibility->GC_System Data_Processing Data Processing Reproducibility->Data_Processing Homogeneity Homogeneity Sample_Prep->Homogeneity Accuracy Accuracy of Dilutions Sample_Prep->Accuracy Internal_Std Internal Standard Usage Sample_Prep->Internal_Std Volume Injection Volume Consistency Injection->Volume Septum_Liner Septum & Liner Integrity Injection->Septum_Liner Syringe_Clean Syringe Cleanliness Injection->Syringe_Clean Flow_Rate Carrier Gas Flow Stability GC_System->Flow_Rate Temperature Oven Temperature Control GC_System->Temperature Leaks System Leaks GC_System->Leaks Integration Peak Integration Parameters Data_Processing->Integration Calibration Calibration Model Data_Processing->Calibration

Caption: Key factors influencing quantitative reproducibility.

Part 3: Data Presentation and Reference Information

Table 1: Recommended GC Parameters for Branched Alkane Analysis

This table provides a starting point for method development. Parameters may need to be optimized for specific applications.

ParameterRecommended SettingRationale
GC Column Non-polar (e.g., DB-1ms, HP-5ms)Separates based on boiling point, which is the primary differentiator for alkanes.
Column Dimensions 30-60 m length, 0.25 mm ID, 0.25 µm film thicknessProvides a good balance of resolution and analysis time.
Carrier Gas Helium or HydrogenHelium is inert and provides good efficiency. Hydrogen can provide faster analysis times.
Linear Velocity 30-40 cm/s (Helium)Optimizes column efficiency for best resolution.
Injection Mode Split or SplitlessSplit mode is suitable for concentrated samples, while splitless is better for trace analysis.
Injector Temperature 250-300 °CEnsures complete and rapid vaporization of the analytes.
Oven Program Start at a low temperature (e.g., 40 °C) with a slow ramp (e.g., 2-5 °C/min)A slow ramp rate enhances the separation of closely eluting isomers.[1]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides excellent sensitivity for hydrocarbons. MS provides structural information for identification.
Authoritative Grounding and Method Validation

For robust and reproducible analysis, it is essential to ground your methods in established standards and validate their performance.

  • Standardized Methods: Organizations like ASTM International publish standardized test methods for hydrocarbon analysis that provide detailed procedures and quality control requirements.[15][16][17][18][19] Adhering to these methods can improve inter-laboratory comparability.

  • Reference Materials: The National Institute of Standards and Technology (NIST) provides a wide range of Standard Reference Materials (SRMs) that can be used for instrument calibration, method validation, and quality control.[20][21][22] Analyzing an SRM with your method can provide confidence in the accuracy of your results.

  • Method Validation: A properly validated method has documented evidence that it is fit for its intended purpose. Key validation parameters include selectivity, linearity, range, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantitation (LOQ).[23][24]

References

Technical Support Center: Ion Suppression Effects in Mass Spectrometry of Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with ion suppression when analyzing alkanes using mass spectrometry. Here, we will explore the underlying causes of this phenomenon and provide practical, field-proven troubleshooting strategies to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is ion suppression, and why is it a particular problem for alkane analysis?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest is reduced due to the presence of other components in the sample.[1][2] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] The result is a decreased analytical signal, which can negatively impact detection capability, precision, and accuracy.[4]

For alkanes, this issue is magnified due to their non-polar nature and low proton affinity.[5] Alkanes are notoriously difficult to ionize efficiently using common techniques like Electrospray Ionization (ESI), which is more suited for polar molecules.[6][7] While techniques like Atmospheric Pressure Chemical Ionization (APCI) are better suited for non-polar compounds, they are still susceptible to ion suppression.[8][9] The challenge lies in the fact that many matrix components can more readily ionize than alkanes, effectively outcompeting them for the available charge in the ion source.[1]

Key takeaway: The inherent difficulty in ionizing alkanes makes them highly susceptible to suppression by more easily ionizable matrix components.

Q2: I'm observing a significant drop in my alkane signal when analyzing complex samples compared to my standards in pure solvent. How can I confirm this is due to ion suppression?

A2: This is a classic indicator of ion suppression. To systematically confirm and characterize the effect, a post-column infusion experiment is the most definitive method.[10][11]

Experimental Protocol: Post-Column Infusion Analysis

  • Setup:

    • Prepare a standard solution of your target alkane at a known concentration.

    • Using a syringe pump and a T-fitting, continuously infuse this standard solution into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.

  • Execution:

    • Begin the infusion and allow the signal for your alkane to stabilize, establishing a steady baseline.

    • Inject a blank matrix sample (a sample prepared in the same way as your unknowns but without the analyte) onto the column.

  • Interpretation:

    • Monitor the signal of the infused alkane. If you observe a dip in the signal at the retention times where matrix components elute, this is direct evidence of ion suppression.[12] The magnitude of the dip corresponds to the degree of suppression.

    • Conversely, a rise in the signal would indicate ion enhancement.[12]

Below is a diagram illustrating the workflow for a post-column infusion experiment.

Caption: Post-column infusion experimental workflow.

Q3: My analysis is GC-MS based. Is ion suppression still a concern?

A3: While ion suppression is most commonly associated with LC-MS techniques like ESI and APCI, analogous effects can occur in GC-MS, particularly in the ion source.[13] If a high concentration of a co-eluting matrix component enters the ion source simultaneously with your target alkane, it can affect the ionization efficiency. This can happen through space-charge effects or by altering the chemical ionization environment in the source, even in electron ionization (EI) mode.[13]

Troubleshooting for GC-MS:

  • Improve Chromatographic Resolution: Optimize your temperature program to better separate the alkanes from interfering matrix components.

  • Sample Cleanup: Employ sample preparation techniques to remove the interfering compounds before injection.

  • Check for Overloading: Injecting too concentrated a sample can lead to these effects. Try diluting your sample.[8]

Q4: What are the most effective strategies to mitigate ion suppression for alkane analysis?

A4: A multi-faceted approach is often necessary. The best strategy will depend on the nature of your sample and the specific interfering components.

StrategyPrincipleBest ForConsiderations
Enhanced Sample Preparation Remove interfering matrix components before analysis.[14]Complex matrices (e.g., biological fluids, environmental samples).Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.[15]
Chromatographic Optimization Separate the target alkane from the suppressing compounds in time.[8]When interfering compounds have different chromatographic properties than the analyte.Modify the mobile phase gradient, change the column chemistry, or use a longer column.
Sample Dilution Reduce the concentration of both the analyte and the interfering compounds.[16]High-concentration samples where sensitivity is not a limiting factor.This will also lower the analyte signal, so it may not be suitable for trace analysis.[8]
Change Ionization Source Different ionization techniques have different susceptibilities to ion suppression.[8]If you have access to multiple ion sources.APCI is generally less prone to ion suppression than ESI for non-polar compounds.[4][8]
Use of Isotopic Internal Standards A stable isotope-labeled version of the analyte will experience similar ion suppression.[16]Quantitative analysis.This compensates for the effect but does not eliminate it. The internal standard should co-elute perfectly with the analyte.

Below is a decision-making workflow for addressing ion suppression.

IonSuppressionWorkflow Start Ion Suppression Suspected Confirm Confirm with Post-Column Infusion Start->Confirm Suppression_Confirmed Suppression Confirmed? Confirm->Suppression_Confirmed No_Suppression Re-evaluate Other Issues (e.g., sample prep, instrument settings) Suppression_Confirmed->No_Suppression No Optimize_Chromatography Optimize Chromatography (separate analyte from interference) Suppression_Confirmed->Optimize_Chromatography Yes Improve_Sample_Prep Improve Sample Preparation (SPE, LLE) Optimize_Chromatography->Improve_Sample_Prep Re_evaluate Re-evaluate Suppression Optimize_Chromatography->Re_evaluate Dilute_Sample Dilute Sample Improve_Sample_Prep->Dilute_Sample Improve_Sample_Prep->Re_evaluate Change_Ion_Source Consider Alternative Ionization (e.g., APCI) Dilute_Sample->Change_Ion_Source Dilute_Sample->Re_evaluate Change_Ion_Source->Re_evaluate Use_IS Use Isotopic Internal Standard for Quantification Resolved Issue Resolved Use_IS->Resolved Re_evaluate->Suppression_Confirmed Re_evaluate->Use_IS

Caption: Troubleshooting workflow for ion suppression.

Q5: Can the choice of solvent affect the analysis of alkanes by ESI-MS, and how can it be optimized to reduce suppression?

A5: Absolutely. While ESI is not ideal for non-polar compounds like alkanes, solvent choice can play a role.[6] Standard ESI solvents like methanol and acetonitrile are often not suitable for dissolving longer-chain alkanes. For ESI to work with non-polar solvents, the solvent must be able to support a stable spray and facilitate charge transfer.

Innovative Approaches:

  • Solvent Doping: It has been shown that adding a small amount of a more polar solvent or an ionic liquid to a non-polar solvent like hexane can enable ESI-MS analysis.[6] This "dopant" helps to carry the charge and stabilize the electrospray.

  • APCI as an Alternative: For alkane analysis, Atmospheric Pressure Chemical Ionization (APCI) is often a more robust choice.[7][9] APCI utilizes a gas-phase ionization mechanism, which is more suitable for thermally stable, less polar compounds and is less affected by solvent properties compared to ESI.[17]

If you must use ESI, consider experimenting with solvent systems like toluene/methanol or dichloromethane/methanol, which have been used for the analysis of non-polar polyaromatic hydrocarbons.[18]

References

Technical Support Center: Deconvolution of Mass Spectra for Co-eluting Hydrocarbon Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of co-eluting hydrocarbon isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the significant challenge of resolving structurally similar hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS). Hydrocarbon isomers often exhibit nearly identical mass spectra and very close chromatographic retention times, making their individual identification and quantification a complex task.

This center provides in-depth, experience-driven guidance in a question-and-answer format. We will explore not just the "how" but the fundamental "why" behind experimental and data processing choices, empowering you to troubleshoot effectively and generate reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is mass spectral deconvolution and why is it essential for hydrocarbon isomer analysis?

A: Mass spectral deconvolution is a computational process that mathematically separates the mass spectra of two or more co-eluting compounds from the composite (mixed) spectrum that is detected when their chromatographic peaks overlap.[1][2][3] For hydrocarbon isomers, this is critical because they often have very similar chemical properties, leading to incomplete separation on a GC column. Deconvolution algorithms analyze the subtle differences in ion behavior across the overlapping peak profile to extract a "pure" mass spectrum for each individual isomer, which can then be accurately identified via library matching.[3]

Q2: Should I prioritize optimizing my GC method or relying on deconvolution software?

A: Always prioritize optimizing your chromatographic method first. Deconvolution is a powerful tool, but its performance is fundamentally dependent on the quality of the input data.[3] The primary goal should be to achieve the best possible physical separation of isomers. A well-optimized GC method produces sharper, more symmetrical (Gaussian) peaks, which provides a better starting point for any deconvolution algorithm and reduces ambiguity.[3] Deconvolution should be viewed as a necessary and powerful tool for resolving the remaining, unavoidable co-elution common in complex hydrocarbon mixtures, not as a substitute for good chromatography.

Q3: What are the primary algorithmic approaches to deconvolution?

A: Deconvolution algorithms can be broadly categorized into two main types:

  • Component Detection Algorithms: This approach, exemplified by the Automated Mass Spectral Deconvolution and Identification System (AMDIS), works by identifying characteristic ions for each component within an overlapping peak.[4] It assumes that the ion ratios for a single compound are constant across its elution profile. The algorithm models the peak shape and subtracts interfering ions to generate a clean spectrum for library matching.[5][6]

  • Multivariate Curve Resolution (MCR): This is a more advanced chemometric approach that resolves a mixed data matrix into the contributions of its pure components without prior knowledge of their identities.[7][8][9] Methods like MCR-Alternating Least Squares (MCR-ALS) and Parallel Factor Analysis (PARAFAC) are used to model the data and extract both the pure spectrum and the elution profile for each chemical component.[4][7] These methods are particularly powerful for complex mixtures where component spectra are highly similar or unknown.

Experimental Protocols & Workflows

Protocol 1: Optimizing GC-MS Methods for Isomer Separation

The objective is to maximize the physical separation of hydrocarbon isomers to provide the highest quality data for subsequent deconvolution.

Materials:

  • GC-MS system with electronic pneumatic control (EPC)

  • Appropriate GC column (e.g., low-bleed MS-certified 5% phenyl-methylpolysiloxane)

  • High-purity carrier gas (Helium or Hydrogen) with oxygen and hydrocarbon traps[10]

  • Sample containing hydrocarbon isomers of interest

Methodology:

  • Column Selection & Conditioning:

    • Select a long (e.g., 30-60 m) and narrow-bore (e.g., 0.25 mm ID) column to maximize efficiency.

    • Use a low-bleed ("MS" designated) column to minimize baseline noise, which can interfere with the detection of low-level isomers.[10]

    • Condition the column according to the manufacturer's instructions before connecting it to the mass spectrometer to remove volatile contaminants.

  • Inlet Maintenance:

    • Use a clean, deactivated inlet liner. Active sites in the liner can cause peak tailing for certain compounds, which complicates deconvolution.

    • Ensure proper column installation depth in the inlet to avoid peak splitting or tailing.[11]

  • Optimize Oven Temperature Program:

    • Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of your sample solvent. An initial temperature that is too high can cause peak splitting, particularly for early-eluting compounds.[11]

    • Ramp Rate: Start with a slow oven ramp rate (e.g., 2-5°C/min). Slower ramps increase the interaction time of isomers with the stationary phase, improving separation.

    • Experiment: Run multiple analyses, systematically decreasing the ramp rate to find the optimal balance between resolution and analysis time.

  • Carrier Gas Flow Rate:

    • Set the carrier gas to its optimal linear velocity (for Helium, this is typically around 35-40 cm/s). Operating at the optimal velocity minimizes peak broadening and maximizes column efficiency.

    • Ensure the flow rate is within the vacuum system's capacity, typically 2-4 mL/min depending on the instrument.[10]

  • MS Acquisition Rate:

    • Adjust the MS scan rate to acquire a sufficient number of data points across each peak. A minimum of 10-15 scans across a peak is recommended for reliable deconvolution. Too few points will poorly define the peak shape, while too many can increase noise.

Deconvolution Workflow Diagram

The following diagram illustrates the logical flow from data acquisition to a validated result, emphasizing the iterative nature of optimizing deconvolution parameters.

DeconvolutionWorkflow cluster_GCMS GC-MS Analysis cluster_Deconvolution Deconvolution & Identification cluster_Optimization Troubleshooting & Optimization cluster_Validation Validation AcquireData 1. Acquire GC-MS Data (Optimized Method) InitialDeconv 2. Perform Initial Deconvolution (Default Parameters) AcquireData->InitialDeconv LibrarySearch 3. Library Search & Review Hits InitialDeconv->LibrarySearch AssessQuality 4. Assess Result Quality (Peak Shape, Residuals) LibrarySearch->AssessQuality Problem Problem Identified? (e.g., Split Peaks, Poor Match) AssessQuality->Problem AdjustParams 5. Adjust Deconvolution Parameters (e.g., Sensitivity, Shape Req.) Problem->AdjustParams Yes Validate 6. Validate Results (Compare to Standards, Check RI) Problem->Validate No AdjustParams->InitialDeconv Re-process FinalReport 7. Final Report Validate->FinalReport

Caption: A typical workflow for deconvolution of GC-MS data.

Troubleshooting Guides

This section addresses specific problems you may encounter during the deconvolution process in a direct question-and-answer format.

Problem: My software is splitting a single chromatographic peak into multiple components.

Q: I see one peak in my Total Ion Chromatogram (TIC), but after deconvolution, my software reports two or more components with very similar mass spectra. Is this real?

A: This is a common artifact that can be caused by several factors. The deconvolution algorithm may be misinterpreting minor chromatographic imperfections or noise as separate components.

Causality & Solution:

  • Cause 1: High Sensitivity Settings. Deconvolution software, particularly AMDIS, has sensitivity parameters that dictate how aggressively it looks for components.[6][12] If the sensitivity is set too high, the algorithm may interpret baseline noise or very small fluctuations in ion ratios as evidence of a new component.[12]

    • Solution: Gradually decrease the Sensitivity parameter in your software (e.g., in AMDIS, change from 'High' to 'Medium'). Re-process the data and observe if the extraneous components disappear.[12]

  • Cause 2: Strict Peak Shape Requirements. If an isomer peak is not perfectly symmetrical (e.g., it has a slight tail or front), an algorithm with very strict Shape Requirements may fail to model the entire peak with a single component. It might incorrectly assign the "imperfect" parts of the peak to a new, phantom component.

    • Solution: Relax the Shape Requirements parameter (e.g., in AMDIS, change from 'High' to 'Medium' or 'Low').[6][12] This allows the algorithm more flexibility in fitting the model to real-world, non-ideal peak shapes.

  • Cause 3: Spectral Skewing. On scanning instruments like quadrupoles, the mass spectrum is acquired over a finite time. If the scan speed is too slow relative to the peak width, the concentration of the analyte changes during the scan. This "skews" the ion ratios, which the deconvolution algorithm might interpret as a co-eluting species.[3][13]

    • Solution: Ensure that your software's "deskewing" feature is enabled, which corrects for this instrument-specific artifact.[13] Additionally, ensure you are collecting at least 10-15 scans across the peak to provide the algorithm with sufficient data to model the true peak shape.

Problem: The algorithm fails to resolve two known, closely eluting isomers.

Q: I am analyzing a standard mixture with two known isomers that are slightly separated, but the deconvolution software only identifies one component. How can I force it to resolve them?

A: This typically occurs when the algorithm's resolution or component width parameters are not optimized for very narrow or closely spaced peaks. The software essentially "sees" the two peaks as one broad peak.

Causality & Solution:

  • Cause 1: Component Width Parameter is Too Large. Software like AMDIS uses a Component Width setting, which is the number of scans it considers for a single peak.[6][14] If this value is too large, it can encompass both isomers, causing the algorithm to average them into a single entity.

    • Solution: Decrease the Component Width parameter. This narrows the window the algorithm uses to define a single peak, making it more likely to recognize two distinct, albeit close, elution maxima.

  • Cause 2: Resolution Setting is Too Low. The Resolution parameter often controls how finely the algorithm examines the data for individual ion peaks. A 'Low' resolution setting may not be sufficient to detect the subtle apex shift between two very close isomers.

    • Solution: Increase the Resolution parameter (e.g., in AMDIS, from 'Low' to 'Medium' or 'High'). This forces the software to look for smaller, more subtle differences in the elution profiles of individual ions.[15]

Parameter Optimization Table for AMDIS

The following table provides a starting point for optimizing key AMDIS deconvolution parameters. The parameters often interact, so adjust them one at a time to observe the effect.[15]

ParameterSettingTypical Use Case & Rationale
Sensitivity HighTrace analysis in complex matrices. Caution: May increase false positives by identifying noise as peaks.[12]
MediumGood starting point for most analyses. Balances sensitivity with noise rejection.
LowUse for cleaner samples or when experiencing excessive peak splitting.
Shape Req. HighFor perfectly Gaussian peaks. Requires ion profiles to match the model almost exactly.[12]
MediumRecommended for general use. Allows for minor peak tailing or fronting.
LowUseful for highly asymmetric or distorted peaks, but may incorrectly combine distinct components.
Resolution HighFor resolving very closely eluting peaks. Increases processing time.
MediumDefault setting, suitable for moderately complex chromatograms.
LowFor simple chromatograms with well-separated peaks.
Component Width (Scans)Set to be slightly wider than the average peak width in your chromatogram. A value of 12 is a common default.[14]
Problem: How can I trust my MCR or PARAFAC results?

Q: I've used MCR-ALS to deconvolve a complex mixture and it produced clean spectra. How do I validate that these mathematically derived spectra are chemically meaningful?

A: Validation is a critical step for any multivariate model to ensure the results are not simply mathematical artifacts. Several strategies should be employed.

Validation Strategies:

  • Examine the Resolved Profiles: The mathematically separated elution profiles should be realistic. They should be unimodal (have a single maximum) and resemble plausible chromatographic peaks. Applying a unimodality constraint during MCR-ALS optimization can enforce this.[7]

  • Analyze Residuals: The residuals are the differences between your raw data and the data reconstructed by the model. A good model will show only random, unstructured noise in the residuals. If you see patterns (e.g., peak shapes) in the residual plot, it indicates that the model has not adequately described all the chemical components, and you may need to increase the number of components in your model.

  • Core Consistency Diagnostic (for PARAFAC): This is a powerful tool for determining the appropriate number of components in a PARAFAC model.[16] When the correct number of components is chosen, the core consistency value is typically high (e.g., >60-80%). A sharp drop in this value when an additional component is added is a strong indicator of overfitting.

  • Split-Half Analysis (for PARAFAC): The dataset is split into two halves, and a PARAFAC model is built for each subset.[16] The resolved spectra (loadings) from both models are then compared. If the model is stable and robust, the loadings from both halves should be highly similar.

  • Chemical Plausibility: Ultimately, the results must make chemical sense. The resolved mass spectra should be interpretable and match known fragmentation patterns for the class of hydrocarbons being analyzed. Compare the resolved spectra to entries in a reference library (e.g., NIST). A high match factor provides strong evidence for a correct identification.

Troubleshooting Logic for MCR-ALS

This diagram outlines a decision-making process for troubleshooting a common MCR-ALS deconvolution problem.

MCR_Troubleshooting Start Start: Run MCR-ALS CheckResiduals Examine Residuals Start->CheckResiduals CheckProfiles Are Resolved Profiles Chemically Sensible? CheckResiduals->CheckProfiles Residuals are random noise IncreaseComponents Increase Number of Components in Model CheckResiduals->IncreaseComponents Patterns in residuals ApplyConstraints Apply/Adjust Constraints (e.g., Non-negativity, Unimodality) CheckProfiles->ApplyConstraints No (e.g., negative peaks) ReviewData Review Raw Data (Check for baseline issues, RT shifts) CheckProfiles->ReviewData No (e.g., noisy profiles) Success Result is Validated CheckProfiles->Success Yes IncreaseComponents->Start Re-run ApplyConstraints->Start Re-run ReviewData->Start Re-run after pre-processing

References

Technical Support Center: Method Development for Trace-Level Detection of 2,5,6-Trimethyldecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the sensitive and robust detection of 2,5,6-Trimethyldecane. This document is designed for researchers and drug development professionals, providing expert-driven FAQs and troubleshooting guides to ensure successful method development and implementation. Our approach is grounded in first-principles chemistry and years of field experience to help you navigate the nuances of trace-level analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, starting from its fundamental properties and moving toward analytical strategy.

FAQ 1: What are the key physicochemical properties of this compound, and how do they influence the analytical method?

Understanding the analyte is the bedrock of any robust method. This compound is a C13 branched alkane.[1] Its properties dictate every choice we make, from sample preparation to detection.

Causality:

  • High Lipophilicity (Non-Polarity): As a hydrocarbon, it is non-polar and hydrophobic, meaning it is insoluble in water but highly soluble in organic solvents.[1] This property is key for selecting an appropriate extraction technique. We must use a non-polar medium to extract it from polar matrices like water or biological fluids.

  • Semi-Volatile Nature: With a predicted boiling point of approximately 215.7°C, this compound is classified as a semi-volatile organic compound (SVOC).[2][3] This makes it perfectly suited for Gas Chromatography (GC) but requires careful optimization of extraction and injection parameters to ensure efficient transfer without analyte loss or degradation.

Data Summary Table:

PropertyValueSignificance for Method Development
Molecular FormulaC₁₃H₂₈Confirms identity and elemental composition.[1][4][5]
Molecular Weight~184.36 g/mol Essential for mass spectrometry configuration.[2][4]
Boiling Point~215.7 °C (Predicted)Classifies it as an SVOC; ideal for GC analysis.[2][3]
PolarityNon-polar, HydrophobicGoverns choice of extraction phase (SPME fiber, LLE solvent) and GC column.[1]
Water SolubilityInsolubleDictates the need for extraction from aqueous samples.[1]
FAQ 2: What is the recommended overall analytical workflow for quantifying trace levels of this compound?

For trace-level quantification, a workflow that emphasizes pre-concentration and high-sensitivity detection is mandatory. We recommend a strategy centered around Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Rationale:

  • Sample Preparation (SPME): SPME is a solventless, equilibrium-based extraction technique that isolates and concentrates analytes from a sample matrix onto a coated fiber. Given the analyte's non-polar nature, a non-polar fiber is ideal. This step is critical for achieving low detection limits.

  • Desorption & Injection (GC Inlet): The fiber is transferred to a heated GC inlet, where the trapped this compound is rapidly desorbed and swept onto the analytical column. A splitless injection mode is used to ensure the entire analyte band is transferred, maximizing sensitivity.

  • Separation (GC Column): The analyte is separated from other matrix components based on its boiling point and interaction with the GC column's stationary phase.

  • Detection & Quantification (MS): The mass spectrometer provides highly selective and sensitive detection. By monitoring specific fragment ions of the analyte (Selected Ion Monitoring - SIM mode), we can achieve significantly lower detection limits compared to scanning the full mass range.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous/Biological Sample + Internal Standard SPME SPME Extraction (e.g., 100µm PDMS Fiber, 60°C, 30 min) Sample->SPME Equilibration GC_Inlet Thermal Desorption (Splitless Mode, 250°C) SPME->GC_Inlet Injection GC_Column Chromatographic Separation (e.g., DB-5ms column) GC_Inlet->GC_Column Transfer MS_Detect MS Detection (EI Source, SIM Mode) GC_Column->MS_Detect Elution Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant Integration Report Final Report Quant->Report

Caption: End-to-end workflow for trace-level analysis.

FAQ 3: How do I select the correct GC-MS parameters for this method?

Parameter optimization is crucial for achieving the required sensitivity, selectivity, and peak shape. The following provides a robust starting point based on the analyte's properties.

Expertise & Causality:

  • Inlet Temperature (250°C): Must be hot enough for rapid desorption from the SPME fiber but not so hot as to cause thermal degradation. 250°C is a safe and effective temperature for SVOCs.

  • Injection Mode (Splitless): For trace analysis, we need to transfer 100% of the desorbed analyte to the column. The split vent is kept closed during injection (e.g., for 1 minute) to facilitate this.

  • Column Choice (DB-5ms or equivalent): A non-polar "5-type" column (5% phenyl, 95% dimethylpolysiloxane) is the industry standard for general-purpose SVOC analysis. It separates compounds primarily by boiling point, which is ideal for hydrocarbons.

  • Oven Program: The program is designed to first focus the analyte at the head of the column (low initial temperature) and then ramp the temperature to elute the compound as a sharp, symmetrical peak. A final high-temperature hold ensures the column is cleaned before the next run.

  • MS Mode (SIM): This is the most critical parameter for trace detection. Instead of scanning all masses, the detector focuses only on a few characteristic ions for this compound. This increases the dwell time on the ions of interest, dramatically improving the signal-to-noise ratio. For a branched alkane, key fragment ions (m/z) are typically found at 43, 57, 71, and 85, corresponding to stable carbocation fragments.

Recommended Starting Parameters Table:

ParameterRecommended SettingRationale
GC Inlet
ModeSplitlessMaximizes analyte transfer for trace sensitivity.
Temperature250 °CEnsures efficient desorption without degradation.
Splitless Hold Time1.0 minAllows complete transfer of analyte band to the column.
GC Column
Stationary Phase5% Phenyl MethylpolysiloxaneNon-polar phase compatible with the non-polar analyte.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolution and capacity.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert gas providing optimal chromatographic efficiency.
Oven Program
Initial Temperature60 °C, hold for 2 minFocuses analyte at the column head for sharp peaks.
Ramp15 °C/min to 280 °CSeparates analyte from matrix components.
Final Hold280 °C for 5 minEnsures elution of all compounds and cleans the column.
MS Detector
Ionization ModeElectron Ionization (EI), 70 eVStandard, robust ionization for creating repeatable fragments.
Acquisition ModeSelected Ion Monitoring (SIM)Crucial for achieving low limits of detection.
Monitored Ions (m/z)Target: 57, 85; Qualifier: 43, 71Use characteristic alkane fragments for confident identification.
Source Temperature230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Analyte Peak (Poor Recovery)

This is one of the most common issues in trace analysis. The key is to systematically investigate potential points of analyte loss from extraction to detection.

Troubleshooting Logic Diagram:

G Start Problem: Low/No Peak Check_SPME Is SPME extraction efficient? Start->Check_SPME Check_Desorption Is analyte desorbing from the fiber? Check_SPME->Check_Desorption No Sol_SPME1 Verify fiber type (non-polar). Increase extraction temp/time. Check_SPME->Sol_SPME1 Yes Sol_SPME2 Check sample matrix pH/ ionic strength (salting-out effect). Check_SPME->Sol_SPME2 Yes Check_GC Is the GC system performing correctly? Check_Desorption->Check_GC No Sol_Desorption Confirm inlet temp (≥250°C). Check for clogged inlet liner. Check_Desorption->Sol_Desorption Yes Check_MS Is the MS detector tuned and sensitive? Check_GC->Check_MS No Sol_GC Check for leaks in the system. Confirm carrier gas flow. Check_GC->Sol_GC Yes Sol_MS Perform MS autotune. Confirm SIM ions are correct. Check_MS->Sol_MS Yes

Caption: Systematic troubleshooting for low analyte signal.

Troubleshooting Matrix:

Probable CauseDiagnostic CheckRecommended Solution
Inefficient SPME Extraction Prepare a mid-level standard in clean water and extract. If recovery is still low, the issue is with the extraction parameters.Verify Fiber Choice: Ensure you are using a non-polar fiber (e.g., 100 µm PDMS).• Optimize Conditions: Increase extraction temperature (e.g., to 60-75°C) and time (e.g., 30-45 min) to improve partitioning kinetics.• Add Salt: For aqueous samples, add NaCl (e.g., 20% w/v) to increase ionic strength. This "salting-out" effect decreases the analyte's solubility in water and drives it into the fiber.
Poor Desorption in GC Inlet Manually inject a liquid standard of the analyte directly into the GC. If a strong peak appears, the problem lies with the SPME desorption step.Increase Inlet Temperature: Ensure the inlet is at least 250°C.• Check Inlet Liner: The liner can become contaminated or blocked. Replace with a new, clean, splitless liner.
System Leaks or Low Flow Use an electronic leak detector to check fittings from the gas tank to the MS. Verify carrier gas flow rate in the software.• Tighten all fittings (do not over-tighten).• Replace worn septa and O-rings.
MS Detector Issue Run an autotune or checktune procedure on the mass spectrometer.• If the tune fails or reports low sensitivity, the ion source may need cleaning. Follow the manufacturer's procedure for source maintenance.• Double-check that the correct SIM ions have been entered in the method.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Peak shape is a critical indicator of chromatographic health. Tailing peaks are the most common issue and lead to inaccurate integration and reduced sensitivity.

Probable CauseDiagnostic CheckRecommended Solution
Active Sites in Inlet or Column Tailing is often caused by unwanted interactions between the analyte and active sites (e.g., exposed silica) in the system. This is more common with polar analytes but can affect non-polar ones if the system is dirty.Replace Inlet Liner: The glass wool and surfaces in the liner can become active. Use a liner with deactivated glass wool or a taper design.• Column Conditioning: Disconnect the column from the detector, bake it at its maximum temperature for 1-2 hours to remove contaminants.• Column Clipping: If the front end of the column is contaminated, carefully cut 10-15 cm from the inlet side.
Low Inlet Temperature If the inlet temperature is too low, desorption from the SPME fiber will be slow, causing the analyte band to broaden before it reaches the column.• Confirm the inlet temperature is set to ≥250°C and that the actual temperature reading matches the setpoint.
Incorrect Column Flow Rate A flow rate that is too low or too high will reduce chromatographic efficiency and can lead to broader peaks.• Verify the carrier gas flow is set correctly (e.g., 1.2 mL/min for a 0.25 mm ID column). Ensure the gas supply is sufficient.

References

Validation & Comparative

A Researcher's Guide to the Hypothetical Validation of 2,5,6-Trimethyldecane as a Novel Microbial Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the scientific validation of 2,5,6-trimethyldecane as a potential microbial biomarker. As of this writing, this compound is not an established or widely recognized biomarker. Therefore, this document moves beyond a simple comparison of existing data. Instead, it offers a detailed roadmap for researchers, scientists, and drug development professionals on how to rigorously assess and potentially validate this, or any novel, branched alkane as a reliable indicator of microbial presence and activity. We will delve into the causality behind experimental choices, compare the hypothetical performance of this molecule against established biomarker classes, and provide actionable protocols for its investigation.

The Rationale for Novel Biomarker Discovery

In microbial ecology and environmental science, biomarkers are molecular fossils—chemical compounds that are specific to a particular group of organisms. They provide invaluable insights into the composition and metabolic state of microbial communities, both past and present.[1][2] While phospholipid fatty acids (PLFAs), hopanoids, and specific pigments are well-established, the discovery of new, highly specific biomarkers is crucial for refining our understanding of microbial ecosystems, particularly for identifying organisms that are difficult to culture.[2][3]

Branched alkanes, such as this compound, present an intriguing possibility. Their carbon skeletons are products of specific biosynthetic pathways, suggesting potential taxonomic specificity. However, their validation requires a stringent and multi-faceted approach.

Characteristics of an Ideal Microbial Biomarker

Before embarking on the validation of this compound, it is essential to understand the criteria it must meet to be considered a reliable biomarker.

Characteristic Description Implication for this compound Validation
Specificity The compound should be synthesized by a limited and identifiable group of microorganisms.[2]The primary goal is to link the production of this compound to a specific genus, species, or metabolic group.
Stability The molecule must be sufficiently stable in the environment to be detectable after cellular decay.Branched alkanes are generally stable, a promising characteristic for geolipid studies.
Abundance It must be produced in sufficient quantities to be reliably detected with current analytical technology.Validation will require sensitive analytical methods to detect potentially low concentrations.
Low Contamination Risk The biomarker should not have significant abiotic or common anthropogenic sources that could lead to false positives.This is a critical challenge for branched alkanes due to contamination from petroleum products and plastics.[4]
Ease of Detection Reliable and reproducible analytical methods for its extraction and quantification must be available.Gas Chromatography-Mass Spectrometry (GC-MS) is the logical choice, and a robust protocol is necessary.

Comparative Analysis: this compound vs. Established Biomarkers

To contextualize our validation efforts, we must understand how this compound would compare to existing, trusted biomarkers.

Biomarker Class Examples Strengths Weaknesses Potential Role for this compound
Phospholipid Fatty Acids (PLFAs) 10-methyl-octadecanoic acid (10Me-C18:0) for ActinomycetesAbundant in living cells, provides insight into viable biomass.Rapidly degraded after cell death, limited taxonomic resolution.Could offer greater stability and potentially higher taxonomic specificity if linked to a narrow group of organisms.
Hopanoids BacteriohopanepolyolsHigh stability, indicative of certain bacterial groups (e.g., Alphaproteobacteria).Biosynthesis is widespread across many bacterial phyla, limiting specificity.If proven to be from a very specific source (e.g., a particular genus of cyanobacteria), it would offer superior specificity.
Isoprenoids Archaeol, CaldarchaeolHighly specific to Archaea.Not applicable to Bacteria or Eukarya.Could serve as a specific marker within the bacterial domain.
Pigments Chlorophylls, CarotenoidsSpecific to photosynthetic organisms.Subject to rapid degradation upon exposure to light and oxygen.As a stable lipid, it could persist long after pigments have degraded.

A Proposed Workflow for the Validation of this compound

This section outlines a rigorous, multi-stage experimental plan to investigate the potential of this compound as a microbial biomarker.

Validation_Workflow cluster_0 Phase 1: Source Identification cluster_1 Phase 2: Biosynthetic Pathway & Specificity cluster_2 Phase 3: Environmental Validation A Microbial Culture Screening (Diverse Phyla) B GC-MS Analysis of Lipid Extracts A->B C Identification of this compound Producers B->C D Stable Isotope Labeling (e.g., ¹³C-acetate) C->D E Genomic Analysis of Producer Strains D->E F Identify Candidate Biosynthesis Genes E->F G Sample Collection from Diverse Environments F->G H Correlative Analysis: This compound Abundance vs. Microbial Community Structure (16S rRNA sequencing) G->H I Confirmation in Contamination-Free Samples H->I J Conclusion: Biomarker Validity Assessed I->J Validation Decision

Caption: A three-phase workflow for the validation of a novel microbial biomarker.

Detailed Experimental Protocols

Protocol 1: Screening of Microbial Cultures for this compound Production

Objective: To identify microbial strains capable of producing this compound.

Methodology:

  • Culture Selection: Assemble a diverse panel of microorganisms, including representatives from major bacterial and archaeal phyla. Prioritize groups known to produce other complex lipids, such as Actinobacteria, Cyanobacteria, and Proteobacteria.

  • Culturing: Grow each strain under its optimal conditions to sufficient biomass (e.g., 1-5 g wet weight).

  • Lipid Extraction (Modified Bligh-Dyer Method): a. Harvest cells by centrifugation. b. Add a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v) to the cell pellet and vortex thoroughly. c. Sonicate the mixture to ensure complete cell lysis. d. Add additional chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), creating a two-phase system. e. Centrifuge to separate the phases. The lower chloroform layer contains the total lipid extract. f. Collect the chloroform layer and dry it under a stream of nitrogen gas.

  • Fractionation: a. Redissolve the total lipid extract in a small volume of hexane. b. Prepare a silica gel column. c. Apply the extract to the column and elute with solvents of increasing polarity. Alkanes will elute in the first, non-polar fraction (hexane).

  • Analysis by GC-MS: a. Analyze the hexane fraction using a gas chromatograph coupled to a mass spectrometer. b. Use a non-polar column (e.g., DB-5ms). c. Program the oven temperature to separate C10-C20 alkanes effectively. d. Identify this compound by comparing its retention time and mass spectrum to an authentic chemical standard. The mass spectrum should show characteristic fragmentation patterns for a C13H28 branched alkane.[5]

Protocol 2: Contamination Control and Syngeneity Testing

Objective: To rule out external sources of this compound.

Causality: Branched alkanes are known contaminants from plastics (e.g., polyethylene bags) and petroleum-based lubricants.[4] Rigorous controls are mandatory to ensure the detected compound is syngenetic (produced by the organism of interest).

Methodology:

  • Solvent Blanks: Run a full extraction and analysis procedure with no sample to check for contamination from solvents or glassware.

  • Procedural Blanks: Include a "mock" extraction with every batch of samples to monitor for laboratory-introduced contaminants.

  • Avoid Plastic: Use exclusively glass and metal labware that has been solvent-rinsed and baked at high temperature (e.g., 450°C) to remove organic residues.

  • Spatial Distribution Analysis (for solid samples like sediments or biofilms): a. Carefully section a sample from the exterior to the interior. b. Analyze each section separately. c. A syngenetic biomarker should be distributed throughout the sample, whereas contaminants are often concentrated on the exterior surface.[4]

Interpreting the Data: A Hypothetical Scenario

Imagine our screening (Protocol 1) identifies a strain of Nostoc sp. (a cyanobacterium) as a producer of this compound. The validation process would then proceed as follows:

  • Confirmation: Re-grow the Nostoc sp. under strict contamination controls to confirm production.

  • Specificity Testing: Screen other closely and distantly related cyanobacteria. If only Nostoc and its close relatives produce the compound, this points towards high specificity.

  • Environmental Correlation: In a lake sediment core, a high abundance of this compound in a specific layer should correlate with a high abundance of Nostoc DNA (as determined by 16S rRNA gene sequencing) in that same layer.

Data_Interpretation A Initial Finding: Nostoc sp. produces This compound B Specificity Test: Other cyanobacteria do NOT produce it A->B E Conclusion: Strong evidence for This compound as a Nostoc sp. biomarker A->E B->E C Environmental Sample: High this compound concentration D Molecular Analysis: High Nostoc sp. 16S rRNA gene abundance C->D correlates with D->E

Caption: Logical flow for interpreting positive validation data.

Conclusion and Future Directions

The validation of this compound, or any novel lipid, as a microbial biomarker is a meticulous process that demands rigorous scientific integrity. It is not enough to simply detect its presence; one must systematically prove its origin, specificity, and reliability. While branched alkanes present significant challenges, particularly regarding potential contamination, their stability makes them attractive targets for biomarker research.

This guide provides the conceptual and practical framework for such a validation study. A positive outcome—the confirmation of this compound as a specific biomarker for a group like Nostoc—would provide the scientific community with a powerful new tool to trace these organisms in modern and ancient environments. Conversely, a negative result, such as finding the compound is a common contaminant or is produced by a wide range of unrelated microbes, is equally valuable in preventing the misinterpretation of environmental data. The path to validation is complex, but the potential rewards for microbial ecology and biogeochemistry are substantial.

References

A Senior Application Scientist's Guide to Gas Chromatography Columns for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development and petrochemical analysis, the accurate separation and quantification of branched alkanes present a significant analytical challenge. Due to their structural similarities and often subtle differences in boiling points, achieving baseline resolution of complex isomer mixtures requires a carefully considered approach to gas chromatography (GC). This guide provides a comparative analysis of GC columns, offering insights into stationary phase selection and method optimization to empower you to overcome these separation challenges.

The Fundamental Challenge: Resolving Structural Isomers

Branched alkanes, particularly within the C5 to C10 range, are notorious for their co-elution on standard GC columns. Unlike their straight-chain (n-alkane) counterparts, where retention time generally increases predictably with boiling point, branched isomers can have very similar boiling points despite different structures.[1][2][3] The key to their separation lies in exploiting subtle differences in their interaction with the GC column's stationary phase.[4] This interaction is primarily governed by dispersive forces (van der Waals forces), and the ability of a stationary phase to differentiate between the shapes of the isomers.[5]

Comparative Analysis of GC Column Stationary Phases

The choice of stationary phase is the most critical factor in the successful separation of branched alkanes.[6] The principle of "like dissolves like" is a good starting point; however, for isomers with similar polarities, other factors come into play.

1. Non-Polar Stationary Phases

  • Examples: 100% Dimethylpolysiloxane (e.g., DB-1, Elite-1, Rtx-1), Squalane.[5][7]

  • Separation Mechanism: These are the most common and versatile GC phases. For non-polar analytes like alkanes, separation is almost exclusively based on boiling point. Molecules with higher boiling points spend more time dissolved in the stationary phase and thus have longer retention times.[3][8]

  • Performance: Non-polar columns provide excellent separation for n-alkanes and branched alkanes with significant differences in boiling points.[9] They are robust, have low bleed, and can be operated at high temperatures.[7] However, they often fail to resolve isomers with very close boiling points, such as 2,2,4-trimethylpentane and 2,5-dimethylhexane.

  • Expert Insight: While seemingly straightforward, even within this class, there are nuances. Squalane, a highly branched C30 hydrocarbon, is considered one of the most truly non-polar phases and can offer unique selectivity for hydrocarbons due to its own molecular structure.[5] However, its low maximum operating temperature limits its use. Modern cross-linked dimethylpolysiloxane phases offer a better compromise of inertness and thermal stability.

2. Intermediate Polarity Stationary Phases

  • Examples: 5% Phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5).

  • Separation Mechanism: The introduction of a small percentage of phenyl groups into the polysiloxane backbone introduces a degree of polarizability. This allows for π-π interactions with analytes that have double bonds or aromatic rings. While alkanes lack these features, the phenyl groups can still subtly influence the retention of branched alkanes based on their molecular shape and the accessibility of their C-H bonds.

  • Performance: For purely alkane separations, the difference in performance between a 1% and a 5% phenyl phase may be minimal. However, for complex hydrocarbon mixtures that also contain alkenes or aromatics, these columns provide a more balanced separation.[10]

  • Expert Insight: A 5% phenyl column is often a good "workhorse" column for general hydrocarbon analysis. It provides the boiling point-based separation characteristic of a non-polar phase but with slightly different selectivity that can sometimes resolve critical pairs that co-elute on a 100% dimethylpolysiloxane phase.

3. High-Selectivity Stationary Phases for Hydrocarbons

  • Porous Layer Open Tubular (PLOT) Columns:

    • Examples: Alumina (Al2O3), Porous Polymers.[11]

    • Separation Mechanism: Unlike the liquid stationary phases described above where separation is based on partitioning, PLOT columns have a solid adsorbent coated on the capillary wall. Separation occurs through adsorption, a much stronger interaction.[6][11] This makes them exceptionally retentive for volatile compounds.

    • Performance: Alumina PLOT columns are particularly effective for separating light hydrocarbons from C1 to C5, including branched isomers.[12][13] They can resolve challenging separations like isobutane from n-butane at above-ambient temperatures. However, they are not suitable for higher molecular weight alkanes, which can be irreversibly adsorbed.[13]

    • Expert Insight: A key consideration with PLOT columns is the potential for particle shedding, which can cause detector spikes and block valves. Newer generations of PLOT columns feature integrated particle traps to mitigate this issue.[13]

  • Liquid Crystalline and Ionic Liquid Phases:

    • Separation Mechanism: These advanced stationary phases separate molecules based on their shape and size. Liquid crystalline phases can distinguish between linear and more compact branched isomers.[14] Ionic liquids are organic salts that are liquid at typical GC operating temperatures and offer a unique range of intermolecular interactions.[4]

    • Performance: These columns can provide exceptional resolution for complex isomer mixtures that are impossible to separate on conventional polysiloxane phases.[14] They are particularly powerful when used in multi-dimensional GC (GCxGC) systems for detailed hydrocarbon analysis.[15]

    • Expert Insight: While powerful, these are specialized columns. They can be more expensive and may have different thermal stability profiles than standard phases. They are best employed when conventional columns have proven insufficient for the separation at hand.

Quantitative Data Summary

The selection of a GC column is a balance between efficiency, selectivity, and the physical characteristics of the column. The following table summarizes key parameters for common column types used in branched alkane analysis.

Stationary PhasePolarityPrimary Separation MechanismTypical ApplicationMax Temp (°C)
100% DimethylpolysiloxaneNon-PolarBoiling Point (Partitioning)General Hydrocarbon Analysis, SimDis325-350
5% Phenyl-methylpolysiloxaneLow PolarityBoiling Point & PolarizabilityComplex Hydrocarbon Mixtures325-350
Alumina (Al2O3) PLOTHighly PolarAdsorptionLight Hydrocarbons (C1-C5)~200
Liquid Crystalline PhasesShape SelectiveMolecular Shape/SizeIsomer Separations (Positional, Geometric)Variable

Key Experimental Considerations

Achieving optimal separation of branched alkanes requires more than just selecting the right column. The following experimental parameters must be carefully optimized.

  • Column Dimensions:

    • Length: Longer columns (e.g., 50m or 100m) provide more theoretical plates and thus better resolving power.[16]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency (narrower peaks).

    • Film Thickness: A thicker film increases retention and can improve the resolution of very volatile compounds, but it will also increase analysis time and column bleed. For C8-C20 alkanes, a very thick film (e.g., 5 µm) can lead to excessively long retention times.[17]

  • Temperature Programming: A slow oven temperature ramp rate (e.g., 2-5 °C/min) is crucial. It allows more time for analytes to interact with the stationary phase, enhancing the separation of closely eluting isomers.

  • Carrier Gas Flow Rate: Operating the carrier gas (Helium or Hydrogen) at its optimal linear velocity ensures the highest column efficiency. This can be determined experimentally by generating a van Deemter plot.

Visualizing the Workflow

Diagram 1: GC Column Selection Workflow for Branched Alkane Analysis

GC_Column_Selection GC Column Selection for Branched Alkanes cluster_0 Analysis Goal Definition cluster_1 Primary Column Selection cluster_2 Optimization & Verification start Define Alkane Range (e.g., C1-C5, C5-C20) decision1 Volatile (C1-C5)? start->decision1 plot_column Select Alumina PLOT Column decision1->plot_column Yes standard_column Select Non-Polar Column (e.g., 100% PDMS) decision1->standard_column No optimize Optimize Method: - Temp Program - Flow Rate - Column Dimensions plot_column->optimize standard_column->optimize decision2 Resolution Adequate? optimize->decision2 success Analysis Complete decision2->success Yes specialty_column Consider High-Selectivity Column (e.g., Liquid Crystal, Ionic Liquid) decision2->specialty_column No specialty_column->optimize

Caption: A workflow for selecting the appropriate GC column for branched alkane analysis.

Experimental Protocol: Separation of a C8 Isomer Mix

This protocol provides a starting point for the separation of a standard mixture of C8 alkanes on a non-polar column.

1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-1, 50 m x 0.25 mm ID, 0.5 µm film thickness.

  • Sample: C8 alkane isomer mix (n-octane, 2-methylheptane, 3-methylheptane, 2,2,4-trimethylpentane) at 100 ppm in hexane.

  • Carrier Gas: Helium, 99.999% purity.

2. GC Method Parameters

  • Inlet: Split/Splitless, 250 °C

  • Split Ratio: 100:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 3 °C/min to 100 °C.

    • Hold: 2 minutes at 100 °C.

  • Detector: FID, 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2): 25 mL/min.

3. Self-Validating System Checks

  • System Suitability: Before running samples, inject a known standard three times. The retention times for n-octane should have a relative standard deviation (RSD) of <0.5%.

  • Resolution Check: The resolution between the critical pair, 2,2,4-trimethylpentane and 2-methylheptane, should be greater than 1.5 to ensure adequate separation.

4. Data Analysis

  • Identify peaks based on their retention times compared to the standard.

  • Integrate the peak areas for quantification.

Conclusion

The separation of branched alkanes is a complex but achievable task with the right analytical approach. For general-purpose hydrocarbon analysis, a non-polar 100% dimethylpolysiloxane column provides a robust starting point, with separation largely dictated by boiling point. For highly volatile C1-C5 isomers, an Alumina PLOT column offers superior retention and resolution. When these conventional columns fall short, advanced stationary phases like liquid crystals or ionic liquids can provide the necessary selectivity based on molecular shape. By systematically selecting the appropriate stationary phase and carefully optimizing instrumental parameters, researchers can achieve accurate and reproducible separation of even the most challenging branched alkane mixtures.

References

A Researcher's Guide to Differentiating Biogenic 2,5,6-Trimethyldecane from Anthropogenic Hydrocarbon Contaminants

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of environmental forensics and biogeochemistry, the ability to distinguish between naturally occurring hydrocarbons and those introduced by human activities is paramount. This guide provides an in-depth technical comparison to aid researchers, scientists, and drug development professionals in differentiating 2,5,6-trimethyldecane, a significant biomarker for cyanobacteria, from the complex mixture of anthropogenic hydrocarbon contaminants. By understanding the unique chemical signatures and employing robust analytical methodologies, we can accurately trace the origins of organic matter in various environmental matrices.

The Significance of this compound as a Cyanobacterial Biomarker

Cyanobacteria, as ancient and ubiquitous photosynthetic organisms, play a crucial role in global carbon cycling. Their metabolic activity results in the production of a diverse array of organic compounds, including hydrocarbons. Among these, branched alkanes, and specifically this compound, have emerged as promising biomarkers. The presence and relative abundance of such specific branched alkanes can serve as a chemical fingerprint for cyanobacterial input into an ecosystem. This is of particular interest in studies of modern and ancient environments, allowing for the reconstruction of past ecosystems and the assessment of primary productivity.

The Challenge of Anthropogenic Hydrocarbon Contamination

Human activities, primarily the extraction, transportation, and combustion of fossil fuels, have led to widespread hydrocarbon contamination of the environment.[1][2][3][4] These contaminants present as complex mixtures of thousands of compounds, posing a significant analytical challenge when attempting to isolate and identify specific biogenic markers.[5] Anthropogenic hydrocarbons can be broadly categorized as:

  • Petroleum Hydrocarbons: Originating from crude oil spills, leaking underground storage tanks, and industrial discharges.[1][4] They are characterized by a wide range of aliphatic, alicyclic, and aromatic compounds.

  • Polycyclic Aromatic Hydrocarbons (PAHs): These are byproducts of the incomplete combustion of organic materials, including fossil fuels and wood.[2] Many PAHs are known for their toxic, mutagenic, and carcinogenic properties.

A key feature of petroleum-derived contamination is the presence of an "Unresolved Complex Mixture" (UCM) in gas chromatograms, which represents a hump of co-eluting branched and cyclic hydrocarbons that are difficult to separate individually.[6]

Analytical Strategies for Source Apportionment

The cornerstone of distinguishing between biogenic and anthropogenic hydrocarbons lies in advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] This powerful method allows for the separation of complex mixtures and the identification of individual compounds based on their mass spectral fragmentation patterns.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier analytical method for characterizing "molecular fossils" or biomarkers in complex organic mixtures.[5] The gas chromatograph separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer bombards the eluted compounds with electrons, causing them to fragment in a predictable manner. This fragmentation pattern serves as a unique "fingerprint" for each compound.[9]

As a branched alkane, the mass spectrum of this compound is characterized by preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2][3][5][9] This results in a distinct fragmentation pattern compared to linear alkanes. Key features to expect in the electron ionization (EI) mass spectrum of this compound (C13H28, molecular weight 184.36 g/mol ) include:

  • A weak or absent molecular ion peak (M+) : Due to the high instability of the molecular ion of branched alkanes.[1][3]

  • Prominent fragment ions : Resulting from cleavage at the C2, C5, and C6 positions. The loss of the largest alkyl fragment at a branch is often favored.[1][5]

The following diagram illustrates the logical workflow for sample analysis and data interpretation.

Workflow for Hydrocarbon Source Identification cluster_0 Sample Collection & Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis & Interpretation Sample Environmental Sample (Water, Soil, Sediment) Extraction Solvent Extraction of Total Lipids Sample->Extraction Fractionation Column Chromatography (Aliphatic, Aromatic, Polar Fractions) Extraction->Fractionation GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Fractionation->GCMS DataAcquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS->DataAcquisition TIC Analyze Total Ion Chromatogram (TIC) DataAcquisition->TIC MassSpectra Examine Mass Spectra of Target Peaks TIC->MassSpectra BiomarkerID Identify this compound & Other Biomarkers MassSpectra->BiomarkerID SourceApportionment Source Apportionment: Biogenic vs. Anthropogenic BiomarkerID->SourceApportionment

Caption: Workflow for Hydrocarbon Source Identification.

Key Distinguishing Features

The following table summarizes the key characteristics that differentiate this compound from typical anthropogenic hydrocarbon contaminants.

FeatureThis compound (Biogenic)Anthropogenic Hydrocarbon Contaminants
Source Primarily cyanobacteriaCrude oil, petroleum products, combustion byproducts
Composition A specific, discrete branched alkaneComplex mixture of thousands of compounds
Gas Chromatogram Appears as a sharp, well-defined peakOften shows a large Unresolved Complex Mixture (UCM) "hump"
n-Alkane Profile May be accompanied by other specific biogenic hydrocarbonsTypically a homologous series of n-alkanes with a smooth distribution
Biomarkers Itself is a biomarker.Accompanied by petroleum biomarkers (e.g., hopanes, steranes)
Mass Spectrum Characteristic fragmentation of a branched alkane with a weak M+ ion.A multitude of spectra from various compound classes.
Complementary Techniques: Compound-Specific Isotope Analysis (CSIA)

For an even higher degree of certainty in source apportionment, Compound-Specific Isotope Analysis (CSIA) can be employed.[9] This technique measures the stable carbon isotope ratios (δ¹³C) of individual compounds. Biogenic hydrocarbons often have a distinct isotopic signature compared to those derived from petroleum, which can provide definitive evidence of their origin.[9]

Experimental Protocol: GC-MS Analysis of Environmental Samples for Hydrocarbon Profiling

This protocol outlines the key steps for the analysis of environmental samples to differentiate this compound from anthropogenic hydrocarbons.

1. Sample Preparation:

  • Extraction: Extract total lipids from the sample (e.g., soil, sediment, water) using an appropriate organic solvent mixture (e.g., dichloromethane:methanol).

  • Fractionation: Separate the total lipid extract into aliphatic, aromatic, and polar fractions using column chromatography with silica gel or alumina. This step is crucial to reduce matrix interference and concentrate the hydrocarbons of interest.[6]

  • Concentration: Carefully evaporate the solvent from the aliphatic fraction and reconstitute in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5ms).

  • Injection: Use a split/splitless injector. The injection volume and split ratio should be optimized based on the sample concentration.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40-60°C) and ramp up to a high temperature (e.g., 300-320°C) to elute a wide range of hydrocarbons.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range that includes the expected molecular ions and fragment ions of the target compounds (e.g., m/z 40-550).

3. Data Analysis:

  • Total Ion Chromatogram (TIC) Analysis: Examine the TIC for the overall hydrocarbon profile. Look for the presence of a UCM, which is indicative of petroleum contamination.

  • Mass Spectral Library Search: Identify individual peaks by comparing their mass spectra to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).

  • Confirmation of this compound:

    • Confirm the retention time of the peak with that of an authentic standard.

    • Carefully examine the mass spectrum for the characteristic fragmentation pattern of a trimethyldecane, including the expected fragment ions.

  • Biomarker Analysis: Search for other relevant biomarkers, such as hopanes and steranes (for petroleum) and other specific biogenic compounds.

The following diagram illustrates the decision-making process based on the analytical results.

Decision Tree for Hydrocarbon Source Identification cluster_decision Interpretation Start GC-MS Analysis of Aliphatic Fraction UCM Is an Unresolved Complex Mixture (UCM) present? Start->UCM HomologousSeries Is a homologous series of n-alkanes present? UCM->HomologousSeries Yes Trimethyldecane Is this compound detected? UCM->Trimethyldecane No HopanesSteranes Are hopanes and steranes detected? HomologousSeries->HopanesSteranes Yes HomologousSeries->Trimethyldecane No HopanesSteranes->Trimethyldecane No Anthropogenic Strong evidence of Anthropogenic Contamination HopanesSteranes->Anthropogenic Yes Biogenic Evidence of Biogenic Input (Cyanobacteria) Trimethyldecane->Biogenic Yes Mixed Mixed Biogenic and Anthropogenic Sources Trimethyldecane->Mixed No, but other biogenic markers present

Caption: Decision Tree for Hydrocarbon Source Identification.

Conclusion

The differentiation of this compound from anthropogenic hydrocarbon contaminants is a critical task in environmental science. By leveraging the power of GC-MS and understanding the fundamental differences in the chemical composition and fragmentation patterns of biogenic and anthropogenic hydrocarbons, researchers can confidently identify the sources of organic matter in their samples. This knowledge is essential for accurate environmental assessments, remediation strategies, and a deeper understanding of biogeochemical cycles. The protocols and interpretive guides provided here serve as a robust framework for achieving these analytical goals with a high degree of scientific integrity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of volatile organic compounds (VOCs) is paramount. The choice of analytical methodology can significantly impact the quality and validity of experimental results. Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments. This guide provides an objective comparison of commonly employed analytical techniques for the analysis of VOCs, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the benchmark, and its comparison with other direct mass spectrometry techniques. This comparison is supported by a summary of key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. This guide will delve into the nuances of cross-validation, providing a framework for designing and executing robust comparative studies.

The Imperative of Cross-Validation

Cross-validation is essential for several key reasons:

  • Ensuring Inter-laboratory Reproducibility: It confirms that a method will perform consistently when transferred between different laboratories.

  • Supporting Regulatory Compliance: Regulatory bodies like the FDA and EMA expect robust validation data, and cross-validation provides a higher level of assurance.

  • Confirming Method Reliability: It verifies that the method is robust and can withstand minor variations in operating conditions that may occur in different settings.

Key Validation Parameters for VOC Analysis

According to the ICH Q2(R1) guidelines, the following parameters are critical for the validation of analytical procedures and should be considered during cross-validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of an analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for VOC analysis is a critical decision that depends on the specific requirements of the study, including the nature of the analytes, the sample matrix, and the desired performance characteristics. While Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the "gold standard" for its high specificity, other direct mass spectrometry techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton

A Comparative Guide to 2,5,6-Trimethyldecane Profiles in Fungal Species: A Methodological Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scent of the Unseen - Branched Alkanes in Fungal Volatilomes

In the intricate chemical communication of the microbial world, fungi release a complex bouquet of volatile organic compounds (VOCs) that mediate their interactions with the environment. Among these, saturated hydrocarbons, including branched alkanes like 2,5,6-trimethyldecane, represent a class of metabolites whose biosynthetic origins and comparative distribution are still emerging fields of study. These compounds are components of the fungal "volatilome" and can vary significantly not only between different species but even between strains of the same species, influenced by factors such as growth substrate and environmental conditions.[1]

This guide provides a comparative overview of branched alkane profiles in prominent fungal genera such as Trichoderma, Aspergillus, and Penicillium. While direct comparative data for this compound is not yet prevalent in published literature, we will examine the existing evidence for closely related isomers and provide a robust experimental framework for researchers to conduct their own comparative analyses. Understanding these profiles is crucial for applications ranging from the development of novel biocontrol agents to the identification of biomarkers for fungal presence.

Comparative Analysis of Branched Alkane Production

Fungi are known to produce a diverse array of hydrocarbons.[2][3] While the specific compound this compound has not been widely reported, the detection of its structural isomers in fungal VOC profiles strongly suggests the presence of the necessary biosynthetic machinery.

A study on the volatile compounds from liquid cultures of Trichoderma harzianum identified a range of hydrocarbons, including 2,2,6-trimethyldecane .[4] This finding is significant as it confirms the capability of a prominent fungal species to synthesize trimethyl-branched decanes. The presence of other branched alkanes, such as 4-methyl-decane and 3-methyl-decane, in the same study further underscores the diversity of hydrocarbon biosynthesis in Trichoderma.[4]

The following table summarizes the known production of branched alkanes and related hydrocarbons by these three key fungal genera, providing a basis for targeted comparative studies.

Fungal GenusRepresentative SpeciesBranched Alkane/Isomer DetectedKey Findings & Experimental ContextReference
Trichoderma Trichoderma harzianum2,2,6-trimethyldecaneDetected in liquid culture headspace using GC-MS. This confirms the genus's ability to produce trimethylated decane isomers.[4]
Aspergillus Aspergillus flavusVarious alkanes (specific branched isomers not detailed)Volatile profiles are highly variable depending on the strain and growth substrate (e.g., PDA vs. maize).[5]
Penicillium Penicillium spp.General hydrocarbonsKnown producers of a diverse range of secondary metabolites, including various volatile hydrocarbons.

The Enigmatic Biosynthesis of Fungal Branched Alkanes

The biosynthetic pathways leading to branched alkanes like this compound in fungi are not yet fully elucidated. It is hypothesized that they may arise from modifications of fatty acid or polyketide biosynthesis pathways. The incorporation of methyl branches could occur through the use of methylmalonyl-CoA instead of malonyl-CoA as an extender unit by a polyketide synthase (PKS), followed by reduction and decarboxylation steps.

A proposed general pathway for the formation of branched alkanes is illustrated below.

Biosynthesis cluster_0 Primary Metabolism cluster_1 Polyketide/Fatty Acid Synthesis cluster_2 Post-PKS/FAS Modification cluster_3 Final Product Acetyl-CoA Acetyl-CoA PKS_FAS Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) Acetyl-CoA->PKS_FAS Starter Unit Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Reductases Reductases PKS_FAS->Reductases Polyketide/Fatty Acid Chain Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_FAS Extender Unit Methylmalonyl-CoA->PKS_FAS Extender Unit for Branching Decarboxylase Decarboxylase Reductases->Decarboxylase Reduced Intermediate Branched_Alkane This compound Decarboxylase->Branched_Alkane

Caption: Proposed biosynthetic pathway for branched alkanes in fungi.

Experimental Protocols for Comparative Analysis

To generate the necessary data for a direct comparison of this compound profiles, a standardized and robust experimental workflow is essential. The following protocols provide a detailed methodology for the cultivation of fungi and the analysis of their volatile emissions.

Fungal Cultivation
  • Strain Selection and Maintenance : Obtain pure cultures of the desired fungal species (e.g., Trichoderma harzianum, Aspergillus niger, Penicillium chrysogenum) from a reputable culture collection. Maintain stock cultures on Potato Dextrose Agar (PDA) slants at 4°C. For experiments, subculture the fungi onto fresh PDA plates and incubate at 25°C for 5-7 days to obtain actively growing cultures.

  • Standardized Growth Conditions : To ensure comparability, grow all fungal isolates on a standardized solid medium, such as Czapek-Dox agar, which has a defined chemical composition. Inoculate the center of 90 mm Petri dishes with a 5 mm agar plug from the edge of an actively growing colony.

  • Incubation : Incubate the plates in a controlled environment at 25°C with a 12-hour light/dark cycle for a defined period (e.g., 10 days). It is crucial to include uninoculated media plates as controls to account for any background volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME) of Volatiles

HS-SPME is a sensitive and solvent-free technique for the extraction and pre-concentration of volatile and semi-volatile compounds from the headspace of a sample.

  • Sample Preparation : After the incubation period, place the Petri dish (with the lid removed) inside a 250 mL sealed glass chamber.

  • Extraction : Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the sealed chamber for a fixed duration, typically 30-60 minutes, at a controlled temperature (e.g., 40°C).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.

  • Desorption : Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., at 250°C) to desorb the trapped analytes onto the analytical column.

  • Chromatographic Separation : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program would be: start at 40°C for 2 minutes, ramp up to 280°C at a rate of 5°C/minute, and hold for 5 minutes. Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

  • Compound Identification and Quantification : Identify this compound and other branched alkanes by comparing their mass spectra with reference spectra in the NIST library and by comparing their retention indices with those of authentic standards. For semi-quantitative comparison, calculate the relative peak area of each compound by dividing its peak area by the total peak area of all identified compounds in the chromatogram.

The following diagram illustrates the complete experimental workflow.

Workflow cluster_0 Fungal Culture cluster_1 Volatile Extraction cluster_2 Analysis cluster_3 Output Culture Inoculate Fungi on Standardized Media Incubate Incubate under Controlled Conditions Culture->Incubate HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Incubate->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Analysis Data Processing and Compound Identification GC_MS->Data_Analysis Comparison Comparative Profile of This compound Data_Analysis->Comparison

Caption: Experimental workflow for the comparative analysis of fungal VOCs.

Conclusion and Future Directions

The comparative analysis of this compound and other branched alkanes in the volatile profiles of different fungal species is a promising area of research. While current literature provides tantalizing clues, such as the identification of the isomer 2,2,6-trimethyldecane in Trichoderma harzianum, a comprehensive comparative study is needed to fully elucidate the distribution and biosynthetic potential of these compounds across the fungal kingdom.

The experimental framework outlined in this guide provides a clear and robust methodology for researchers to generate the necessary data. Such studies will not only contribute to our fundamental understanding of fungal secondary metabolism but also pave the way for innovative applications in agriculture, medicine, and biotechnology. Future research should also focus on elucidating the specific genes and enzymes involved in the biosynthesis of these branched alkanes, which could open up possibilities for their biotechnological production.

References

A Comparative Guide to Biomarkers for Oil Spill Source Identification: From Branched Alkanes to Diamondoids

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of environmental forensics, the ability to accurately pinpoint the source of an oil spill is paramount for assigning accountability and directing remediation efforts. This guide provides an in-depth comparison of various chemical biomarkers used for oil spill source identification, offering researchers, scientists, and environmental professionals a comprehensive understanding of their respective strengths and limitations. We will delve into the utility of different hydrocarbon classes, from acyclic isoprenoids to highly stable diamondoids, supported by experimental data and established analytical protocols.

The Foundation of Oil Spill Fingerprinting: What Makes a Good Biomarker?

The fundamental principle of oil spill fingerprinting lies in the unique chemical composition of crude oils from different geological sources.[1] This uniqueness is a result of the specific organic matter input, depositional environment, and thermal history of the source rock.[2] An ideal biomarker for source identification should possess several key characteristics:

  • Source Specificity: The biomarker's structure or distribution should be unique to a particular crude oil or source rock.

  • High Abundance: It should be present in sufficient quantities for reliable detection and quantification.

  • Resistance to Weathering: The biomarker must be resistant to environmental degradation processes such as evaporation, dissolution, biodegradation, and photooxidation.[3][4] This persistence ensures that the chemical fingerprint remains stable over time.[5]

  • Measurable by Standard Analytical Techniques: It should be readily analyzable using common laboratory instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

A Comparative Analysis of Key Biomarker Classes

While a multitude of compounds can be found in crude oil, only a select few meet the stringent criteria for reliable biomarkers. Here, we compare the performance of the most commonly utilized biomarker classes.

Branched Alkanes (Acyclic Isoprenoids)

Branched alkanes, particularly the isoprenoids pristane and phytane, are derived from the phytol side chain of chlorophyll. Their relative abundance, often expressed as the pristane/phytane (Pr/Ph) ratio, can provide insights into the depositional environment of the source rock.[2]

  • Advantages:

    • Readily identified and quantified by GC-MS.

    • The Pr/Ph ratio can offer clues about the redox conditions during sediment deposition.[2]

  • Limitations:

    • Susceptible to biodegradation, which can alter the Pr/Ph ratio and complicate source identification in weathered samples.

    • Less source-specific compared to more complex cyclic biomarkers.

Cyclic Biomarkers: Hopanes and Steranes

Hopanes and steranes are complex polycyclic alkanes that are considered the gold standard in oil spill forensics. Hopanes are derived from bacteriohopanetetrols in prokaryotic cell membranes, while steranes originate from sterols in eukaryotic organisms.

  • Advantages:

    • Highly resistant to weathering and biodegradation, making them excellent conservative markers for source correlation.[3][7]

    • The intricate distribution of their various isomers provides a unique and robust fingerprint for different crude oils.[2][8]

    • Specific ion monitoring in GC-MS (m/z 191 for hopanes and m/z 217 for steranes) allows for sensitive and selective detection even in complex mixtures.[1]

  • Limitations:

    • Their high molecular weight means they are often absent in refined petroleum products like diesel and gasoline.[9]

Polycyclic Aromatic Hydrocarbons (PAHs)

PAHs are a diverse group of compounds consisting of two or more fused aromatic rings. The distribution of alkylated PAHs (e.g., C1-, C2-, C3-phenanthrenes) can be characteristic of a particular crude oil.

  • Advantages:

    • The relative abundance of different alkylated PAH series can provide source-specific information.[10]

    • Their presence and distribution are critical for assessing the toxicity and environmental impact of an oil spill.[11]

  • Limitations:

    • PAHs are more susceptible to weathering processes, particularly photooxidation and biodegradation, than hopanes and steranes.[12][13] This can significantly alter their distribution and complicate source identification.

    • Lower molecular weight PAHs are more water-soluble and evaporate more readily, leading to rapid changes in the oil's chemical profile.[1]

Diamondoids

Diamondoids are a unique class of saturated hydrocarbons with a rigid, cage-like structure resembling that of a diamond. Adamantane and diamantane are the parent compounds of this series.

  • Advantages:

    • Extremely high thermal stability and exceptional resistance to biodegradation.

    • Particularly useful for fingerprinting highly weathered oils and refined products where other biomarkers may be absent.[9]

    • Can provide insights into the thermal maturity of the source oil.

  • Limitations:

    • Generally present in lower concentrations than hopanes and steranes in crude oils.[9]

    • Their analysis requires specialized GC-MS methods and expertise.

Performance at a Glance: A Comparative Table

Biomarker ClassSource SpecificityResistance to BiodegradationResistance to Photooxidation & EvaporationApplicability to Refined Products
Branched Alkanes ModerateLow to ModerateModerateHigh
Hopanes & Steranes HighHighHighLow
PAHs Moderate to HighModerateLow to ModerateModerate
Diamondoids HighVery HighVery HighHigh

Experimental Protocol: A Unified Approach to Biomarker Analysis

The analysis of petroleum biomarkers is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).[1][6] The following is a generalized protocol for the analysis of the aforementioned biomarker classes.

Sample Preparation
  • Extraction: Oil samples are dissolved in a suitable organic solvent, such as dichloromethane (DCM). For solid samples like tarballs or contaminated sediments, solvent extraction using methods like Soxhlet or accelerated solvent extraction (ASE) is employed.

  • Fractionation: The whole oil or extract is fractionated into different compound classes (saturates, aromatics, and polars) using column chromatography with silica gel or alumina.

    • The saturate fraction contains the branched alkanes, hopanes, steranes, and diamondoids.

    • The aromatic fraction contains the PAHs.

GC-MS Analysis
  • Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is used.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 60m x 0.25mm x 0.25µm) is typically used for separation.

  • Oven Temperature Program: A programmed temperature ramp is used to elute the compounds based on their boiling points. A typical program might start at 60°C, hold for 2 minutes, then ramp to 320°C at 6°C/min, and hold for 20 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for specific biomarker classes.

    • m/z 85: To monitor n-alkanes and branched alkanes.

    • m/z 191: To target hopanes.[1]

    • m/z 217: To target steranes.[1]

    • Specific ions for different PAH series: (e.g., m/z 178 for phenanthrene, m/z 192 for methylphenanthrenes).

    • Specific ions for diamondoids: (e.g., m/z 135 for methyladamantanes, m/z 187 for methyldiamantanes).[7]

Data Analysis

The resulting chromatograms are processed to identify and quantify the target biomarkers. Diagnostic ratios of specific biomarker pairs are calculated and compared between the spilled oil and potential source samples to determine a match.

Visualizing the Tools of the Trade

To better understand the molecular tools used in oil spill forensics, the following diagrams illustrate the chemical structures of representative biomarkers and the analytical workflow.

Caption: Chemical structures of representative biomarkers.

Biomarker_Analysis_Workflow Sample Oil Spill Sample Collection Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography (Saturates, Aromatics) Extraction->Fractionation GCMS GC-MS Analysis (SIM Mode) Fractionation->GCMS Data Data Analysis (Diagnostic Ratios) GCMS->Data Source Source Identification Data->Source

Caption: Generalized workflow for oil spill biomarker analysis.

Conclusion: An Integrated Approach for Definitive Source Identification

The forensic identification of an oil spill's source is a complex task that requires a multi-faceted analytical approach. While branched alkanes can provide initial screening information, their susceptibility to weathering limits their utility for aged samples. Hopanes and steranes remain the most robust and reliable biomarkers for source fingerprinting of crude oils due to their high resistance to environmental degradation. PAHs, while more prone to weathering, are essential for assessing environmental toxicity and can provide complementary source information. For highly weathered residues or refined products, the exceptional stability of diamondoids makes them an invaluable tool.

Ultimately, a comprehensive and defensible oil spill investigation should not rely on a single class of biomarkers. An integrated approach, utilizing data from multiple biomarker classes and a thorough understanding of the effects of weathering, will provide the most accurate and reliable source identification.

References

A Senior Application Scientist's Guide to Selecting SPME Fiber Coatings for Alkane Extraction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Solid-Phase Microextraction (SPME) fiber coatings for the extraction of alkanes. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of options to explain the fundamental principles behind fiber selection. We will explore the causal relationships between fiber chemistry, alkane properties, and extraction efficiency, supported by experimental insights and a self-validating protocol to empower you to make the optimal choice for your specific analytical challenge.

The Principle of SPME in Alkane Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] The core of the technology is a fused silica or metal fiber coated with a stationary phase.[3][4] When exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[1][5] The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

For alkanes, which are non-polar hydrocarbons, SPME offers significant advantages, including high sensitivity, reduced sample handling, and the elimination of organic solvents.[6][7] The critical decision in developing an SPME method for alkanes lies in selecting the appropriate fiber coating, as this choice dictates the selectivity and efficiency of the extraction.[8]

Understanding SPME Fiber Coatings: Mechanism and Chemistry

The performance of an SPME fiber is governed by the chemical nature of its coating.[8] These coatings extract analytes via two primary mechanisms: absorption and adsorption.

  • Absorption: In this process, analytes partition into the entire volume of a liquid-like polymer coating. Polydimethylsiloxane (PDMS) is a classic example of an absorptive phase.[3] These fibers are generally less competitive, have higher capacity, and are well-suited for heavier, less volatile compounds.[9]

  • Adsorption: Here, analytes bind to the surface of a solid, porous material. Coatings containing Carboxen (CAR) or Divinylbenzene (DVB) are examples of adsorbent phases.[8] These fibers have a very high surface area, making them extremely efficient at trapping small, volatile analytes, even at trace levels.[9]

The selection process is further guided by the polarity of the fiber. Since alkanes are the quintessential non-polar compounds, non-polar fiber coatings are the logical starting point.

Comparative Analysis of Fiber Coatings for Alkane Extraction

The optimal fiber choice is contingent on the molecular weight and volatility of the target alkanes. Alkanes can range from highly volatile short chains (e.g., C5-C10) to semi-volatile long chains (e.g., C10-C20 and beyond).

Polydimethylsiloxane (PDMS): The Non-Polar Standard
  • Mechanism & Properties: A non-polar, absorptive coating.[3] It is highly effective for extracting non-polar analytes.

  • Performance for Alkanes: PDMS is the go-to fiber for semi-volatile and higher molecular weight alkanes. Its liquid-like nature allows for efficient partitioning of larger molecules. Thinner PDMS coatings (e.g., 30 µm) are often more efficient for very large analytes compared to thicker coatings (e.g., 100 µm) because they allow for faster diffusion and more efficient desorption. However, its efficiency drops significantly for highly volatile, low molecular weight alkanes (<150 amu), which are not retained effectively.[10]

Carboxen/PDMS (CAR/PDMS): The Volatiles Specialist
  • Mechanism & Properties: A mixed-phase, adsorbent coating. It consists of Carboxen, a carbon molecular sieve with extremely fine pores, suspended in a PDMS binder.

  • Performance for Alkanes: This fiber is the ideal choice for trapping very volatile organic compounds (VOCs), including short-chain alkanes.[9] Experiments show that CAR/PDMS fibers can extract low molecular weight analytes at concentrations 200 times higher than a 100 µm PDMS fiber. The microporous structure of Carboxen provides an immense surface area for trapping these fast-moving molecules. However, this strong interaction can make the desorption of larger, semi-volatile analytes inefficient.

Divinylbenzene/PDMS (DVB/PDMS): The Versatile Mid-Range Option
  • Mechanism & Properties: A mixed-phase, adsorbent coating with larger pores than Carboxen. DVB is a porous polymer suspended in PDMS.

  • Performance for Alkanes: DVB-containing fibers are suitable for a broader range of analytes than PDMS alone and can effectively extract many semi-volatile compounds. Its larger pore size compared to Carboxen makes it suitable for analytes in the C8-C20 range. While it has a lower affinity for very small volatiles compared to Carboxen, it offers a good balance for general volatile and semi-volatile profiling.[11][12]

DVB/Carboxen/PDMS: The Broad-Spectrum Fiber
  • Mechanism & Properties: A three-phase coating designed to extract the widest possible range of molecular weights. It features a layer of DVB suspended in PDMS coated over a layer of Carboxen/PDMS.

  • Performance for Alkanes: This is the most comprehensive fiber for screening unknown samples containing a wide variety of alkanes. The concept is that larger analytes are retained by the outer DVB layer, while smaller, more volatile analytes migrate through the pores to be trapped by the inner Carboxen layer.[10] This fiber consistently extracts a greater number of total volatile and semi-volatile compounds compared to single-phase or dual-phase fibers.[11][12]

Data Summary: Performance of SPME Fibers for Alkane Extraction
Fiber CoatingPrimary MechanismPolarityEffective MW RangeIdeal Alkane TypeKey Considerations
100 µm PDMS AbsorptionNon-polar>125 amuSemi-volatile to non-volatile (e.g., >C10)Low efficiency for volatile alkanes. Can swell in high concentrations of non-polar solvents.[13]
85 µm CAR/PDMS AdsorptionBipolar30 - 225 amuHighly volatile (e.g., C5-C10)Can irreversibly adsorb larger analytes, leading to poor desorption and carryover.
65 µm DVB/PDMS AdsorptionBipolar50 - 300 amuVolatile to semi-volatile (e.g., C8-C20)Good general-purpose fiber, but less efficient for very small volatiles than CAR/PDMS.[8]
50/30 µm DVB/CAR/PDMS Adsorption (Multi-layer)Bipolar30 - 300+ amuBroad range, from volatile to semi-volatileThe most versatile fiber for screening; overcomes limitations of other fibers for wide-range analysis.[8][11]

Experimental Protocol: A Self-Validating System for Fiber Selection

Trustworthy analytical methods are built on empirical data. Rather than relying solely on literature, it is best practice to perform a direct comparison of candidate fibers using your specific sample matrix and target analytes. This protocol provides a framework for a self-validating experiment.

Objective

To empirically determine the most efficient SPME fiber coating for the extraction of a specific range of alkanes from a given sample matrix.

Methodology
  • Prepare Alkane Standard: Create a stock solution in a suitable solvent (e.g., methanol) containing a mixture of n-alkanes representative of your target range (e.g., C7-C20).

  • Sample Preparation:

    • Place a known amount of your blank matrix (e.g., 5 mL of water, 1 g of soil) into several 20 mL headspace vials.

    • Spike each vial with the alkane standard to achieve a final concentration relevant to your application (e.g., 10 µg/L).

  • Select Candidate Fibers: Based on the comparison table, select 2-3 candidate fibers. For a broad alkane range, a logical comparison would be PDMS, CAR/PDMS, and DVB/CAR/PDMS.

  • HS-SPME Extraction (in triplicate for each fiber type):

    • Condition each fiber according to the manufacturer's instructions.

    • Place a vial into a heated agitator. Allow the sample to equilibrate for 10 minutes at a set temperature (e.g., 60 °C).[11]

    • Expose one of the conditioned SPME fibers to the headspace of the vial for a fixed extraction time (e.g., 30 minutes) with continuous agitation.[2]

    • Retract the fiber.

  • GC-MS Analysis:

    • Immediately insert the fiber into the GC inlet for thermal desorption (e.g., 250 °C for 3 minutes).

    • Run a temperature-programmed GC-MS method suitable for separating the target alkanes.

  • Data Analysis:

    • For each alkane, integrate the peak area from the chromatograms generated by each fiber type.

    • Calculate the average peak area and standard deviation for each alkane across the triplicates for each fiber.

    • Compare the average peak areas. The fiber that yields the highest peak area for a given alkane is the most efficient for that compound under the tested conditions.

Workflow for SPME Fiber Optimization

Caption: Workflow for the empirical selection and validation of an SPME fiber.

Conclusion and Authoritative Recommendations

The selection of an SPME fiber for alkane extraction is a critical decision that must be guided by the molecular weight and volatility of the target analytes.

  • For highly volatile, short-chain alkanes (approx. C5-C10) , an adsorbent fiber with micropores is required. The Carboxen/PDMS fiber is the superior choice.[9]

  • For semi-volatile to non-volatile, long-chain alkanes (approx. >C10) , a non-polar, absorptive phase is most effective. The 100 µm PDMS fiber is the recommended standard.

  • For broad-spectrum screening of a wide range of alkanes , a multi-phase fiber is necessary to capture both volatile and semi-volatile fractions. The DVB/Carboxen/PDMS fiber provides the most comprehensive extraction profile.[11][12]

While these guidelines provide an authoritative starting point, the principles of scientific integrity demand empirical verification. The self-validating protocol described herein should be employed to confirm the optimal fiber choice for your specific matrix and analytical conditions, ensuring the development of a robust and reliable method.

References

Comparative Guide: Deuterated 2,5,6-Trimethyldecane as a High-Fidelity Isotopic Internal Standard for Complex Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of deuterated 2,5,6-trimethyldecane as an isotopic internal standard against other common alternatives. Designed for researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, this document moves beyond mere protocols to explain the fundamental causality behind experimental design, ensuring the development of robust, self-validating analytical methods.

The Imperative for an Ideal Internal Standard in Quantitative Analysis

In the landscape of quantitative analysis by chromatography and mass spectrometry, achieving precision and accuracy is paramount. The analytical process, from sample preparation to instrumental analysis, is fraught with potential sources of variability. An internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control, serving to correct for these variations.[1][2]

The "gold standard" is the use of a stable isotope-labeled (SIL) version of the analyte, as it embodies the most critical characteristics of an ideal IS: near-identical chemical and physical properties to the analyte.[3][4][5] This ensures it experiences the same extraction losses, matrix effects, and instrumental fluctuations.[3][6] This guide focuses on a specialized SIL compound, deuterated this compound, and elucidates its strategic advantages for the analysis of complex, branched-chain hydrocarbons often encountered in environmental, toxicological, and petroleum analyses.

Core Principles: Why Deuterated this compound?

The selection of an internal standard is a critical decision that dictates the robustness of a quantitative method.[7] Deuterated this compound is not a universally common standard, but its unique structure offers compelling advantages for specific, challenging applications.

  • Structural Analogy and Co-elution: As a branched-chain alkane, this compound is an excellent structural mimic for other branched hydrocarbons like pristane and phytane, which are important biomarkers in environmental and geochemical studies. Deuteration provides the necessary mass shift for detection by MS without significantly altering its chromatographic retention time, ensuring it co-elutes with and accurately tracks the target analytes.[6][8]

  • Minimizing Background Interference: Unlike common linear alkanes (n-alkanes), a specific, multi-branched isomer like this compound is highly unlikely to be naturally present in significant concentrations in most environmental or biological samples.[7] This crucial feature prevents overestimation of the analyte by eliminating contributions from the sample matrix to the IS signal.

  • Correction for Matrix Effects: Complex matrices, such as crude oil, soil extracts, or biological fluids, contain a multitude of co-eluting compounds that can suppress or enhance the ionization of the target analyte in the mass spectrometer source, a phenomenon known as matrix effects.[9][10][11] Because a deuterated IS is chemically identical to the analyte, it experiences the same ionization suppression or enhancement, allowing the ratio of analyte-to-IS to remain constant and the quantification to remain accurate.[3][12]

cluster_0 Analytical Workflow cluster_1 Sources of Error cluster_2 Correction Mechanism Sample Sample + Analyte Add_IS Add Deuterated IS Sample->Add_IS Extraction Sample Preparation (e.g., LLE, SPE) Add_IS->Extraction Analysis GC-MS Analysis Extraction->Analysis Loss Analyte Loss Extraction->Loss Quantification Quantification Analysis->Quantification Matrix Matrix Effects Analysis->Matrix Instrument Instrument Drift Analysis->Instrument IS_Loss IS Loss Loss->IS_Loss Corrected by IS_Matrix IS Matrix Effects Matrix->IS_Matrix Corrected by IS_Instrument IS Drift Instrument->IS_Instrument Corrected by Ratio Constant Analyte/IS Ratio IS_Loss->Ratio IS_Matrix->Ratio IS_Instrument->Ratio Ratio->Quantification Enables Accurate Result

Caption: How a deuterated internal standard corrects for analytical variability.

Comparative Analysis of Internal Standard Alternatives

The choice of an IS involves a trade-off between performance and cost. While a deuterated analog is ideal, other options are sometimes employed. The following table compares deuterated this compound with common alternatives for hydrocarbon analysis.

Internal Standard TypeExampleStructural SimilarityCo-elution & Recovery TrackingMatrix Effect CorrectionPotential for Native InterferenceRelative Cost
Isotopic Analog (Branched) Deuterated this compound Excellent Excellent Excellent Very Low High
Isotopic Analog (Linear)Deuterated n-PentadecaneGoodGoodGoodLowHigh
Structural Analog (Non-Isotopic)2,6,10-TrimethyldodecaneVery GoodGoodPartialModerateModerate
Non-Analog CompoundDeuterated NaphthalenePoorPoorPoorLowModerate-High

Discussion of Alternatives:

  • Deuterated n-Pentadecane: A good choice for general hydrocarbon screening, but its linear structure may not perfectly mimic the extraction and chromatographic behavior of highly branched analytes in certain complex matrices.[13]

  • Structural Analogs (Non-Isotopic): Compounds like 2,6,10-trimethyldodecane are structurally similar but not identical. Small differences in polarity and volatility can lead to variations in recovery and response to matrix effects, potentially compromising accuracy.[8]

  • Non-Analog Compounds: Using a compound from a different chemical class (e.g., a deuterated polycyclic aromatic hydrocarbon for alkane analysis) is a poor practice. Its physicochemical properties are too dissimilar to effectively correct for analyte-specific losses or matrix effects.[7]

Experimental Protocol: Validation of Deuterated this compound

Trustworthiness in an analytical method is established through rigorous validation.[14] The following protocol outlines a self-validating system to confirm the fitness-for-purpose of deuterated this compound for the analysis of a target branched alkane (e.g., pristane) in a challenging matrix (e.g., soil extract). This process aligns with principles outlined in regulatory guidelines such as ICH Q2(R2).[15]

cluster_validation Internal Standard Validation Workflow A 1. Prepare Stock Solutions (Analyte & Deuterated IS) B 2. Prepare Calibration Curve (Analyte + Constant IS) A->B C 3. Prepare QC Samples (Low, Mid, High in Matrix) A->C E 5. Sample Extraction (All Samples) B->E D 4. Spike QC Samples with IS C->D D->E F 6. GC-MS Analysis E->F G 7. Evaluate Performance (Accuracy, Precision, Linearity) F->G

Caption: A generalized workflow for the validation of an internal standard.

Objective: To demonstrate the accuracy, precision, and linearity of a GC-MS method for pristane quantification in a soil matrix using deuterated this compound as an internal standard.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of pristane (analyte) in isooctane.

    • Prepare a 1 mg/mL stock solution of deuterated this compound (IS) in isooctane.

    • Prepare an intermediate spiking solution of the IS at 10 µg/mL.

  • Calibration Standards:

    • Perform a serial dilution of the analyte stock solution to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL in isooctane.

    • Spike each calibration standard with the IS working solution to achieve a final IS concentration of 1 µg/mL in every vial.

  • Quality Control (QC) Samples:

    • Obtain a certified blank soil matrix.

    • Prepare a large batch of soil extract using an appropriate method (e.g., Soxhlet extraction with hexane/acetone).

    • Spike the blank matrix extract with the analyte to create three QC concentration levels: Low (0.3 µg/mL), Medium (5 µg/mL), and High (40 µg/mL).

  • Sample Preparation:

    • Aliquot 1 mL of each calibration standard, QC sample, and unknown sample into separate vials.

    • To the QC and unknown samples, add the IS working solution to achieve a final concentration of 1 µg/mL (Note: Calibrators are already spiked).

    • Vortex all samples for 30 seconds.

  • GC-MS Instrumental Analysis:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet: Splitless mode, 280°C.

    • Oven Program: 60°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min.

    • MS System: Agilent 5977B or equivalent.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Pristane (Analyte): m/z 57, 71, 85

      • Deuterated this compound (IS): Select appropriate ions based on the deuteration pattern (e.g., if D6, monitor ions with +6 Da shift from native fragments).

  • Data Analysis and Acceptance Criteria:

    • Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

    • Apply a linear regression model (y = mx + c) with a weighting factor of 1/x.

    • Quantify the QC samples against the calibration curve.

    • Evaluate the method performance based on the following criteria:

Performance CharacteristicTestAcceptance Criteria
Linearity Calibration CurveCoefficient of determination (r²) ≥ 0.995
Accuracy Analysis of QC samples (n=5 at each level)Mean concentration within ±15% of the nominal value
Precision (Repeatability) Analysis of QC samples (n=5 at each level)Relative Standard Deviation (RSD) ≤ 15%
Recovery Compare analyte response in matrix vs. solventNot the primary measure when using a SIL-IS, as the IS corrects for variability. Accuracy is the key indicator.[3]

Conclusion: A Specialized Tool for High-Fidelity Analysis

Deuterated this compound represents a highly specialized yet powerful tool for quantitative analysis. While its application may be more niche than broadly used standards like deuterated n-alkanes, its unique branched structure makes it an unparalleled choice for accurately quantifying structurally similar analytes in exceedingly complex matrices. By mimicking the analyte's behavior from extraction to detection, it effectively nullifies variability from matrix effects and sample processing, a claim that lesser, non-isotopic standards cannot make. For researchers pursuing the highest levels of data integrity in challenging hydrocarbon analysis, the adoption and rigorous validation of deuterated this compound is a critical step toward achieving robust and defensible results.

References

Comparison of electron ionization and chemical ionization for alkane analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis of alkanes is a foundational capability. As seemingly simple saturated hydrocarbons, their structural elucidation and quantification by gas chromatography-mass spectrometry (GC-MS) are critically dependent on the ionization technique employed. This guide provides an in-depth comparison of two of the most common ionization methods: Electron Ionization (EI) and Chemical Ionization (CI), offering insights into their mechanisms, practical applications, and the experimental data that underscores their respective utilities in alkane analysis.

The Fundamental Dichotomy: "Hard" vs. "Soft" Ionization

The core difference between Electron Ionization and Chemical Ionization lies in the energy imparted to the analyte molecule during the ionization process. EI is categorized as a "hard" ionization technique, characterized by high-energy interactions that lead to extensive fragmentation.[1][2] In contrast, CI is a "soft" ionization method that uses a reagent gas to gently ionize the analyte, minimizing fragmentation and often preserving the molecular ion.[1][3] This fundamental distinction dictates the type of information that can be gleaned from the resulting mass spectrum.

Electron Ionization (EI): The Fingerprint of Fragmentation

Electron Ionization is a widely used and robust technique in GC-MS.[2][4] In the EI source, analyte molecules are bombarded by a high-energy beam of electrons, typically at 70 electron volts (eV).[2][5] This energetic collision is sufficient to eject an electron from the alkane molecule, forming a positively charged molecular ion (M⁺•).[2][4]

However, the excess energy transferred during this process often leads to the rupture of chemical bonds, resulting in a cascade of fragmentation.[5] For alkanes, this fragmentation is not random; it follows predictable pathways, primarily involving the cleavage of C-C bonds. This leads to the formation of a series of carbocation fragments (CnH2n+1)+, which appear in the mass spectrum as clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.

The EI mass spectrum of an alkane is therefore a complex but reproducible "fingerprint" of its structure. While the molecular ion peak is often weak or entirely absent, especially for larger alkanes, the fragmentation pattern provides valuable structural information.[6] For instance, the relative abundance of certain fragment ions can indicate the positions of branching in the carbon chain.

Key Characteristics of EI for Alkane Analysis:
  • Extensive Fragmentation: Provides detailed structural information.[2]

  • Reproducible Spectra: Allows for library matching against extensive databases like NIST.[2]

  • Weak or Absent Molecular Ion: Can make determination of molecular weight challenging.[2]

  • Universal Application: Effective for a wide range of volatile compounds.[2]

Chemical Ionization (CI): Preserving the Molecular Identity

Chemical Ionization offers a gentler alternative to EI, making it particularly useful when the primary goal is to determine the molecular weight of an analyte.[3] In CI, the ion source is filled with a reagent gas, such as methane, isobutane, or ammonia, at a much higher pressure than the analyte.[7][8] The reagent gas is first ionized by the electron beam. These primary reagent gas ions then undergo ion-molecule reactions to form a stable population of secondary reagent ions.[7]

These secondary reagent ions, which are much less energetic than the 70 eV electrons used in EI, then ionize the analyte molecules through chemical reactions, most commonly proton transfer or hydride abstraction.[7][8] For alkanes, a common reaction with methane as the reagent gas is hydride abstraction, where the reagent gas ion removes a hydride ion (H-) from the alkane, resulting in a stable [M-H]⁺ ion. With a less acidic reagent gas like isobutane, protonated molecules [M+H]⁺ are more commonly observed.

The result is a much simpler mass spectrum with significantly less fragmentation compared to EI.[3] The most prominent peak is often the quasi-molecular ion ([M+H]⁺ or [M-H]⁺), providing a clear indication of the analyte's molecular weight.[3]

Key Characteristics of CI for Alkane Analysis:
  • Soft Ionization: Minimal fragmentation, preserving the molecular ion.[3]

  • Clear Molecular Weight Information: The quasi-molecular ion is typically the base peak.[3]

  • Less Structural Information: The lack of extensive fragmentation limits detailed structural elucidation.[8]

  • Reagent Gas Dependent: The choice of reagent gas can influence the type of ions formed.[8]

Comparative Analysis: EI vs. CI for n-Decane

To illustrate the practical differences between EI and CI, let's consider the analysis of a representative straight-chain alkane, n-decane (C10H22, Molecular Weight: 142.28 g/mol ).

FeatureElectron Ionization (EI)Chemical Ionization (CI) with Isobutane
Ionization Energy 70 eVLower, via ion-molecule reactions
Primary Ionizing Species High-energy electronsReagent gas ions (e.g., C4H9⁺)
Molecular Ion (m/z 142) Very low abundance or absent[9]Not observed; [M+H]⁺ is formed
Quasi-Molecular Ion Not applicable[M+H]⁺ at m/z 143 is the base peak[10]
Major Fragment Ions m/z 43, 57, 71, 85[9][11]Minimal fragmentation
Information Provided Structural information from fragmentation patternClear molecular weight determination
Visualizing the Ionization Processes

The following diagrams illustrate the distinct pathways of ionization and fragmentation for an alkane in EI and CI.

EI_Fragmentation Alkane Alkane (M) MolecularIon Molecular Ion (M⁺•) Alkane->MolecularIon + e⁻ Electron e⁻ (70 eV) Electron->MolecularIon - 2e⁻ Fragment1 Fragment Ion 1 (e.g., C₄H₉⁺, m/z 57) MolecularIon->Fragment1 - Neutral Loss 1 Fragment2 Fragment Ion 2 (e.g., C₃H₇⁺, m/z 43) MolecularIon->Fragment2 - Neutral Loss 2 NeutralLoss1 Neutral Loss (e.g., C₆H₁₃•) NeutralLoss2 Neutral Loss (e.g., C₇H₁₅•)

Caption: Electron Ionization (EI) of an alkane leading to extensive fragmentation.

CI_Ionization ReagentGas Reagent Gas (RH) ReagentIon Reagent Gas Ion (RH₂⁺) ReagentGas->ReagentIon + e⁻ Electron e⁻ Electron->ReagentIon - 2e⁻ QuasiMolecularIon Quasi-Molecular Ion ([M+H]⁺) ReagentIon->QuasiMolecularIon + M Alkane Alkane (M) NeutralReagent Neutral Reagent (R) QuasiMolecularIon->NeutralReagent - R

Caption: Chemical Ionization (CI) of an alkane resulting in a protonated molecule.

Experimental Protocols

The following are generalized protocols for the GC-MS analysis of a representative alkane standard, such as n-decane, using both EI and CI.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

1. Sample Preparation:

  • Prepare a 100 µg/mL stock solution of n-decane in a volatile, non-polar solvent like n-hexane.
  • Perform serial dilutions to create working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:
  • Injector: Split/Splitless, 280 °C
  • Column: Non-polar, e.g., 100% dimethylpolysiloxane (30 m x 0.25 mm ID x 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
  • Mass Spectrometer (EI Mode):
  • Ion Source Temperature: 230 °C
  • Electron Energy: 70 eV
  • Mass Range: m/z 40-200
  • Scan Mode: Full Scan

3. Data Analysis:

  • Identify the n-decane peak based on its retention time.
  • Examine the mass spectrum for the characteristic fragmentation pattern of n-alkanes (m/z 43, 57, 71, 85).
  • Compare the acquired spectrum to a reference library (e.g., NIST) for confirmation.

Protocol 2: GC-MS Analysis with Chemical Ionization (CI)

1. Sample Preparation:

  • Prepare samples as described in Protocol 1.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:
  • Use the same GC conditions as in Protocol 1.
  • Mass Spectrometer (CI Mode):
  • Ion Source: Switch to the CI source.
  • Reagent Gas: Methane or Isobutane, introduced at a pressure to optimize the formation of reagent ions.
  • Ion Source Temperature: 150-200 °C
  • Electron Energy: Typically lower than EI, e.g., 100-200 eV, to primarily ionize the reagent gas.
  • Mass Range: m/z 80-200
  • Scan Mode: Full Scan

3. Data Analysis:

  • Identify the n-decane peak by its retention time.
  • Examine the mass spectrum for the prominent quasi-molecular ion (e.g., [M+H]⁺ at m/z 143 with isobutane).
  • Note the significantly reduced fragmentation compared to the EI spectrum.

Conclusion: A Symbiotic Relationship in Alkane Analysis

Electron Ionization and Chemical Ionization are not mutually exclusive but rather complementary techniques for the analysis of alkanes. EI, with its extensive and reproducible fragmentation, is the workhorse for structural elucidation and library-based identification.[2] In contrast, CI provides a clear and unambiguous determination of molecular weight, which is often a critical piece of information that EI alone cannot provide.[3]

For comprehensive alkane analysis, a dual-pronged approach is often the most effective. Initial screening with EI can provide structural clues and confirm the presence of alkanes through their characteristic fragmentation. Subsequent analysis by CI can then be used to confidently determine the molecular weight of unknown alkanes or to confirm the identity of components in a complex mixture. The choice between EI and CI ultimately depends on the analytical question at hand, and a thorough understanding of both techniques empowers the researcher to select the most appropriate tool for the task.

References

A Comparative Guide to the Volatile Profiles of Pathogenic vs. Non-Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scent of Significance

Fungi, in their vast diversity, constantly release a complex bouquet of low molecular weight molecules known as volatile organic compounds (VOCs). These airborne signals are not mere metabolic byproducts; they are the chemical language of the fungal kingdom, mediating everything from intra-species communication to complex interactions with other organisms.[1][2][3] For researchers in mycology, drug development, and agricultural science, understanding this language is paramount. The composition of a fungus's volatile profile can offer profound insights into its lifestyle, ecological role, and, critically, its potential to cause disease.

This guide provides a comparative framework for studying the volatile profiles of pathogenic and non-pathogenic fungi. We will explore the distinct chemical signatures that differentiate friend from foe, delve into the biosynthetic origins of these compounds, and present a robust analytical workflow for their characterization. Our focus is not just on the "what," but the "why"—explaining the causal links between a fungus's metabolic strategy and the volatiles it produces, a crucial perspective for developing novel diagnostics, antifungal therapies, and biocontrol agents.

Biochemical Foundations: The Metabolic Engines of VOC Production

Fungal VOCs are products of both primary and secondary metabolism.[1][4] Their production is dynamic, influenced by genetics, substrate availability, and environmental conditions.[4][5] Four principal metabolic pathways serve as the synthetic hubs for the majority of fungal volatiles:

  • Mevalonate (MVA) Pathway: This pathway is a primary source of terpenes and terpenoids, a large and diverse class of VOCs.[1] Sesquiterpenes, in particular, are frequently associated with fungal signaling and interactions.

  • Shikimate Pathway: Responsible for the synthesis of aromatic amino acids, this pathway gives rise to a variety of aromatic VOCs, including phenylpropanoids and benzene derivatives.[1]

  • Fatty Acid Metabolism (Oxylipin Pathway): The oxidation of fatty acids, particularly linoleic acid, produces a characteristic suite of C8 compounds, such as 1-octen-3-ol (the classic "mushroom alcohol"), 3-octanone, and 1-octanol.[1][6]

  • Amino Acid Catabolism: The breakdown of amino acids leads to the formation of various alcohols, aldehydes, and ketones. For instance, the catabolism of leucine can produce 3-methyl-1-butanol.

The differential regulation and expression of genes within these pathways are fundamental to the unique volatile signatures observed between pathogenic and non-pathogenic species.

Fungal_VOC_Pathways cluster_0 Core Metabolism cluster_1 Biosynthetic Pathways cluster_2 Major VOC Classes Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Fatty Acids Fatty Acids Oxylipin Pathway Oxylipin Pathway Fatty Acids->Oxylipin Pathway Amino Acids Amino Acids Amino Acid Catabolism Amino Acid Catabolism Amino Acids->Amino Acid Catabolism PEP + E4P PEP + E4P Shikimate Pathway Shikimate Pathway PEP + E4P->Shikimate Pathway Terpenes & Terpenoids Terpenes & Terpenoids MVA Pathway->Terpenes & Terpenoids C8 Compounds (e.g., 1-octen-3-ol) C8 Compounds (e.g., 1-octen-3-ol) Oxylipin Pathway->C8 Compounds (e.g., 1-octen-3-ol) Alcohols & Aldehydes Alcohols & Aldehydes Amino Acid Catabolism->Alcohols & Aldehydes Aromatic Compounds Aromatic Compounds Shikimate Pathway->Aromatic Compounds VOC_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A 1. Fungal Inoculation (Standardized Media, e.g., PDA) B 2. Incubation (Controlled Temp & Time) A->B C 3. Headspace Sampling (Airtight Vial) B->C D 4. SPME Fiber Exposure (e.g., DVB/CAR/PDMS) C->D E 5. Thermal Desorption (GC Inlet) D->E F 6. GC Separation (e.g., DB-5 Column) E->F G 7. MS Detection & Ionization F->G H 8. Peak Integration & Deconvolution G->H I 9. Compound Identification (NIST/Wiley Libraries & Retention Indices) H->I J 10. Multivariate Statistical Analysis (PCA, OPLS-DA) I->J K 11. Profile Comparison & Biomarker ID J->K

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5,6-Trimethyldecane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,5,6-Trimethyldecane, a non-halogenated hydrocarbon. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined are grounded in established principles of chemical waste management and are designed to be self-validating through a clear, logical workflow.

Understanding the Compound: Physicochemical Properties and Hazard Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₈[1][2][3]
Molecular Weight 184.36 g/mol [1]
Appearance Neat (liquid)[3]
Classification Non-halogenated hydrocarbonInferred

Given its nature as a hydrocarbon, this compound should be considered flammable. Vapors may be heavier than air and can form explosive mixtures with air.[4] Therefore, handling and disposal procedures must be designed to mitigate fire and explosion risks.

The Core Principle: Segregation of Non-Halogenated Waste

The cornerstone of proper chemical waste disposal is meticulous segregation.[5] this compound is a non-halogenated organic solvent. As such, it must never be mixed with halogenated solvent waste (e.g., dichloromethane, chloroform).[6][7] The reason for this strict separation lies in the disposal pathway. Non-halogenated solvents can often be recycled as fuel for industrial processes like cement kilns, a more environmentally and economically sound option than incineration, which is typically required for halogenated wastes due to the formation of toxic byproducts.[6]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of this compound waste.

Personnel Protective Equipment (PPE) Check: Before initiating any waste handling procedures, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield.[8]

  • Chemically resistant gloves (e.g., nitrile).

  • A flame-resistant lab coat.

Waste Collection:

  • Container Selection:

    • Use a designated and clearly labeled waste container compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][10]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of flammable vapors.[9][11]

  • Labeling:

    • Label the waste container as "Non-Halogenated Organic Waste" before adding any waste.[11]

    • Maintain a log of the contents, including the approximate volume of this compound and any other non-halogenated solvents added. This is crucial for the final disposal manifest.

  • Waste Transfer:

    • Conduct all waste transfers within a well-ventilated fume hood to minimize the inhalation of vapors.[5][8]

    • Use a funnel to prevent spills when transferring the waste into the collection container.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[9]

  • Container Sealing and Storage:

    • Securely cap the waste container immediately after adding waste.[11][12]

    • Store the sealed container in a designated satellite accumulation area (SAA).[9][13] This area should be a cool, dry, and well-ventilated location, away from ignition sources and incompatible materials.[14]

    • Ensure secondary containment is in place to capture any potential leaks.[15]

Disposal Request:

  • Contact Environmental Health and Safety (EHS):

    • Once the waste container is full or has been in storage for a designated period (consult your institution's guidelines), contact your facility's EHS or hazardous waste management team to arrange for pickup.[13]

    • Provide them with the completed waste log.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: Eliminate all potential ignition sources.[16]

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for flammable liquids.[16]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spilled material with vermiculite or another non-combustible absorbent.[14]

    • Collect the contaminated absorbent material and place it in a labeled, sealed container for hazardous waste disposal.

  • Report: Report the spill to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE start->ppe_check container_prep Step 2: Select & Label 'Non-Halogenated Waste' Container ppe_check->container_prep transfer Step 3: Transfer Waste in Fume Hood container_prep->transfer storage Step 4: Securely Cap & Store in SAA transfer->storage ehs_pickup Step 5: Arrange for EHS Pickup storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2,5,6-Trimethyldecane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazards: A Calculated Approach

2,5,6-Trimethyldecane is a C13H28 hydrocarbon.[1][2][3] Like other branched alkanes, it is a combustible liquid and presents a risk of aspiration if swallowed.[4] Repeated or prolonged skin contact may lead to dryness and cracking.[4] The primary hazards to consider are flammability, skin irritation, and aspiration toxicity.

GHS Hazard Classification (Inferred from related Isoalkanes)

Hazard ClassHazard CategoryHazard Statement
Aspiration Hazard1H304: May be fatal if swallowed and enters airways.[4]
Flammable Liquids4 (Assumed)H227: Combustible liquid.
Skin Corrosion/IrritationNot Classified (but caution advised)EUH066: Repeated exposure may cause skin dryness or cracking.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should precede any handling of this compound. The following PPE is recommended as a minimum standard.

Core PPE Requirements
  • Eye and Face Protection : Wear safety glasses with side shields or chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary when there is a significant risk of splashing.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves offer good resistance to aliphatic hydrocarbons and are a suitable choice for incidental contact.[6][7][8] For prolonged contact or immersion, consider thicker nitrile or Viton/butyl rubber gloves.[6] Always inspect gloves for signs of degradation or perforation before use.

    • Lab Coat : A flame-resistant lab coat or a lab coat made of 100% cotton should be worn. Synthetic materials should be avoided as they can melt onto the skin in the event of a fire.

    • Footwear : Closed-toe shoes are required in any laboratory setting.

Respiratory Protection

Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating aerosols or working in a poorly ventilated area, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure a safe working environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep the container tightly closed when not in use.

Handling Procedures
  • Preparation :

    • Ensure a chemical fume hood is available and functioning correctly.

    • Have a spill kit readily accessible. The kit should contain absorbent materials suitable for flammable liquids.

    • Locate the nearest fire extinguisher (typically a dry chemical or CO2 extinguisher) and safety shower/eyewash station.

  • Aliquoting and Transfer :

    • Perform all transfers and manipulations of this compound inside a chemical fume hood to minimize inhalation exposure and the risk of vapor ignition.

    • Use appropriate tools (e.g., pipettes, graduated cylinders) to handle the liquid. Avoid direct contact with the skin.

    • Ground and bond containers when transferring large quantities to prevent the buildup of static electricity, which can be an ignition source.

Spill Management

In the event of a spill:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate : Increase ventilation to the area.

  • Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Stewardship

This compound is a non-halogenated hydrocarbon solvent.[9][10][11][12][13] As such, it must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with halogenated solvents or other incompatible waste streams.[9]

    • The container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list the chemical name.

  • Storage of Waste :

    • Store the waste container in a designated satellite accumulation area, away from ignition sources.

  • Disposal :

    • Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

The following diagram illustrates the key decision points and actions for safely handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_end Completion start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe check_safety Verify Fume Hood & Safety Equipment gather_ppe->check_safety handle_in_hood Handle in Chemical Fume Hood check_safety->handle_in_hood spill_check Spill Occurs? handle_in_hood->spill_check no_spill Continue Work spill_check->no_spill No spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes collect_waste Collect in Labeled, Sealed Container no_spill->collect_waste spill_protocol->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste end End of Procedure dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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